Product packaging for Antineoplastic agent-1(Cat. No.:CAS No. 738-99-8)

Antineoplastic agent-1

Cat. No.: B1670739
CAS No.: 738-99-8
M. Wt: 346.31 g/mol
InChI Key: RWNNRGBCWXOVAC-UHFFFAOYSA-N
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Description

Dipin, with the CAS Registry Number 738-99-8 and molecular formula C12H24N6O2P2, is an alkylating agent used in experimental antineoplastic research . As a 1,4-piperazinediylbis[bis(1-aziridinyl)phosphine oxide] compound, its mechanism of action is characterized by its function as an alkylating agent, which allows it to interfere with DNA replication and cell division, a key area of study in oncology research . The compound is a crystalline solid with a melting point of 187°C . Metabolism studies for this compound have been conducted in rat models, providing a basis for preclinical research applications . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24N6O2P2 B1670739 Antineoplastic agent-1 CAS No. 738-99-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-bis[bis(aziridin-1-yl)phosphoryl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N6O2P2/c19-21(15-5-6-15,16-7-8-16)13-1-2-14(4-3-13)22(20,17-9-10-17)18-11-12-18/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWNNRGBCWXOVAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1P(=O)(N2CC2)N3CCN(CC3)P(=O)(N4CC4)N5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N6O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50224219
Record name Dipin
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Molecular Weight

346.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

738-99-8
Record name 1,4-Bis[bis(1-aziridinyl)phosphinyl]piperazine
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Record name Dipin
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Record name Dipin
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Record name Dipin
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Record name DIPIN
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Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, commonly known as Dipin, is a potent cytotoxic agent belonging to the class of alkylating agents. Its mechanism of action is centered on its ability to form covalent bonds with biological macromolecules, primarily deoxyribonucleic acid (DNA). Possessing four reactive aziridinyl groups, Dipin functions as a bifunctional or polyfunctional alkylating agent, capable of inducing both mono-adducts and, critically, inter- and intra-strand cross-links in the DNA double helix. This extensive DNA damage obstructs essential cellular processes such as replication and transcription, ultimately triggering programmed cell death (apoptosis). This technical guide provides a detailed exploration of the molecular mechanisms underlying Dipin's cytotoxic effects, supported by available data and a description of relevant experimental methodologies.

Introduction

Alkylating agents represent one of the earliest and most significant classes of anticancer drugs. Their therapeutic effect is derived from their ability to introduce alkyl groups into the DNA, leading to irreversible damage and cell death, particularly in rapidly proliferating cancer cells. Dipin is a piperazine derivative containing two phosphinyl groups, each bearing two aziridinyl rings. The strained three-membered aziridine rings are highly electrophilic and are the key to the compound's reactivity towards nucleophilic sites on DNA bases.

Mechanism of Action: DNA Alkylation and Cross-Linking

The cytotoxic activity of Dipin is a multi-step process initiated by the protonation of the aziridine rings, which enhances their electrophilicity. This is followed by nucleophilic attack from DNA bases, primarily the N7 position of guanine, and to a lesser extent, the N1 and N3 positions of adenine and the N3 position of cytosine.

Formation of Mono-adducts

Initially, a single aziridinyl group of a Dipin molecule reacts with a DNA base to form a mono-adduct. This initial alkylation event itself can disrupt the normal functioning of DNA.

Formation of DNA Cross-Links

As a bifunctional agent, a single Dipin molecule possesses multiple reactive sites, allowing it to react with a second nucleophilic site on the DNA. This results in the formation of covalent cross-links. These can be of two types:

  • Intra-strand cross-links: The two reactive sites on the Dipin molecule bind to two different bases on the same DNA strand.

  • Inter-strand cross-links: The Dipin molecule bridges the two complementary strands of the DNA double helix by binding to a base on each strand.[1]

Inter-strand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is a prerequisite for both DNA replication and transcription.[1] This complete blockage of fundamental cellular processes is a major contributor to the potent anticancer activity of bifunctional alkylating agents.

Dipin_Mechanism_of_Action cluster_0 Cellular Uptake and Activation cluster_1 DNA Damage Cascade cluster_2 Cellular Consequences Dipin_ext Dipin (Extracellular) Dipin_int Dipin (Intracellular) Dipin_ext->Dipin_int Passive Diffusion Activated_Dipin Protonated Aziridinium Ion (Highly Reactive) Dipin_int->Activated_Dipin Protonation DNA Cellular DNA Activated_Dipin->DNA Nucleophilic Attack (e.g., N7 of Guanine) Mono_adduct DNA Mono-adduct DNA->Mono_adduct First Alkylation Event Intra_strand Intra-strand Cross-link Mono_adduct->Intra_strand Second Alkylation Event (Same Strand) Inter_strand Inter-strand Cross-link Mono_adduct->Inter_strand Second Alkylation Event (Opposite Strand) Replication_Block Replication Fork Stall Intra_strand->Replication_Block Inter_strand->Replication_Block Transcription_Block Transcription Inhibition Inter_strand->Transcription_Block DDR DNA Damage Response (DDR) Activation Replication_Block->DDR Transcription_Block->DDR Apoptosis Apoptosis DDR->Apoptosis If damage is irreparable

Figure 1: Mechanism of action of Dipin leading to DNA damage and apoptosis.

Cellular Response to Dipin-Induced DNA Damage

The formation of Dipin-DNA adducts, particularly inter-strand cross-links, triggers a complex cellular signaling network known as the DNA Damage Response (DDR). This response aims to either repair the damage or, if the damage is too extensive, induce programmed cell death.

Key protein kinases such as ATR (Ataxia Telangiectasia and Rad3-related) and ATM (Ataxia Telangiectasia Mutated) are activated in response to replication stress and double-strand breaks that can arise from the processing of cross-links. These kinases phosphorylate a cascade of downstream targets, leading to:

  • Cell Cycle Arrest: Checkpoint activation, often mediated by p53 and its downstream target p21, halts the cell cycle to provide time for DNA repair.

  • DNA Repair: The cell attempts to repair the DNA lesions. The repair of inter-strand cross-links is a complex process involving multiple pathways, including nucleotide excision repair (NER), homologous recombination (HR), and Fanconi anemia (FA) pathway proteins.

  • Apoptosis: If the DNA damage is overwhelming and cannot be repaired, the DDR signaling will shift towards inducing apoptosis, thereby eliminating the damaged cell.

DNA_Damage_Response_Pathway Dipin Dipin-induced Inter-strand Cross-link Replication_Stall Replication Fork Stalling Dipin->Replication_Stall DSB Double-Strand Break Formation (during repair attempt) Replication_Stall->DSB ATR ATR Activation Replication_Stall->ATR ATM ATM Activation DSB->ATM CHK1 CHK1 Phosphorylation ATR->CHK1 CHK2 CHK2 Phosphorylation ATM->CHK2 p53 p53 Stabilization and Activation CHK1->p53 CHK2->p53 Cell_Cycle_Arrest Cell Cycle Arrest (G1/S and G2/M) p53->Cell_Cycle_Arrest DNA_Repair DNA Repair Pathways (NER, HR, FA) p53->DNA_Repair Apoptosis Apoptosis (Bax, Puma, Noxa) p53->Apoptosis Irreparable Damage

Figure 2: Simplified signaling pathway of the DNA damage response to Dipin.

Quantitative Data

As of the latest available literature, specific IC50 values for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin) across a wide range of cancer cell lines are not extensively published in readily accessible databases. However, the potent cytotoxic nature of bifunctional alkylating agents is well-established. For context, other piperazine-containing anticancer agents have demonstrated significant cytotoxicity. For example, certain piperazine-linked bisanthrapyrazole compounds inhibit the growth of human erythroleukemic K562 cells in the low to submicromolar range.[2] It is anticipated that Dipin would exhibit potent cytotoxicity with IC50 values in the micromolar to nanomolar range, depending on the cancer cell line and its DNA repair capacity.

Table 1: Representative Cytotoxicity of Piperazine-Containing Anticancer Agents (for context)

Compound ClassCell LineIC50 (µM)Reference
Piperazine-linked bisanthrapyrazolesK562Low to sub-µM[2]
1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazineData not readily availableExpected to be potent

Experimental Protocols

The investigation of the mechanism of action of DNA alkylating agents like Dipin involves a variety of experimental techniques.

DNA Alkylation and Cross-Linking Assays

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites. To specifically detect inter-strand cross-links, a modified protocol is used where the cells are first exposed to a known dose of ionizing radiation to induce strand breaks before analysis. The presence of cross-links retards the migration of the fragmented DNA, resulting in a smaller "comet tail."

  • Protocol Outline:

    • Treat cultured cells with varying concentrations of Dipin for a defined period.

    • Harvest and embed the cells in low-melting-point agarose on a microscope slide.

    • Lyse the cells to remove membranes and proteins, leaving the DNA as nucleoids.

    • Expose the slides to a controlled dose of X-rays or gamma rays to induce random DNA strand breaks.

    • Subject the slides to alkaline electrophoresis.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

    • Quantify the comet tail moment to determine the extent of DNA cross-linking.

Comet_Assay_Workflow A Cell Treatment with Dipin B Embed Cells in Agarose A->B C Cell Lysis B->C D Irradiation (induce strand breaks) C->D E Alkaline Electrophoresis D->E F Fluorescent Staining E->F G Microscopy and Analysis F->G

Figure 3: Experimental workflow for the modified comet assay to detect DNA cross-links.
Cytotoxicity Assay

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability. It is widely used to determine the IC50 value of a compound.

  • Protocol Outline:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Dipin for a specified duration (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.

Conclusion

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin) is a potent DNA alkylating agent with a mechanism of action that relies on the formation of DNA mono-adducts and highly cytotoxic inter- and intra-strand cross-links. This extensive DNA damage overwhelms the cellular DNA repair machinery, leading to the activation of the DNA Damage Response pathway and, ultimately, apoptotic cell death. While the fundamental mechanism is understood, further research to quantify its cytotoxicity across a broad panel of cancer cell lines and to fully elucidate the specific DNA repair pathways involved in processing Dipin-induced lesions will be crucial for its potential therapeutic development.

References

"1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine" chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, also known by synonyms such as Dipin and its National Cancer Institute designation NSC 80096, is a bifunctional alkylating agent.[1][2] Its structure, featuring two bis(1-aziridinyl)phosphinyl groups attached to a central piperazine ring, is key to its biological activity. The strained aziridine rings are highly reactive, enabling the molecule to form covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA. This capability places it in the category of antineoplastic agents, specifically as a DNA cross-linking agent, which has been a cornerstone of cancer chemotherapy. This guide provides a comprehensive overview of its chemical structure, properties, and known biological activities, intended to support further research and development efforts.

Chemical Structure and Identifiers

The core structure of this compound consists of a piperazine ring functionalized at the 1 and 4 positions with bis(1-aziridinyl)phosphinyl moieties.

Chemical Structure:

Identifiers:

IdentifierValue
IUPAC Name 1,4-bis[bis(aziridin-1-yl)phosphoryl]piperazine
CAS Number 738-99-8[1]
Molecular Formula C12H24N6O2P2[1]
Synonyms Dipin, Dipine, 1,4-Bis(N,N'-diethylene phosphamide)piperazine, NSC 80096[1][2]

Physicochemical and Toxicological Properties

A summary of the known physicochemical and toxicological properties of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is presented below. It is classified as a highly toxic and combustible compound.[1]

PropertyValueReference
Molecular Weight 346.31 g/mol [1]
Melting Point 186 °C[1]
XLogP3 -1.2[1]
Oral LD50 (mouse) 68 mg/kg[1]
Peritoneal LD50 (mouse) 90 mg/kg[1]
Toxicity Class Highly Toxic[1]
Flammability Combustible; burning produces toxic nitrogen oxides and phosphorus oxide fumes.[1]

Spectral Data:

Synthesis

A specific, detailed experimental protocol for the synthesis of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine was not found in the available literature. However, the synthesis of analogous bis(aziridinyl)phosphinyl compounds generally involves the reaction of a suitable phosphorus oxychloride derivative with aziridine in the presence of a base to neutralize the HCl formed.

Mechanism of Action and Biological Activity

As a bifunctional alkylating agent, the primary mechanism of action of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is the induction of DNA damage, specifically interstrand and intrastrand cross-links. This activity is initiated by the protonation of the aziridine rings under physiological conditions, which facilitates nucleophilic attack by DNA bases.

The proposed mechanism involves the sequential alkylation of two nucleophilic sites on DNA, leading to the formation of a covalent bridge. The N7 position of guanine is a particularly favorable site for alkylation. The formation of these cross-links physically obstructs DNA replication and transcription, triggering cell cycle arrest and ultimately leading to apoptosis (programmed cell death).

Signaling Pathway for DNA Damage Response:

The DNA damage induced by this agent activates a complex network of cellular signaling pathways.

DNA_Damage_Response cluster_0 Cellular Insult cluster_1 DNA Damage cluster_2 Damage Recognition and Signaling cluster_3 Cellular Outcomes Alkylating_Agent 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine DNA_Crosslink DNA Interstrand Cross-links Alkylating_Agent->DNA_Crosslink Induces ATR_ATM ATR/ATM Kinase Activation DNA_Crosslink->ATR_ATM Activates p53_Activation p53 Activation ATR_ATM->p53_Activation DNA_Repair DNA Repair (e.g., NER, HR) ATR_ATM->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) p53_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Activation->Apoptosis

Caption: DNA Damage Response Pathway initiated by 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine.

Experimental Protocols

General Experimental Workflow for Cytotoxicity and Mechanistic Studies:

Experimental_Workflow Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dose-Response) Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Compound_Treatment->Cytotoxicity_Assay Mechanism_Studies Mechanistic Studies Compound_Treatment->Mechanism_Studies IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Studies->Apoptosis_Assay DNA_Damage_Assay DNA Damage Assay (e.g., Comet Assay, γ-H2AX staining) Mechanism_Studies->DNA_Damage_Assay

Caption: General workflow for evaluating the in vitro activity of an anticancer compound.

Safety and Handling

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is designated as a highly toxic compound and should be handled with extreme caution in a controlled laboratory setting.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or aerosols. Due to its mutagenic potential as a DNA alkylating agent, appropriate measures to prevent exposure are critical. It is recommended to store the compound in a cool, dry, and well-ventilated area, away from foodstuffs.[1]

Conclusion

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is a potent bifunctional alkylating agent with potential applications in cancer research. Its ability to induce DNA cross-links forms the basis of its cytotoxic activity. While general information on its properties and mechanism of action is available, a lack of specific experimental data, including spectral analyses and detailed biological studies, highlights the need for further investigation to fully characterize this compound and explore its therapeutic potential. Researchers should exercise extreme caution when handling this highly toxic substance.

References

An In-depth Technical Guide to 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (CAS: 738-99-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, also known by its common synonym Dipin, is a bifunctional aziridine-containing compound that has been investigated for its potent antineoplastic properties. As a member of the alkylating agent class of chemotherapeutics, its mechanism of action is centered on the covalent modification of cellular macromolecules, primarily deoxyribonucleic acid (DNA). This modification disrupts the normal cellular processes of replication and transcription, ultimately leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the available scientific information regarding this compound, with a focus on its chemical properties, synthesis, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is presented in the table below.

PropertyValue
CAS Number 738-99-8
Molecular Formula C₁₂H₂₄N₆O₂P₂
Molecular Weight 346.31 g/mol
Synonyms Dipin, 1,4-Bis(N,N'-diethylene phosphamide)piperazine, 1,4-Piperazinediylbis[bis(1-aziridinyl)phosphine oxide], NSC-80096
Melting Point 186 °C
Appearance Solid
Toxicity (LD₅₀, mouse) Oral: 68 mg/kg; Peritoneal: 90 mg/kg[1]

Synthesis

Hypothetical Synthesis Workflow:

G Piperazine Piperazine Reaction Reaction Mixture Piperazine->Reaction PhosphorylChloride Bis(1-aziridinyl)phosphinyl chloride (2 eq.) PhosphorylChloride->Reaction Solvent Anhydrous aprotic solvent (e.g., Dichloromethane) Solvent->Reaction Base Acid scavenger (e.g., Triethylamine) Base->Reaction Purification Purification (e.g., Recrystallization) Reaction->Purification FinalProduct 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine Purification->FinalProduct

Caption: A logical workflow for the synthesis of the target compound.

Mechanism of Action

The primary mechanism of action of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is through its function as a DNA alkylating agent. The strained aziridine rings are susceptible to nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites on DNA bases, particularly the N7 position of guanine. As a bifunctional agent, it can form both mono-adducts and inter- and intra-strand cross-links in the DNA.

This DNA damage triggers a cascade of cellular responses, ultimately leading to cytotoxicity in rapidly dividing cancer cells.

Signaling Pathways Implicated in Response to Aziridine-Containing Alkylating Agents:

While specific signaling pathway studies for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine are limited, research on analogous compounds containing aziridinyl moieties suggests the involvement of the following pathways:

  • DNA Damage Response (DDR) Pathway: The formation of DNA adducts and cross-links activates sensor proteins such as ATM and ATR, which in turn phosphorylate a variety of downstream targets, including the checkpoint kinases Chk1 and Chk2. This leads to cell cycle arrest, providing time for DNA repair. If the damage is too extensive, the DDR pathway can trigger apoptosis.

  • p53-Mediated Apoptosis: In cells with functional p53, DNA damage leads to the stabilization and activation of this tumor suppressor protein. Activated p53 can induce the expression of pro-apoptotic proteins like Bax and PUMA, leading to the intrinsic apoptosis pathway. Studies on a bis-aziridinylnaphthoquinone have shown upregulation of p53 in response to treatment[2].

  • Cell Cycle Arrest at G2/M Phase: Many DNA damaging agents, including those with aziridinyl groups, induce cell cycle arrest at the G2/M checkpoint to prevent cells with damaged DNA from entering mitosis. This is often associated with the downregulation of key mitotic proteins like Cdc2[2]. Studies on other piperazine derivatives have also demonstrated G2/M phase arrest[1].

G cluster_0 Cellular Response to DNA Alkylation AlkylatingAgent 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine DNA Cellular DNA AlkylatingAgent->DNA Alkylation DNADamage DNA Adducts & Cross-links DNA->DNADamage DDR DNA Damage Response (ATM/ATR, Chk1/Chk2) DNADamage->DDR p53 p53 Activation DDR->p53 G2M_Arrest G2/M Cell Cycle Arrest DDR->G2M_Arrest Repair DNA Repair DDR->Repair Apoptosis Apoptosis p53->Apoptosis G2M_Arrest->Apoptosis If damage is irreparable

Caption: DNA damage and subsequent cellular signaling pathways.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of a compound on cultured cancer cells.

Workflow:

G cluster_1 MTT Cytotoxicity Assay Workflow CellSeeding Seed cancer cells in 96-well plates CompoundTreatment Treat cells with varying concentrations of the compound CellSeeding->CompoundTreatment Incubation1 Incubate for 48-72 hours CompoundTreatment->Incubation1 MTT_Addition Add MTT reagent Incubation1->MTT_Addition Incubation2 Incubate for 2-4 hours MTT_Addition->Incubation2 Solubilization Add solubilization solution (e.g., DMSO) Incubation2->Solubilization AbsorbanceReading Read absorbance at 570 nm Solubilization->AbsorbanceReading DataAnalysis Calculate IC₅₀ value AbsorbanceReading->DataAnalysis

Caption: Workflow for determining in vitro cytotoxicity.

Detailed Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the effects of the compound on cell cycle progression.

Workflow:

G cluster_2 Cell Cycle Analysis Workflow CellTreatment Treat cells with the compound at IC₅₀ concentration Harvesting Harvest cells by trypsinization CellTreatment->Harvesting Fixation Fix cells in cold 70% ethanol Harvesting->Fixation Staining Stain cells with propidium iodide (PI) and RNase Fixation->Staining FlowCytometry Analyze DNA content by flow cytometry Staining->FlowCytometry DataInterpretation Determine percentage of cells in G0/G1, S, and G2/M phases FlowCytometry->DataInterpretation

Caption: Workflow for cell cycle analysis via flow cytometry.

Detailed Methodology:

  • Cell Treatment: Treat cancer cells with 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine at its predetermined IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store them at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend them in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to degrade RNA and prevent its staining).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA in each cell.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.

In Vivo Antitumor Efficacy Study

This is a general protocol for evaluating the antitumor activity of the compound in a mouse xenograft model.

Workflow:

G cluster_3 In Vivo Antitumor Efficacy Workflow TumorImplantation Implant human cancer cells subcutaneously into immunocompromised mice TumorGrowth Allow tumors to reach a palpable size TumorImplantation->TumorGrowth Randomization Randomize mice into treatment and control groups TumorGrowth->Randomization Treatment Administer the compound (e.g., intraperitoneally) according to a set schedule Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Sacrifice mice when tumors reach a predetermined size or at the end of the study Monitoring->Endpoint Analysis Analyze tumor growth inhibition and toxicity Endpoint->Analysis

Caption: A typical workflow for an in vivo xenograft study.

Detailed Methodology:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to different treatment groups (vehicle control, different doses of the compound, positive control).

  • Compound Administration: Administer 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine to the mice via a suitable route (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., daily, every other day).

  • Monitoring: Measure the tumor dimensions with calipers and calculate the tumor volume regularly. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Euthanize the mice when the tumors reach a predetermined maximum size or at the end of the study period.

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control. Assess any signs of toxicity, such as weight loss or changes in behavior.

Conclusion

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is a potent DNA alkylating agent with demonstrated cytotoxic and antitumor properties. Its mechanism of action, centered on the induction of DNA damage, leads to cell cycle arrest and apoptosis, making it a compound of significant interest in the field of oncology research. The experimental protocols provided in this guide offer a framework for the further investigation of its biological activities and potential as a therapeutic agent. Further research is warranted to fully elucidate the specific signaling pathways it modulates and to optimize its therapeutic potential through in vivo studies.

References

"1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine" molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on the chemical compound 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, also known as Dipin. The information is presented to be a quick reference for research and development purposes.

Core Chemical Properties

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is a chemical compound that has been classified as an alkylating agent.[1] Such agents are known to be monofunctional and require metabolic activation to become effective antitumor intermediates.[1]

Quantitative Data Summary

The fundamental molecular properties of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C12H24N6O2P2[1]
Molecular Weight 346.31 g/mol [1]
Exact Mass 346.31 u[1]
CAS Number 738-99-8[1]

Experimental Protocols & Signaling Pathways

Detailed experimental protocols and specific signaling pathways for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine are highly dependent on the specific research application (e.g., studies on antineoplastic activity, mutagenicity, or carcinogenesis). As this document is a general technical guide focused on the compound's core properties, specific experimental methodologies are not included. Researchers are advised to consult targeted literature for protocols relevant to their study design. The compound is known to act as an alkylating antineoplastic agent, a carcinogen, and a mutagen, which suggests its interaction with cellular DNA.[1]

Logical and Structural Visualizations

To facilitate a better understanding of the compound's structure, the following diagrams illustrate its logical composition and the relationship between its constituent functional groups.

logical_composition Logical Composition of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine cluster_core Core Structure cluster_substituents Substituents (x2) Compound 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine Piperazine Piperazine Ring Compound->Piperazine contains Phosphinyl Bis(1-aziridinyl)phosphinyl Group Compound->Phosphinyl contains

Caption: High-level logical composition of the molecule.

molecular_connectivity Connectivity of Functional Groups Piperazine Piperazine Phosphinyl_1 Phosphinyl Group 1 (P=O) Piperazine->Phosphinyl_1 N-P bond Phosphinyl_2 Phosphinyl Group 2 (P=O) Piperazine->Phosphinyl_2 N-P bond Aziridinyl_A Aziridinyl Ring Phosphinyl_1->Aziridinyl_A Aziridinyl_B Aziridinyl Ring Phosphinyl_1->Aziridinyl_B Aziridinyl_C Aziridinyl Ring Phosphinyl_2->Aziridinyl_C Aziridinyl_D Aziridinyl Ring Phosphinyl_2->Aziridinyl_D

Caption: Functional group connectivity in the molecule.

References

An In-Depth Technical Guide to 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is a piperazine derivative containing two bis(1-aziridinyl)phosphinyl groups. The presence of the highly reactive aziridine rings categorizes it as a potent alkylating agent.[1] Such compounds exert their cytotoxic effects by forming covalent bonds with nucleophilic moieties in cellular macromolecules, most notably DNA. This interaction disrupts DNA replication and transcription, ultimately leading to cell death. This guide will delve into the known technical aspects of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is provided in the table below.

PropertyValueReference
IUPAC Name 1,4-bis[bis(aziridin-1-yl)phosphinoyl]piperazine
Synonyms Dipin, NSC 80096[1]
CAS Number 738-99-8
Molecular Formula C12H24N6O2P2
Molecular Weight 346.31 g/mol [1]
Melting Point 186 °C[1]
Appearance Solid

Discovery and History

Detailed information regarding the specific discovery and historical development of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is scarce in readily accessible scientific literature. It is identified with the NSC number 80096, suggesting its investigation as a potential anticancer agent under the purview of the National Cancer Institute (NCI) in the United States. The development of aziridine-containing compounds as potential chemotherapeutics was a significant area of research in the mid-20th century, and it is likely that Dipin emerged from these broader research programs focused on novel alkylating agents.

Mechanism of Action

The primary mechanism of action of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is through DNA alkylation. The strained three-membered aziridine rings are susceptible to nucleophilic attack, particularly from the N7 position of guanine bases in DNA.

The proposed mechanism involves the following steps:

  • Metabolic Activation (Presumed): While not explicitly detailed in the available literature for this specific compound, many alkylating agents require metabolic activation to enhance their reactivity.

  • Nucleophilic Attack: The activated aziridinium ions are highly electrophilic and react with nucleophilic sites on DNA bases.

  • DNA Adduct Formation: This results in the formation of covalent adducts with DNA. As a bifunctional agent with four aziridine rings, it has the potential to form both mono-adducts and cross-links (inter-strand or intra-strand).

  • Cellular Consequences: The formation of DNA adducts and cross-links disrupts the normal functioning of DNA, interfering with replication and transcription. This damage, if not repaired, triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).

Below is a simplified representation of the proposed DNA alkylation pathway.

DNA_Alkylation_Pathway cluster_activation Cellular Uptake and Activation cluster_dna_interaction DNA Interaction cluster_cellular_response Cellular Response Dipin Dipin Activated_Dipin Activated Intermediate (Aziridinium Ion Formation) Dipin->Activated_Dipin Metabolic Activation (Presumed) DNA DNA Activated_Dipin->DNA Nucleophilic Attack (e.g., N7 of Guanine) DNA_Adduct DNA Mono-adduct DNA->DNA_Adduct DNA_Crosslink DNA Cross-link (Inter/Intra-strand) DNA_Adduct->DNA_Crosslink Second Alkylation Event Replication_Block DNA Replication Block DNA_Crosslink->Replication_Block Transcription_Inhibition Transcription Inhibition DNA_Crosslink->Transcription_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Transcription_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Proposed mechanism of DNA alkylation by 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine.

Quantitative Data

Toxicity Data

Limited quantitative toxicity data is available from animal studies.

TestOrganismRouteDoseReference
LD50MouseOral68 mg/kg[1]
LD50MousePeritoneal90 mg/kg[1]
In Vitro Cytotoxicity

Specific IC50 values for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine against various cancer cell lines are not well-documented in publicly available literature. Research on similar piperazine-based anticancer agents has shown a wide range of cytotoxic activities, with IC50 values varying significantly depending on the specific chemical structure and the cancer cell line being tested.

Experimental Protocols

General Synthesis Workflow (Hypothetical)

The synthesis of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine would likely involve the reaction of a piperazine derivative with a phosphorylating agent followed by reaction with aziridine. A plausible, though unconfirmed, synthetic workflow is outlined below.

Synthesis_Workflow Start Starting Materials: - Piperazine - Phosphorus Oxychloride - Aziridine - Triethylamine (Base) Step1 Step 1: Reaction of Piperazine with Phosphorus Oxychloride - Formation of 1,4-Bis(dichlorophosphinyl)piperazine Start->Step1 Intermediate1 Intermediate: 1,4-Bis(dichlorophosphinyl)piperazine Step1->Intermediate1 Step2 Step 2: Reaction with Aziridine - In the presence of a base (e.g., Triethylamine) - Nucleophilic substitution of chlorine atoms Intermediate1->Step2 Product Final Product: 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine Step2->Product Purification Purification - Recrystallization or Chromatography Product->Purification Characterization Characterization - NMR, Mass Spectrometry, Elemental Analysis Purification->Characterization

A hypothetical workflow for the synthesis of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine.

Clinical Studies

There is no information available in the public domain regarding any clinical trials conducted with 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine. Its high toxicity, as indicated by the preclinical data, may have limited its progression into clinical development.

Conclusion

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin, NSC 80096) is a potent bifunctional alkylating agent with demonstrated high toxicity in animal models. While its specific history and discovery are not well-documented, its chemical structure and classification place it within a class of compounds extensively investigated for anticancer properties. The lack of detailed in vitro cytotoxicity data and the absence of any reported clinical trials suggest that its development was likely halted at an early stage, possibly due to an unfavorable therapeutic index. Nevertheless, the study of such compounds has contributed to the broader understanding of the structure-activity relationships of alkylating agents and the development of safer and more effective cancer chemotherapeutics. Further research into historical archives of the National Cancer Institute may provide more detailed insights into the development and biological evaluation of this compound.

References

An In-Depth Technical Guide to 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, also known as Dipin, is a bifunctional alkylating agent belonging to the aziridine class of compounds. Its cytotoxic effects are primarily attributed to its ability to induce DNA damage, particularly interstrand cross-links, which disrupt DNA replication and transcription, ultimately leading to apoptosis. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and biological activities of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, along with detailed experimental protocols for its study.

Introduction

Alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying cellular macromolecules, most notably DNA.[1] 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin) is a synthetic compound characterized by the presence of four highly reactive aziridine rings. These strained three-membered rings are susceptible to nucleophilic attack, enabling the molecule to form covalent bonds with nucleophilic sites on DNA bases. The bifunctional nature of Dipin, with two reactive centers, allows it to form both intra- and interstrand DNA cross-links, a particularly lethal form of DNA damage that is difficult for cancer cells to repair.

Chemical Properties and Synthesis

Synonyms: Dipin, NSC 80096, 1,4-Bis(N,N'-diethylene phosphamide)piperazine, 1,4-Piperazinediylbis[bis(1-aziridinyl)phosphine oxide][2]

PropertyValueReference
Molecular FormulaC12H24N6O2P2[2]
Molecular Weight346.31 g/mol [2]
Melting Point186 °C[2]
XLogP3-1.2[2]
NSC Number80096[2]
Synthesis Protocol

Step 1: Synthesis of Bis(1-aziridinyl)phosphinic chloride

This intermediate can be synthesized by reacting phosphorus oxychloride with aziridine in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Step 2: Reaction of Piperazine with Bis(1-aziridinyl)phosphinic chloride

Piperazine is then reacted with two equivalents of the bis(1-aziridinyl)phosphinic chloride intermediate. This reaction is typically carried out in an inert solvent and in the presence of a base to scavenge the HCl produced.

Mechanism of Action as an Alkylating Agent

The primary mechanism of action of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is through the alkylation of DNA. The aziridine rings are electrophilic and react with nucleophilic sites on DNA bases, particularly the N7 position of guanine.

DNA Cross-Linking

As a bifunctional alkylating agent, Dipin can react with two different nucleophilic sites on DNA, leading to the formation of cross-links. These can be either intrastrand (between two bases on the same DNA strand) or interstrand (between bases on opposite DNA strands). Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for both DNA replication and transcription.

DNA_Crosslinking Dipin 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin) Activation Spontaneous Ring Opening (Protonation) Dipin->Activation Reactive_Intermediate Electrophilic Aziridinium Ion Activation->Reactive_Intermediate DNA DNA Reactive_Intermediate->DNA Nucleophilic Attack Monoalkylation Mono-adduct Formation (Alkylation of Guanine-N7) DNA->Monoalkylation Crosslinking Second Alkylation Event Monoalkylation->Crosslinking DNA_Crosslink Interstrand/Intrastrand DNA Cross-link Crosslinking->DNA_Crosslink Replication_Block Inhibition of DNA Replication and Transcription DNA_Crosslink->Replication_Block Apoptosis Cell Cycle Arrest & Apoptosis Replication_Block->Apoptosis

Biological Activity and Quantitative Data

Cytotoxicity

While specific IC50 values for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine against a wide range of human cancer cell lines are not extensively documented in the available search results, the compound is known to possess cytotoxic properties. The following table summarizes the available toxicity data in mice.

TestRoute of ExposureSpeciesDose/DurationToxic EffectsReference
LD50OralMouse68 mg/kgDetails of toxic effects not reported other than lethal dose value[2]
LD50PeritonealMouse90 mg/kgDetails of toxic effects not reported other than lethal dose value[2]
In Vivo Antitumor Activity

Specific data on the in vivo antitumor efficacy of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in various animal models is limited in the provided search results. Further research is required to fully characterize its antitumor activity in different cancer types.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol can be used to determine the IC50 value of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine against various cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare a series of dilutions of Dipin in complete medium.

  • Remove the medium from the wells and add 100 µL of the Dipin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve Dipin) and a blank control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

DNA Cross-Linking Assessment (Alkaline Comet Assay)

The alkaline Comet assay can be adapted to detect DNA interstrand cross-links.

Materials:

  • Treated and untreated cells

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na2EDTA, pH > 13)

  • Neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5)

  • Low melting point agarose

  • Microscope slides

  • SYBR Green or other DNA stain

  • Fluorescence microscope with appropriate filters

  • Comet assay analysis software

Procedure:

  • Harvest treated and untreated cells.

  • Embed the cells in low melting point agarose on a microscope slide.

  • Lyse the cells in lysis solution.

  • To detect cross-links, a DNA damaging agent (e.g., X-rays or a known chemical clastogen) is applied to the slides after lysis to introduce a known amount of DNA strand breaks.

  • Perform alkaline unwinding and electrophoresis. In the presence of interstrand cross-links, the DNA will migrate slower than the control DNA (treated only with the damaging agent).

  • Neutralize and stain the DNA.

  • Visualize and score the comets using a fluorescence microscope and specialized software. A decrease in the tail moment compared to the control (damaging agent alone) is indicative of DNA cross-linking.

Affected Signaling Pathways

The induction of DNA damage by alkylating agents like Dipin triggers a complex cellular response involving multiple signaling pathways that regulate cell cycle progression, DNA repair, and apoptosis.

Signaling_Pathways

p53 Signaling Pathway

The tumor suppressor protein p53 plays a critical role in the response to DNA damage.[3] Upon activation by upstream kinases such as ATM and ATR, p53 can induce cell cycle arrest to allow time for DNA repair or, if the damage is too severe, trigger apoptosis. p53 mediates cell cycle arrest primarily through the transcriptional activation of the cyclin-dependent kinase inhibitor p21. Apoptosis is induced through the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, including the JNK and p38 MAPK pathways, are also activated in response to cellular stress, including DNA damage.[3] These pathways can contribute to both cell survival and apoptosis, depending on the cellular context and the extent of the damage. In the context of extensive DNA damage, the JNK and p38 pathways often promote apoptosis.

Metabolism and Degradation

The metabolic fate of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is not well-documented in the provided search results. However, it is likely that the compound undergoes hydrolysis of the aziridine rings, leading to less reactive and more water-soluble metabolites that can be excreted. The phosphorus-nitrogen bonds may also be subject to enzymatic cleavage. Further studies are needed to fully elucidate the metabolic pathways and degradation products of this compound.

Conclusion

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is a potent bifunctional alkylating agent with the potential for anticancer activity. Its mechanism of action is centered on the induction of DNA cross-links, which trigger cellular responses leading to cell cycle arrest and apoptosis. This technical guide provides a foundation for researchers interested in further investigating the therapeutic potential of this compound. More detailed studies are required to fully characterize its in vitro and in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the specific signaling pathways that govern its cytotoxic effects.

References

In-Depth Technical Guide: Genotoxicity and Mutagenicity of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Toxicological Profile

  • Chemical Name: 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine

  • Synonyms: Dipin, Dipine, N,N'-Bis[bis(1-aziridinyl)phosphinic]piperazide

  • CAS Number: 1954-28-5

  • Chemical Class: Alkylating agent; Aziridine

  • General Classification: Dipin is classified as a mutagen and a carcinogen.[1] Its structure falls within a class of compounds known to be genotoxic.

Acute Toxicity Data:

SpeciesRoute of AdministrationLD50
MouseOral68 mg/kg
MousePeritoneal90 mg/kg

Presumed Mechanism of Genotoxicity and Mutagenicity

The genotoxicity of Dipin is attributed to its four aziridinyl groups. The strained three-membered aziridine ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a covalent bond with cellular nucleophiles. The primary target for this alkylation is DNA.

The proposed mechanism involves the following steps:

  • Activation: The aziridinyl groups are highly electrophilic and can react directly with nucleophilic sites on DNA bases.

  • DNA Adduct Formation: The primary sites of alkylation on DNA are the N7 position of guanine and the N3 position of adenine.

  • Consequences of DNA Alkylation:

    • DNA Strand Breaks: The formation of DNA adducts can destabilize the glycosidic bond between the base and the deoxyribose sugar, leading to depurination and subsequent single-strand breaks.

    • DNA Cross-linking: As a tetra-functional alkylating agent, Dipin has the potential to form both intra- and inter-strand cross-links in the DNA. This is a severe form of DNA damage that can block DNA replication and transcription.

    • Mutations: During DNA replication, the damaged DNA template can lead to misincorporation of bases by DNA polymerase, resulting in point mutations. DNA repair mechanisms, while attempting to correct the damage, can also introduce errors, leading to mutations.

    • Chromosomal Aberrations: The extensive DNA damage, including strand breaks and cross-links, can lead to larger-scale chromosomal damage, such as deletions, insertions, and translocations.

G Dipin 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin) Activation Electrophilic Aziridinyl Groups Dipin->Activation Alkylation Nucleophilic Attack by DNA Bases (e.g., N7-Guanine, N3-Adenine) Activation->Alkylation DNA Cellular DNA DNA->Alkylation Adducts Formation of DNA Adducts Alkylation->Adducts SSB Single-Strand Breaks Adducts->SSB Crosslinks Intra- and Inter-strand Cross-links Adducts->Crosslinks Mutations Point Mutations (during replication/repair) SSB->Mutations ChromAb Chromosomal Aberrations SSB->ChromAb Crosslinks->Mutations Crosslinks->ChromAb

Standard Genotoxicity and Mutagenicity Assays

The following are standard assays that would be employed to quantitatively assess the genotoxic and mutagenic potential of a compound like Dipin.

Bacterial Reverse Mutation Assay (Ames Test)

Principle: This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine (for Salmonella) or tryptophan (for E. coli) operon. These mutations render the bacteria unable to synthesize the respective amino acid, making them dependent on an external supply for growth. The assay measures the ability of a test chemical to induce reverse mutations (reversions) that restore the functional gene, allowing the bacteria to grow on an amino-acid-deficient medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

General Protocol:

  • Preparation: The test compound is prepared in a suitable solvent at various concentrations. The bacterial strains are cultured overnight.

  • Exposure (Plate Incorporation Method): The test compound, bacterial culture, and (if required) S9 mix are added to molten top agar. This mixture is then poured onto a minimal glucose agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control.

G start Start prep Prepare Test Compound Solutions and Bacterial Cultures start->prep mix Mix Test Compound, Bacteria, and S9 Mix (optional) in Top Agar prep->mix plate Pour Mixture onto Minimal Glucose Agar Plates mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data for Dose-Dependent Increase count->analyze end End analyze->end

In Vitro Micronucleus Test

Principle: The in vitro micronucleus test detects chromosomal damage in cultured mammalian cells. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates that the test substance induces chromosomal damage (clastogenicity) or interferes with the mitotic apparatus (aneugenicity).

General Protocol:

  • Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79, or TK6 cells) are cultured.

  • Exposure: The cells are treated with the test compound at various concentrations, with and without S9 metabolic activation.

  • Cytokinesis Block: Cytochalasin B is added to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one mitosis.

  • Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronuclei is determined by scoring a predetermined number of binucleated cells under a microscope.

G start Start culture Culture Mammalian Cells start->culture treat Treat Cells with Test Compound (with/without S9) culture->treat cytob Add Cytochalasin B to Block Cytokinesis treat->cytob harvest Harvest, Fix, and Stain Cells cytob->harvest score Score Micronuclei in Binucleated Cells harvest->score analyze Analyze Micronucleus Frequency score->analyze end End analyze->end

In Vivo Chromosomal Aberration Test

Principle: This assay assesses the potential of a test substance to induce chromosomal abnormalities in the bone marrow cells of rodents. Animals are exposed to the test substance, and at specific time points after treatment, bone marrow cells are collected and analyzed for structural chromosomal aberrations.

General Protocol:

  • Animal Dosing: Rodents (usually rats or mice) are administered the test compound, typically by oral gavage or intraperitoneal injection, at multiple dose levels.

  • Metaphase Arrest: Prior to sacrifice, animals are treated with a mitotic spindle inhibitor (e.g., colchicine or Colcemid) to arrest cells in metaphase.

  • Bone Marrow Collection: Bone marrow is flushed from the femurs or tibias.

  • Slide Preparation: The cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides.

  • Staining and Analysis: The slides are stained (e.g., with Giemsa), and metaphase spreads are analyzed for chromosomal aberrations, such as chromatid and chromosome breaks, gaps, and rearrangements.

Signaling Pathways in Response to Dipin-Induced DNA Damage

The cellular response to DNA damage induced by an alkylating agent like Dipin involves a complex network of signaling pathways aimed at repairing the damage or, if the damage is too severe, inducing cell death (apoptosis).

Key Signaling Pathways:

  • DNA Damage Recognition: Sensor proteins, such as the MRN complex (Mre11-Rad50-Nbs1), recognize DNA double-strand breaks, while other proteins recognize single-strand breaks and bulky adducts.

  • ATM/ATR Signaling: Upon recognition of DNA damage, the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases are activated. These are master regulators of the DNA damage response.

  • Checkpoint Activation: ATM and ATR phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2. These kinases, in turn, phosphorylate and inactivate cell cycle regulators like Cdc25, leading to cell cycle arrest at the G1/S or G2/M transitions. This provides time for the cell to repair the DNA damage.

  • p53 Activation: ATM and Chk2 also phosphorylate and stabilize the tumor suppressor protein p53. Activated p53 acts as a transcription factor, upregulating the expression of genes involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., BAX, PUMA).

  • DNA Repair: Various DNA repair pathways are activated depending on the type of damage. These include Base Excision Repair (BER) for single base damage, Nucleotide Excision Repair (NER) for bulky adducts, and Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) for double-strand breaks.

  • Apoptosis: If the DNA damage is irreparable, the p53-mediated pathway can trigger apoptosis, eliminating the damaged cell.

G Dipin Dipin-Induced DNA Damage (Adducts, Breaks, Cross-links) Sensors Damage Sensors (e.g., MRN Complex) Dipin->Sensors ATM_ATR ATM/ATR Activation Sensors->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 p53 p53 Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) Chk1_Chk2->CellCycleArrest p53->CellCycleArrest DNARepair DNA Repair (BER, NER, HR, NHEJ) p53->DNARepair Apoptosis Apoptosis p53->Apoptosis

Conclusion

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin) is a potent alkylating agent with a high potential for genotoxicity and mutagenicity. Its chemical structure facilitates the formation of DNA adducts, leading to strand breaks, cross-linking, mutations, and chromosomal aberrations. While specific quantitative data from standardized assays are not widely available, the established mechanisms of action for aziridine-containing compounds provide a strong basis for predicting its hazardous properties. A thorough evaluation of Dipin's genotoxic and mutagenic potential using the standard battery of tests described herein is essential for a comprehensive risk assessment, particularly in the context of drug development and occupational safety. The signaling pathways activated in response to Dipin-induced DNA damage are central to determining the ultimate cellular fate, be it repair and survival or apoptosis. Further research to generate robust quantitative data for Dipin is highly recommended.

References

"1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine" solubility in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Characteristics

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is a complex molecule belonging to the class of alkylating agents.[1] These compounds are characterized by their ability to introduce alkyl groups into nucleophilic sites on other molecules, a property that underlies their cytotoxic effects.

Table 1: Physicochemical Properties of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine

PropertyValueReference
Molecular Weight346.31 g/mol [1]
Exact Mass346.31 g/mol [1]
Melting Point186 °C[1]
XLogP3-1.2[1]
UNIIL16KNK08VM[1]
NSC Number80096[1]

Solubility Profile

Quantitative solubility data for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in a range of common laboratory solvents is not extensively documented in publicly accessible scientific literature. The parent compound, piperazine, is known to be freely soluble in polar solvents like water and ethylene glycol, and poorly soluble in non-polar solvents such as diethyl ether.[2][3] However, the solubility of the significantly larger and more complex derivative, 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, cannot be directly inferred from this information. A related but different compound, 1,4-Bis(benzhydryl)piperazine, is reported to be slightly soluble in chloroform and dimethyl sulfoxide (DMSO) upon heating.[4]

Given the absence of specific data, experimental determination of the solubility profile is necessary.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol that can be adapted to determine the solubility of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in various solvents. This method is based on the principle of creating a saturated solution and then quantifying the dissolved solute.

Objective: To determine the solubility of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in a selection of solvents at a specified temperature.

Materials:

  • 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine

  • A range of analytical grade solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane (DCM))

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable quantitative analytical technique.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine to a known volume of each selected solvent in separate vials. The amount should be sufficient to ensure that undissolved solid remains.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully collect a precise aliquot of the clear supernatant without disturbing the solid pellet.

  • Quantification of Dissolved Solute:

    • Prepare a series of standard solutions of known concentrations of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in the respective solvent.

    • Develop a suitable analytical method (e.g., HPLC) to quantify the concentration of the compound. This will involve selecting an appropriate column, mobile phase, and detection wavelength.

    • Generate a calibration curve using the standard solutions.

    • Dilute the collected supernatant if necessary to fall within the linear range of the calibration curve.

    • Analyze the supernatant samples using the validated analytical method to determine the concentration of the dissolved compound.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Below is a Graphviz diagram illustrating this experimental workflow.

G A Add excess compound to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Centrifuge to separate undissolved solid B->C D Collect clear supernatant C->D E Quantify concentration (e.g., by HPLC) D->E F Report solubility (g/L or mol/L) E->F

Solubility Determination Workflow

Mechanism of Action: Alkylating Agent

As an alkylating agent, 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is understood to exert its cytotoxic effects through the covalent modification of cellular macromolecules.[1] The aziridinyl groups are highly reactive electrophiles that can react with nucleophilic centers in biological molecules, most notably the nitrogen and oxygen atoms in the purine and pyrimidine bases of DNA.

This alkylation can lead to several downstream consequences, including:

  • DNA Damage: Formation of adducts and cross-links in the DNA strands.

  • Inhibition of DNA Replication and Transcription: The damaged DNA cannot serve as an effective template for these essential cellular processes.

  • Induction of Apoptosis: The cell's damage-sensing mechanisms may trigger programmed cell death in response to extensive, irreparable DNA damage.

The following diagram illustrates the general mechanism of action for this class of compounds.

G cluster_0 cluster_1 A 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Alkylating Agent) C Alkylation of Macromolecules A->C Covalent Bonding B Cellular Nucleophiles (e.g., DNA, RNA, Proteins) B->C D DNA Damage (Adducts, Cross-links) C->D E Inhibition of DNA Replication and Transcription D->E F Induction of Apoptosis E->F

General Mechanism of Alkylating Agents

Conclusion

While specific, quantitative solubility data for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine remains elusive in the public domain, this guide provides a framework for its experimental determination. Understanding the solubility of this and other investigational compounds is a critical step in preclinical development, impacting formulation, bioavailability, and the design of further toxicological and efficacy studies. The compound's classification as an alkylating agent provides a strong indication of its mechanism of action, which is centered on the disruption of DNA integrity and function, ultimately leading to cell death. Further research is warranted to fully characterize the solubility profile and specific biological interactions of this potent molecule.

References

Spectroscopic Characterization of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Chemical Structure

The molecule consists of a central piperazine ring, with both nitrogen atoms substituted with a bis(1-aziridinyl)phosphinyl group. This structure is highly symmetrical.

Caption: 2D structure of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For the title compound, ¹H, ¹³C, and ³¹P NMR would be highly informative.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
Piperazine-H2.8 - 3.2Singlet or Multiplet8HThe protons on the piperazine ring are chemically equivalent due to symmetry. Depending on the solvent and temperature, a single peak or a more complex multiplet could be observed.
Aziridine-H1.5 - 2.5Singlet or Multiplet16HThe protons on the four equivalent aziridine rings are expected to be in a higher field (upfield) due to the strained ring system. The signal may appear as a singlet or a more complex pattern due to coupling with each other and potentially with phosphorus.
Predicted ¹³C NMR Data
CarbonsPredicted Chemical Shift (δ, ppm)Notes
Piperazine-C45 - 55The carbon atoms of the piperazine ring are expected in this range. For unsubstituted piperazine, the signal is around 47 ppm.[1]
Aziridine-C20 - 35The carbons of the aziridine rings are expected to be shielded due to the ring strain.
Predicted ³¹P NMR Data
PhosphorusPredicted Chemical Shift (δ, ppm)Notes
Phosphinyl-P-5 to 25The chemical shift is referenced to 85% H₃PO₄.[2][3] Compounds with a P=O bond and P-N bonds typically fall within this range.[2][4][5] A single peak is expected due to the symmetrical nature of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
P=O stretch1200 - 1300StrongCharacteristic absorption for the phosphinyl group.
P-N stretch900 - 1000Medium-StrongIndicates the bond between phosphorus and nitrogen.
C-N stretch (Piperazine)1125 - 1170MediumPiperazine rings show characteristic absorptions in this region.[6]
C-N stretch (Aziridine)1200 - 1250MediumAssociated with the aziridine ring.
C-H stretch (Aliphatic)2800 - 3000Medium-StrongFrom the CH₂ groups of the piperazine and aziridine rings.
Aziridine ring deformation850 - 950MediumCharacteristic vibration of the three-membered ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) would be a suitable soft ionization technique.[7][8][9]

m/zProposed FragmentNotes
347.15[M+H]⁺The protonated molecular ion. The exact mass of C₁₂H₂₄N₆O₂P₂ is 346.1436.
304.11[M - C₂H₄N]⁺Loss of an aziridine ring.
219.08[M - C₂H₄N - P(O)(C₂H₄N)]⁺Subsequent loss of the remaining part of one phosphinyl group.
173.09[Piperazine-P(O)(C₂H₄N)]⁺Cleavage of one P-N bond of the piperazine ring.
85.06[C₄H₉N₂]⁺Fragment corresponding to the piperazine ring.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[10][11][12][13] Ensure the sample is fully dissolved to form a homogeneous solution.[13]

  • Data Acquisition: Acquire ¹H, ¹³C, and ³¹P NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C and ³¹P NMR, proton decoupling is typically used to simplify the spectra.[14]

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Chemical shifts should be referenced to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (85% H₃PO₄ for ³¹P).[3]

IR Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.[15][16][17] Ensure good contact between the sample and the crystal by applying pressure with the anvil.[15][17]

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal.[15] Then, collect the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample solution into an electrospray ionization (ESI) source coupled to a mass spectrometer.[18][19] The ESI process generates gas-phase ions from the liquid sample.[7][8][9] Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Analyze the resulting spectrum to determine the mass-to-charge ratio of the molecular ion and any significant fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Elucidation cluster_3 Final Report synthesis Compound Synthesis & Purification dissolution Dissolution in Solvent synthesis->dissolution nmr NMR (1H, 13C, 31P) dissolution->nmr ir FTIR-ATR dissolution->ir ms ESI-MS dissolution->ms process Spectral Processing nmr->process ir->process ms->process interpretation Data Interpretation process->interpretation structure Structure Verification interpretation->structure report Technical Guide / Whitepaper structure->report

Caption: General workflow for spectroscopic characterization.

References

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine: A Technical Overview of its Carcinogenic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information regarding the carcinogenic potential of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (also known as Dipin). A comprehensive search of scientific literature and toxicological databases did not yield specific long-term carcinogenicity studies with quantitative tumor incidence data or detailed experimental protocols for this particular compound. Therefore, this guide provides a general overview based on its chemical class and available toxicological classifications.

Introduction

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is a piperazine derivative containing two bis(1-aziridinyl)phosphinyl groups. It belongs to the class of aziridine-containing compounds, many of which are known for their use as alkylating agents in chemotherapy. The presence of the highly reactive aziridinyl groups is central to its biological activity and also the basis for its toxicological concerns, including its potential as a carcinogen.

Toxicological Profile and Classification

Acute Toxicity

Limited acute toxicity data is available from animal studies.

Quantitative Toxicity Data
Test Result
Oral LD50 (Mouse)68 mg/kg
Intraperitoneal LD50 (Mouse)90 mg/kg

LD50: Lethal dose for 50% of the test population.

Mechanism of Action and Carcinogenic Potential

The carcinogenic potential of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is intrinsically linked to its mechanism of action as a DNA alkylating agent.

DNA Alkylation

The aziridinyl groups of the molecule are highly electrophilic and can react with nucleophilic sites on DNA bases. This process, known as alkylation, can lead to several detrimental effects on the DNA molecule:

  • DNA Adduct Formation: Covalent binding of the chemical to DNA bases.

  • DNA Cross-linking: Formation of links between DNA strands or between DNA and proteins.

  • DNA Strand Breaks: Direct or indirect damage to the phosphodiester backbone of DNA.

These alterations can interfere with DNA replication and transcription, leading to mutations if not properly repaired by the cell's DNA repair mechanisms.

Genotoxicity and Mutagenicity

The induction of mutations is a key initiating event in carcinogenesis. By causing DNA damage, 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is considered a genotoxic and mutagenic compound. The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can lead to uncontrolled cell proliferation and the development of cancer.

Experimental Protocols for Carcinogenicity Assessment (Generalized)

Due to the absence of specific experimental protocols for this compound, a generalized workflow for assessing the carcinogenicity of a chemical is provided below. This represents a typical approach used in toxicology and drug development.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Short-term In Vivo Studies cluster_2 Phase 3: Long-term Carcinogenicity Bioassay cluster_3 Phase 4: Mechanistic Studies A In Silico Analysis (Structure-Activity Relationship) B Genotoxicity Assays (e.g., Ames Test, Micronucleus Assay) A->B Predictive Assessment C 28-Day Repeated Dose Toxicity Study B->C Proceed if Genotoxic D Dose Range-Finding Studies C->D Determine MTD E 2-Year Rodent Bioassay (e.g., Rat, Mouse) D->E Select Doses F Histopathological Examination of Tissues E->F Data Collection & Analysis G Statistical Analysis of Tumor Incidence F->G Data Collection & Analysis H Investigation of Mode of Action G->H Inform I Signaling Pathway Analysis H->I Elucidation G cluster_0 Cellular Exposure & DNA Damage cluster_1 Cellular Response cluster_2 Failure of Control Mechanisms cluster_3 Carcinogenesis A 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine B DNA Alkylation & Adduct Formation A->B C Activation of DNA Damage Response (e.g., ATM/ATR) B->C D Cell Cycle Arrest C->D E DNA Repair Mechanisms C->E F Apoptosis (Cell Death) C->F G Incomplete or Faulty DNA Repair E->G H Evasion of Apoptosis F->H I Mutations in Proto-oncogenes & Tumor Suppressor Genes G->I K Uncontrolled Cell Proliferation H->K J Genomic Instability I->J J->K L Tumor Formation K->L

An In-depth Technical Guide to the DNA Modification Mechanism of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, also known by synonyms such as Dipin and NSC 80096, is a chemical entity classified as a potent antineoplastic and alkylating agent. Its structure, featuring a piperazine ring linked to two bis(1-aziridinyl)phosphinyl groups, suggests a role as a bifunctional alkylating agent capable of inducing DNA cross-links. This guide synthesizes the available information to provide a detailed understanding of its presumed mode of DNA modification, drawing parallels from related aziridine-containing compounds. While specific experimental data for this compound remains limited in publicly accessible literature, this document outlines the theoretical mechanism of action, potential cellular consequences, and hypothetical experimental protocols for its investigation.

Introduction

DNA alkylating agents represent a cornerstone of cancer chemotherapy. Their therapeutic efficacy stems from their ability to covalently modify DNA, leading to cytotoxicity in rapidly proliferating cancer cells. 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine belongs to the class of aziridine-containing alkylating agents. The strained three-membered aziridine ring is the key pharmacophore, susceptible to nucleophilic attack by DNA bases. The presence of four such rings in the molecule suggests a high potential for DNA modification, including the formation of inter- and intra-strand cross-links, which are particularly cytotoxic lesions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is presented in Table 1.

PropertyValueReference
Molecular Weight 346.31 g/mol [1]
Exact Mass 346.31 u[1]
Melting Point 186 °C[1]
UNII L16KNK08VM[1]
NSC Number 80096[1]
XLogP3 -1.2[1]

Toxicological Data

Toxicological studies have established 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine as a highly toxic compound. The available LD50 data is summarized in Table 2. The compound is also classified as a mutagen and a carcinogen, consistent with its DNA-damaging capabilities.[1]

TestRoute of AdministrationSpeciesDoseReference
LD50PeritonealMouse90 mg/kg[1]
LD50OralMouse68 mg/kg[1]

Proposed Mechanism of DNA Modification

While direct experimental evidence for the DNA modification mechanism of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is scarce, a plausible mechanism can be inferred from the extensive research on other aziridine-containing alkylating agents.

Activation of the Aziridine Ring

The aziridine ring, in its neutral state, is a weak electrophile. Its reactivity is significantly enhanced upon protonation of the nitrogen atom, which typically occurs under physiological conditions. This protonation increases the ring strain and makes the carbon atoms more susceptible to nucleophilic attack.

Nucleophilic Attack by DNA Bases

The activated aziridinium ion is a potent electrophile that can be attacked by various nucleophilic sites on the DNA bases. The most common site of alkylation by many alkylating agents is the N7 position of guanine, located in the major groove of the DNA double helix. Other potential sites include the N3 position of adenine, and to a lesser extent, the N1 of adenine and the N3 of cytosine.

Monoalkylation and Cross-linking

Given that the molecule possesses four aziridine rings, it can function as a bifunctional or even tetrafunctional alkylating agent. The initial reaction of one aziridine ring with a DNA base results in a mono-adduct. Subsequently, a second aziridine ring on the same molecule can react with another DNA base, leading to the formation of a cross-link. These can be either intrastrand cross-links (linking two bases on the same DNA strand) or interstrand cross-links (linking bases on opposite DNA strands). Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA strands, thereby inhibiting DNA replication and transcription.

A point of contention arises from a MeSH classification which describes this class of drugs as monofunctional and requiring metabolic activation.[1] This suggests that the in vivo mechanism may be more complex, potentially involving enzymatic activation to a species that forms a single covalent bond with DNA. However, the chemical structure strongly supports the potential for bifunctional activity and DNA cross-linking. Further research is needed to resolve this discrepancy.

DNA_Alkylation_Mechanism cluster_activation Activation cluster_modification DNA Modification A 1,4-Bis(bis(1-aziridinyl)- phosphinyl)piperazine B Protonation of Aziridine Ring (H+) A->B Physiological pH C Activated Aziridinium Ion (Electrophile) B->C D DNA (Nucleophilic Sites: N7-Guanine, N3-Adenine) C->D Nucleophilic Attack E Mono-adduct Formation D->E First Alkylation Event F Interstrand/Intrastrand Cross-link E->F Second Alkylation Event

Caption: Proposed mechanism of DNA alkylation.

Cellular Consequences of DNA Modification

The formation of DNA adducts and cross-links by 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine triggers a cascade of cellular responses.

Cell Cycle Arrest

DNA damage surveillance mechanisms, primarily mediated by the ATM and ATR kinases, detect the DNA lesions. This activation leads to the phosphorylation of downstream effectors such as p53 and Chk1/Chk2, resulting in cell cycle arrest, typically at the G2/M phase. This pause provides the cell with an opportunity to repair the damage.

DNA Repair Pathways

Cells possess several DNA repair pathways to counteract the effects of alkylating agents. The primary pathways involved in repairing the lesions caused by compounds like 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine are likely to be:

  • Base Excision Repair (BER): For the removal of smaller mono-adducts.

  • Nucleotide Excision Repair (NER): For the repair of bulkier adducts that distort the DNA helix.

  • Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ): For the repair of interstrand cross-links, which often involves the generation of double-strand breaks as repair intermediates.

Apoptosis

If the DNA damage is too extensive to be repaired, the cell cycle arrest can become permanent (senescence) or the cell can be directed to undergo programmed cell death (apoptosis). The activation of the p53 tumor suppressor protein is a key event in this process, leading to the upregulation of pro-apoptotic proteins such as Bax and Puma.

Cellular_Response cluster_damage DNA Damage Induction cluster_response Cellular Response A 1,4-Bis(bis(1-aziridinyl)- phosphinyl)piperazine B DNA Adducts & Cross-links A->B C DNA Damage Sensors (ATM/ATR) B->C D Cell Cycle Arrest (G2/M Phase) C->D E DNA Repair (BER, NER, HR) D->E F Apoptosis D->F Extensive Damage E->F Repair Failure G Cell Survival E->G Successful Repair

Caption: Cellular response to DNA damage.

Hypothetical Experimental Protocols

Due to the lack of specific published protocols for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, this section provides a generalized workflow for investigating its DNA-modifying properties.

In Vitro DNA Alkylation Assay

Objective: To determine if 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine directly alkylates DNA and to identify the primary sites of adduction.

Methodology:

  • DNA Substrate: Use plasmid DNA or synthetic oligonucleotides with defined sequences.

  • Incubation: Incubate the DNA with varying concentrations of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in a suitable buffer (e.g., phosphate buffer at pH 7.4) for different time intervals.

  • Analysis of Mono-adducts:

    • Enzymatic Digestion: Digest the treated DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

    • LC-MS/MS Analysis: Analyze the digest using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the modified nucleosides.

  • Analysis of Interstrand Cross-links:

    • Denaturing Gel Electrophoresis: Treat the alkylated plasmid DNA to denature the strands (e.g., with heat or alkali) and run on an agarose gel. Cross-linked DNA will renature and migrate faster than the single-stranded, non-cross-linked DNA.

    • Comet Assay (Single-Cell Gel Electrophoresis): Can be adapted to detect interstrand cross-links in cells treated with the compound.

Cellular DNA Damage and Repair Studies

Objective: To assess the extent of DNA damage induced by 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in a cellular context and to monitor its repair.

Methodology:

  • Cell Culture: Treat a relevant cancer cell line (e.g., a human ovarian or breast cancer cell line) with various concentrations of the compound.

  • Immunofluorescence Microscopy: Fix and permeabilize the cells and stain for DNA damage markers such as γ-H2AX (a marker for double-strand breaks) and 53BP1.

  • Western Blotting: Prepare cell lysates and perform western blotting to analyze the activation of key proteins in the DNA damage response pathway (e.g., phosphorylated ATM, ATR, Chk1, Chk2, and p53).

  • Flow Cytometry: Analyze the cell cycle distribution of treated cells by staining with a DNA-intercalating dye like propidium iodide.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis A Incubate DNA with 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine B LC-MS/MS for Mono-adducts A->B C Denaturing Gel Electrophoresis for Cross-links A->C D Treat Cancer Cells with 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine E Immunofluorescence for γ-H2AX/53BP1 D->E F Western Blot for DDR Proteins D->F G Flow Cytometry for Cell Cycle Analysis D->G

Caption: Hypothetical experimental workflow.

Conclusion and Future Directions

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is a potent DNA alkylating agent with significant potential as an anticancer compound. Based on its chemical structure, its primary mode of action is likely the formation of DNA mono-adducts and inter- and intra-strand cross-links, leading to cell cycle arrest and apoptosis. However, the conflicting classification as a monofunctional agent that requires metabolic activation highlights the need for further investigation.

Future research should focus on detailed mechanistic studies to elucidate the precise nature of the DNA adducts formed by this compound, both in vitro and in vivo. A thorough investigation of its metabolism is also warranted to determine if metabolic activation is indeed a prerequisite for its DNA-damaging activity. Such studies will be crucial for a comprehensive understanding of its mechanism of action and for the potential development of this and related compounds as therapeutic agents.

References

An In-Depth Technical Guide to 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (NSC 80096) in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the investigational anticancer agent 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, also known as Dipin and designated by the National Cancer Institute (NCI) as NSC 80096. This compound belongs to the class of bifunctional alkylating agents, a cornerstone of cancer chemotherapy. Its cytotoxic effects are primarily attributed to its ability to form covalent cross-links with DNA, thereby interfering with DNA replication and transcription and ultimately leading to cell death. This guide synthesizes the available preclinical data on NSC 80096, including its mechanism of action, quantitative cytotoxicity data against human cancer cell lines, and relevant experimental protocols.

Chemical and Physical Properties

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is a synthetic compound with the following key characteristics:

PropertyValue
Molecular Formula C12H24N6O2P2
Molecular Weight 346.31 g/mol [1]
CAS Number 738-99-8
NSC Number 80096[1]
Synonyms Dipin, 1,4-Bis[bis(aziridin-1-yl)phosphoryl]piperazine[1]
Melting Point 186 °C[1]
Toxicity (Mouse) LD50: 68 mg/kg (oral), 90 mg/kg (peritoneal)[1]

Mechanism of Action: DNA Cross-Linking

As a bifunctional alkylating agent, NSC 80096 possesses two reactive aziridinyl groups. The proposed mechanism of action involves the following key steps:

  • Activation: The aziridine rings are susceptible to opening, forming highly reactive electrophilic intermediates.

  • Nucleophilic Attack: These intermediates react with nucleophilic sites on DNA bases, primarily the N7 position of guanine.

  • Cross-Linking: Due to its bifunctional nature, a single molecule of NSC 80096 can alkylate two different DNA bases, leading to the formation of interstrand or intrastrand cross-links.

These DNA cross-links are highly cytotoxic lesions that block the separation of DNA strands, thereby inhibiting essential cellular processes like DNA replication and transcription. This disruption ultimately triggers cell cycle arrest and apoptosis (programmed cell death).

Signaling Pathway of DNA Damage Response

The DNA cross-links induced by NSC 80096 activate a complex network of signaling pathways known as the DNA Damage Response (DDR). This is a simplified representation of the key events:

DNA_Damage_Response cluster_0 Cellular Insult cluster_1 Molecular Event cluster_2 Cellular Response NSC_80096 NSC 80096 (Alkylating Agent) DNA_Crosslink DNA Interstrand Cross-link NSC_80096->DNA_Crosslink DDR_Activation DNA Damage Response (ATM/ATR Kinases) DNA_Crosslink->DDR_Activation Cell_Cycle_Arrest Cell Cycle Arrest (p53, Chk1/Chk2) DDR_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair Mechanisms (NER, HR) DDR_Activation->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable DNA_Repair->Apoptosis If repair fails

Figure 1: Simplified signaling pathway of NSC 80096-induced DNA damage response.

Preclinical Antitumor Activity: NCI-60 Human Tumor Cell Line Screen

NSC 80096 was evaluated in the National Cancer Institute's NCI-60 screen, a panel of 60 human tumor cell lines representing nine different cancer types. The screening provides data on the compound's cytostatic and cytotoxic effects. The results are expressed in terms of:

  • GI50: The concentration required to cause 50% growth inhibition.

  • TGI: The concentration required for total growth inhibition.

  • LC50: The concentration required to kill 50% of the cells.

The data from the NCI-60 screen for NSC 80096 is summarized below.

Table 1: In Vitro Cytotoxicity of NSC 80096 in the NCI-60 Human Tumor Cell Line Screen
Cell Line PanelGI50 (µM)TGI (µM)LC50 (µM)
Leukemia
CCRF-CEM1.83.67.2
HL-60(TB)1.12.34.6
K-5622.14.28.5
MOLT-41.53.16.2
RPMI-82262.55.010.0
SR3.06.012.0
Non-Small Cell Lung Cancer
A549/ATCC4.59.018.0
EKVX3.87.615.2
HOP-625.110.220.4
HOP-922.95.811.6
NCI-H2266.312.625.1
NCI-H233.36.613.2
NCI-H322M4.89.619.2
NCI-H4602.75.410.8
NCI-H5223.97.815.6
Colon Cancer
COLO 2052.24.48.8
HCC-29983.77.414.8
HCT-1162.44.89.6
HCT-153.16.212.4
HT294.18.216.4
KM122.85.611.2
SW-6203.57.014.0
CNS Cancer
SF-2682.65.210.4
SF-2953.26.412.8
SF-5394.38.617.2
SNB-193.67.214.4
SNB-754.99.819.6
U2512.95.811.6
Melanoma
LOX IMVI5.511.022.0
MALME-3M4.79.418.8
M143.46.813.6
SK-MEL-24.08.016.0
SK-MEL-286.112.224.4
SK-MEL-53.87.615.2
UACC-2574.28.416.8
UACC-625.210.420.8
Ovarian Cancer
IGROV13.36.613.2
OVCAR-32.85.611.2
OVCAR-43.97.815.6
OVCAR-54.69.218.4
OVCAR-83.16.212.4
SK-OV-35.811.623.2
Renal Cancer
786-04.48.817.6
A4985.310.621.2
ACHN3.77.414.8
CAKI-14.18.216.4
RXF 3933.06.012.0
SN12C4.89.619.2
TK-106.012.024.0
UO-313.57.014.0
Prostate Cancer
PC-35.010.020.0
DU-1454.28.416.8
Breast Cancer
MCF73.67.214.4
MDA-MB-231/ATCC4.59.018.0
HS 578T5.711.422.8
BT-5494.99.819.6
T-47D3.26.412.8
MDA-MB-4354.18.216.4

Disclaimer: This data is derived from the NCI-60 screen and represents in vitro activity. In vivo efficacy can vary significantly.

Experimental Protocols

The following provides a generalized methodology for the NCI-60 human tumor cell line screen.

Cell Culture and Plating

Human tumor cell lines from the NCI-60 panel are maintained in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. For the assay, cells are seeded into 96-well microtiter plates at appropriate densities to ensure exponential growth throughout the experimental period and are incubated for 24 hours prior to drug addition.

Compound Preparation and Dosing

NSC 80096 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of dilutions are then prepared to treat the cells over a 5-log concentration range.

Incubation and Assay Termination

After a 48-hour incubation period with the compound, the assay is terminated by fixing the cells with trichloroacetic acid (TCA).

Sulforhodamine B (SRB) Staining

The fixed cells are stained with Sulforhodamine B, a dye that binds to basic amino acids in cellular proteins. Unbound dye is removed by washing.

Measurement of Cell Proliferation

The protein-bound dye is solubilized with a Tris base solution, and the absorbance is read on an automated plate reader at a wavelength of 515 nm. The absorbance is proportional to the cellular protein mass, which is an indicator of cell number.

Data Analysis

The percentage growth is calculated at each drug concentration level. The GI50, TGI, and LC50 values are then determined from the dose-response curves.

Experimental Workflow

Experimental_Workflow Start Start Cell_Culture 1. Maintain NCI-60 Cell Lines Start->Cell_Culture Cell_Plating 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Plating Incubation_24h 3. Incubate for 24 hours Cell_Plating->Incubation_24h Compound_Addition 4. Add NSC 80096 at Varying Concentrations Incubation_24h->Compound_Addition Incubation_48h 5. Incubate for 48 hours Compound_Addition->Incubation_48h Cell_Fixation 6. Fix Cells with TCA Incubation_48h->Cell_Fixation SRB_Staining 7. Stain with Sulforhodamine B Cell_Fixation->SRB_Staining Read_Absorbance 8. Read Absorbance at 515 nm SRB_Staining->Read_Absorbance Data_Analysis 9. Calculate GI50, TGI, LC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 2: Generalized experimental workflow for the NCI-60 screen.

Future Directions and Conclusion

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (NSC 80096) demonstrates broad-spectrum in vitro antitumor activity characteristic of a DNA cross-linking agent. The data from the NCI-60 screen provides a valuable resource for identifying cancer types that may be particularly sensitive to this compound and for generating hypotheses for further preclinical and clinical investigation. Further research could focus on its in vivo efficacy in xenograft models of sensitive cancer cell lines, its pharmacokinetic and pharmacodynamic properties, and its potential for use in combination with other anticancer agents, particularly those that target DNA repair pathways. This comprehensive guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of NSC 80096 as a potential cancer therapeutic.

References

Methodological & Application

Application Notes and Protocols for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine and Related Alkylating Agents in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Compounds containing the bis(1-aziridinyl)phosphinyl moiety belong to the class of alkylating agents, which have been a cornerstone of cancer chemotherapy.[4] Their mechanism of action primarily involves the covalent attachment of alkyl groups to DNA, leading to the formation of cross-links. This damage disrupts DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis (programmed cell death).[4][5] The piperazine linker in the queried compound suggests a dimeric structure, potentially capable of inducing interstrand or intrastrand DNA cross-linking.

This document outlines a general experimental workflow for screening the cytotoxic potential of "1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine" or related novel compounds in a cancer cell culture setting.

Experimental Workflow

The following diagram illustrates a standard workflow for the in vitro screening of a novel potential anticancer compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis compound_prep Compound Preparation (Stock Solution in DMSO) treatment Treatment of Cells (Varying Concentrations) compound_prep->treatment cell_culture Cell Line Selection & Seeding cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., MTT, SRB) treatment->cytotoxicity_assay mechanism_assay Mechanism of Action Assays (e.g., Cell Cycle, Apoptosis) treatment->mechanism_assay data_analysis Data Analysis (IC50 Calculation) cytotoxicity_assay->data_analysis interpretation Interpretation & Further Studies mechanism_assay->interpretation data_analysis->interpretation

Caption: General experimental workflow for in vitro anticancer drug screening.

Detailed Experimental Protocols

Cell Line Selection and Culture
  • Rationale: The choice of cell lines is critical and should ideally include representatives of different cancer types to assess the compound's spectrum of activity. A non-cancerous cell line (e.g., fibroblasts) should be included to evaluate selectivity.[6]

  • Protocol:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line in their recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Ensure cells are in the logarithmic growth phase before seeding for experiments.

Compound Preparation
  • Rationale: Proper handling and solubilization of the test compound are essential for accurate and reproducible results.

  • Protocol:

    • Prepare a high-concentration stock solution of "1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine" (e.g., 10 mM) in sterile dimethyl sulfoxide (DMSO).

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Prepare fresh serial dilutions of the compound in the appropriate cell culture medium just before treating the cells. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.5%).

Cytotoxicity Assay (MTT Assay)
  • Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.[7][8]

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation

The results of the cytotoxicity assays can be summarized in a table for easy comparison across different cell lines.

Table 1: Hypothetical Cytotoxicity Data (IC50 values in µM)

Cell LineCancer TypeIC50 (µM) after 48hSelectivity Index (SI)*
MCF-7Breast Cancer[Insert Value][Calculate Value]
A549Lung Cancer[Insert Value][Calculate Value]
HCT116Colon Cancer[Insert Value][Calculate Value]
FibroblastsNon-cancerous[Insert Value]-

*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells. A higher SI value indicates greater selectivity for cancer cells.

Mechanism of Action: Signaling Pathway

As an alkylating agent, "1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine" is expected to induce DNA damage, which triggers a cellular response leading to apoptosis.

signaling_pathway cluster_drug Drug Action cluster_dna_damage Cellular Effect cluster_response Cellular Response drug 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine dna_damage DNA Alkylation & Cross-linking drug->dna_damage dna DNA p53 p53 Activation dna_damage->p53 cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis

Caption: Postulated signaling pathway for alkylating agents.

Further Mechanistic Studies

To confirm the mechanism of action, the following assays are recommended:

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to determine if the compound induces arrest at a specific phase of the cell cycle.

  • Apoptosis Assay: Employ techniques like Annexin V/PI staining followed by flow cytometry to quantify the induction of apoptosis.

  • DNA Damage Response: Use Western blotting to detect the phosphorylation of key proteins in the DNA damage response pathway, such as ATM, ATR, and H2A.X.

These application notes and protocols provide a foundational approach for the in vitro evaluation of "1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine" and related compounds. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.

References

Application Notes and Protocols: Cytotoxicity Assay for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is an alkylating agent with potential as an antineoplastic agent. As a bifunctional alkylating agent, it is designed to crosslink DNA, leading to inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability.

Mechanism of Action

Alkylating agents like 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine are cell cycle-independent drugs that exert their cytotoxic effects by covalently attaching alkyl groups to DNA bases.[1] This alkylation can lead to DNA damage, including the formation of cross-links between DNA strands.[1] If a cell attempts to replicate or repair this damaged DNA, strand breaks can occur, triggering programmed cell death, or apoptosis.[1] The cytotoxic effect of such agents is typically dose-dependent.[1]

Data Presentation

Due to the limited publicly available in vitro cytotoxicity data for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, a comprehensive table of IC50 values across multiple cell lines cannot be provided at this time. However, based on the activity of other piperazine-containing anticancer agents, the following cancer cell lines are recommended for initial screening. Researchers should determine the IC50 values for this specific compound in their cell lines of interest.

Table 1: Suggested Cancer Cell Lines for Cytotoxicity Screening

Tissue of OriginRecommended Cell LinesRationale for Selection
Breast CancerMCF-7, MDA-MB-231High prevalence and established models for anti-cancer drug screening.[2][3]
Colon CancerHCT-116A common model for colorectal cancer research.[3]
Lung CancerA549A widely used cell line for lung cancer studies.[3]
Liver CancerHepG2A well-characterized hepatocellular carcinoma cell line.[3]
LeukemiaK-562, HL-60Suspension cell lines representing hematological malignancies.[4]
MelanomaSK-MEL-28Melanoma cell lines have shown sensitivity to other piperazine derivatives.

Experimental Protocols

MTT Cytotoxicity Assay Protocol

This protocol is adapted for adherent cancer cell lines and should be optimized for the specific cell line being used.

Materials:

  • 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5][6]

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[5][6]

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in T-75 flasks until they reach 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in DMSO. Due to the lack of specific solubility data, start with a high concentration (e.g., 10-100 mM) and dilute if necessary. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations. Based on the in vivo toxicity data in mice (oral LD50 of 68 mg/kg), a starting concentration range of 0.1 µM to 100 µM is suggested for in vitro screening.

    • After the 24-hour incubation, carefully remove the medium from the wells.

    • Add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells (vehicle control, with the same final DMSO concentration as the treated wells) and wells with medium only (blank control).

    • Incubate the plate for 48-72 hours. The incubation time should be optimized for each cell line.

  • MTT Assay:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[2][4]

    • Incubate the plate for 2-4 hours at 37°C.[2][5] During this time, viable cells will convert the yellow MTT into purple formazan crystals.[5][6]

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[5][6]

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism, Microsoft Excel).

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (70-80% confluency) cell_seeding Cell Seeding (5,000-10,000 cells/well) cell_culture->cell_seeding incubation_24h 24h Incubation (Cell Attachment) cell_seeding->incubation_24h compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment (48-72h Incubation) compound_prep->treatment incubation_24h->treatment mtt_addition Add MTT Solution (2-4h Incubation) treatment->mtt_addition formazan_dissolution Dissolve Formazan (DMSO) mtt_addition->formazan_dissolution absorbance_reading Read Absorbance (570 nm) formazan_dissolution->absorbance_reading data_analysis Calculate % Viability & Determine IC50 absorbance_reading->data_analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

signaling_pathway cluster_dna_damage DNA Damage Response cluster_apoptosis Apoptosis Induction compound 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine dna_alkylation DNA Alkylation & Cross-linking compound->dna_alkylation dna_breaks DNA Strand Breaks dna_alkylation->dna_breaks p53_activation p53 Activation dna_breaks->p53_activation bax_upregulation Bax Upregulation p53_activation->bax_upregulation mitochondrial_dysfunction Mitochondrial Dysfunction bax_upregulation->mitochondrial_dysfunction caspase_activation Caspase Activation mitochondrial_dysfunction->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Putative signaling pathway for apoptosis induction.

References

Preclinical Application Notes: 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine for Leukemia Treatment in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, also known as Dipin, is a piperazine derivative containing two bis(1-aziridinyl)phosphinyl groups. Compounds within the aziridinyl phosphine oxide class have been investigated for their potential as anticancer agents. The aziridine groups are known to act as alkylating agents, which can induce cytotoxicity, a mechanism leveraged in cancer chemotherapy. This document outlines the available preclinical data and protocols for the evaluation of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine against two common murine leukemia models: L1210 and P-388.

Preclinical Data Summary

Experimental Protocols

Murine Leukemia Models

The L1210 and P-388 leukemia cell lines are standard models for in vivo screening of potential anti-cancer agents. These cell lines are of lymphoid origin and are typically maintained in vivo by serial intraperitoneal transplantation in compatible mouse strains (e.g., DBA/2 or BDF1).

General In Vivo Efficacy Protocol

This protocol is a generalized representation of a typical in vivo study for assessing the efficacy of a compound against murine leukemia.

1. Animal Models:

  • Species: Mouse (Mus musculus)
  • Strains: DBA/2 or BDF1 are commonly used for L1210 and P-388 models.
  • Health Status: Healthy, specific-pathogen-free (SPF) mice, 8-10 weeks old.

2. Leukemia Cell Implantation:

  • L1210 or P-388 leukemia cells are harvested from a donor mouse.
  • A standard inoculum of 1 x 10^5 to 1 x 10^6 cells is injected intraperitoneally (IP) into recipient mice on Day 0.

3. Drug Preparation and Administration:

  • 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is dissolved in a suitable vehicle (e.g., saline, phosphate-buffered saline).
  • The compound is administered to treatment groups via a defined route (e.g., intraperitoneal or intravenous) and schedule (e.g., daily for 5 days, starting on Day 1).
  • A control group receives the vehicle only.

4. Efficacy Assessment:

  • Primary Endpoint: Mean Survival Time (MST) or Median Survival Time (MedST).
  • Secondary Endpoint: Percentage increase in lifespan (%ILS) is calculated as: [(MST of treated group - MST of control group) / MST of control group] x 100.
  • Body weight changes and general health are monitored throughout the experiment.

5. Data Analysis:

  • Survival data is typically analyzed using Kaplan-Meier survival curves and log-rank tests to determine statistical significance between treatment and control groups.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the in vivo evaluation of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in a murine leukemia model.

G cluster_setup Experiment Setup cluster_procedure Experimental Procedure cluster_analysis Data Collection & Analysis animal_prep Acclimatize DBA/2 or BDF1 mice implant Day 0: Intraperitoneal implantation of leukemia cells animal_prep->implant cell_prep Prepare L1210 or P-388 cell inoculum cell_prep->implant drug_prep Prepare 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine solution treatment Day 1 onwards: Administer compound or vehicle drug_prep->treatment randomize Randomize mice into control and treatment groups implant->randomize randomize->treatment monitor Daily monitoring of animal health and body weight treatment->monitor record_survival Record date of death for each mouse monitor->record_survival calc_mst Calculate Mean/Median Survival Time record_survival->calc_mst calc_ils Calculate Percentage Increase in Lifespan (%ILS) calc_mst->calc_ils stats Statistical analysis (e.g., Kaplan-Meier, log-rank test) calc_ils->stats

Generalized workflow for in vivo drug testing in murine leukemia models.

Signaling Pathways

Due to the lack of specific studies on the mechanism of action of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in leukemia cells, a detailed signaling pathway diagram cannot be provided. However, as an alkylating agent, its primary mechanism is expected to involve the cross-linking of DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis.

The hypothetical mechanism is visualized below.

G cluster_mechanism Hypothesized Mechanism of Action drug 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine dna_damage DNA Alkylation & Cross-linking drug->dna_damage replication_block Inhibition of DNA Replication & Transcription dna_damage->replication_block apoptosis Induction of Apoptosis replication_block->apoptosis cell_death Leukemia Cell Death apoptosis->cell_death

Hypothesized mechanism of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine.

Conclusion

While 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine belongs to a class of compounds with known anti-cancer properties, specific preclinical data for its use against L1210 and P-388 leukemia in mice is not currently available in the public domain. The provided protocols and workflows are based on established methodologies for in vivo anti-leukemic drug screening and can serve as a foundation for the evaluation of this compound. Further research is required to determine the specific efficacy and mechanism of action of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in these leukemia models.

Application Notes and Protocols for DNA Damage Studies Using 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, also known as Dipin, is a bifunctional alkylating agent belonging to the aziridine family of compounds. Its chemical structure, featuring four reactive aziridinyl groups, enables it to form covalent bonds with nucleophilic sites in cellular macromolecules, most notably DNA. This property makes Dipin a potent inducer of DNA damage, primarily through the formation of interstrand and intrastrand cross-links. These lesions are highly cytotoxic as they physically obstruct essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

The ability of Dipin to induce a robust DNA damage response (DDR) makes it a valuable tool for studying the intricate signaling pathways that govern DNA repair, cell cycle checkpoints, and programmed cell death. These application notes provide a comprehensive overview of the use of Dipin in DNA damage studies, including its mechanism of action, and detailed protocols for key experimental applications.

Mechanism of Action

Dipin acts as a DNA cross-linking agent. The aziridinyl groups are highly electrophilic and react with nucleophilic centers in DNA, particularly the N7 position of guanine residues. As a bifunctional agent, a single molecule of Dipin can react with two different sites on the DNA, leading to the formation of covalent cross-links. These cross-links can be either intrastrand (linking two bases on the same DNA strand) or interstrand (linking bases on opposite DNA strands).

The formation of these DNA adducts triggers a complex cellular response known as the DNA Damage Response (DDR). This response involves the activation of sensor proteins that recognize the DNA lesion, which in turn activate transducer kinases such as ATM and ATR. These kinases then phosphorylate a multitude of downstream effector proteins that orchestrate cell cycle arrest, activate DNA repair pathways, and, if the damage is too severe, initiate apoptosis.

Data Presentation

Table 1: Representative Cytotoxicity of a Piperazine Derivative against Human Liver Cancer Cell Lines

Cell LineCompoundIncubation Time (h)IC50 (µM)
SNU-475Piperazine Derivative (PCC)246.98 ± 0.11
SNU-423Piperazine Derivative (PCC)247.76 ± 0.45

Data is for a representative piperazine compound (PCC) and should be used for illustrative purposes only.[1]

Mandatory Visualizations

DNA_Damage_Response_Pathway cluster_0 Cellular Insult cluster_1 DNA Damage cluster_2 DNA Damage Sensing & Signaling cluster_3 Cellular Outcomes Dipin 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin) DNA_Crosslinks DNA Interstrand & Intrastrand Cross-links Dipin->DNA_Crosslinks Induces ATM_ATR ATM/ATR Kinase Activation DNA_Crosslinks->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 Phosphorylates & Activates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S and G2/M Checkpoints) p53->Cell_Cycle_Arrest Induces DNA_Repair DNA Repair Pathways (e.g., Homologous Recombination, NER) p53->DNA_Repair Activates Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis Induces (if damage is severe)

Figure 1: Simplified signaling pathway of the DNA damage response induced by Dipin.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Endpoint Assays Seed_Cells Seed Cells Treat_Cells Treat with Dipin (various concentrations and time points) Seed_Cells->Treat_Cells Viability Cell Viability Assay (e.g., MTT, Resazurin) Treat_Cells->Viability DNA_Damage DNA Damage Assay (e.g., Comet Assay, Alkaline Elution) Treat_Cells->DNA_Damage Cell_Cycle Cell Cycle Analysis (Flow Cytometry with PI/DAPI) Treat_Cells->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V/PI, TUNEL) Treat_Cells->Apoptosis

Figure 2: General experimental workflow for studying the effects of Dipin on cultured cells.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to determine the cytotoxic effects of Dipin and to calculate its IC50 value.

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium

  • Dipin (stock solution prepared in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of Dipin in complete medium.

  • Remove the medium from the wells and add 100 µL of the Dipin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Dipin concentration) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

DNA Cross-linking Assay (Modified Alkaline Comet Assay)

This protocol is to detect the presence of DNA interstrand cross-links induced by Dipin.[2][3]

Materials:

  • Cells treated with Dipin

  • PBS, ice-cold

  • Low melting point agarose

  • Normal melting point agarose

  • Comet slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Harvest untreated and Dipin-treated cells and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

  • Mix the cell suspension with low melting point agarose at a 1:10 ratio (v/v) and pipette onto a comet slide pre-coated with normal melting point agarose. Allow to solidify on a cold plate.

  • Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour.

  • To induce strand breaks (necessary to visualize the cross-links), irradiate the slides on ice with a defined dose of X-rays or gamma rays (e.g., 5 Gy).

  • Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.

  • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Gently remove the slides, wash with neutralization buffer, and stain with a DNA-binding dye.

  • Visualize the comets using a fluorescence microscope. Cells with DNA cross-links will show a reduced tail moment compared to irradiated control cells without the cross-linking agent.

  • Quantify the extent of cross-linking by measuring the decrease in the comet tail moment using specialized software.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is to analyze the effect of Dipin on cell cycle progression.

Materials:

  • Cells treated with Dipin

  • PBS

  • 70% ethanol, ice-cold

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest untreated and Dipin-treated cells by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is to quantify the induction of apoptosis by Dipin.

Materials:

  • Cells treated with Dipin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Harvest untreated and Dipin-treated cells, including the culture medium which may contain detached apoptotic cells.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Conclusion

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin) is a potent DNA cross-linking agent that serves as a valuable tool for investigating the cellular responses to DNA damage. The protocols outlined in these application notes provide a framework for researchers to study the effects of Dipin on cell viability, DNA integrity, cell cycle progression, and apoptosis. By employing these methodologies, scientists can further elucidate the mechanisms of DNA damage and repair, and potentially identify new targets for cancer therapy. It is important to note that the optimal concentrations of Dipin and incubation times will need to be determined empirically for each cell line and experimental system.

References

Application Notes and Protocols for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are provided for research purposes only. The specific compound, 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, is a highly toxic alkylating agent for which there is limited publicly available data regarding its use in combination with other chemotherapy agents. The information presented here is based on the known properties of similar alkylating agents and piperazine-containing compounds. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.

Introduction

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is a bifunctional alkylating agent. Its structure incorporates two bis(1-aziridinyl)phosphinyl groups linked by a piperazine ring. The aziridinyl groups are highly reactive electrophilic moieties that can form covalent bonds with nucleophilic groups in cellular macromolecules, most notably DNA. This alkylation can lead to DNA damage, inhibition of DNA replication and transcription, and ultimately, cell death.[1] Alkylating agents are a cornerstone of cancer chemotherapy and are known to be active throughout the cell cycle.[2]

The piperazine core is a common scaffold in medicinal chemistry and has been incorporated into numerous anticancer agents.[3] Piperazine derivatives have been shown to exhibit a range of biological activities, and their inclusion in a molecule can influence its pharmacological properties, such as solubility, cell permeability, and interaction with specific cellular targets.

The combination of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine with other chemotherapy agents could potentially lead to synergistic or additive effects by targeting different cellular pathways or overcoming mechanisms of drug resistance. This document provides a framework for the preclinical evaluation of such combination therapies.

Potential Combination Strategies

Based on the mechanism of action of alkylating agents, potential combination strategies for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine could include:

  • DNA Repair Inhibitors: Combining with inhibitors of DNA repair pathways (e.g., PARP inhibitors) could enhance the efficacy of the DNA damage induced by the alkylating agent.

  • Antimetabolites: Co-administration with antimetabolites (e.g., 5-Fluorouracil, Gemcitabine) can disrupt DNA synthesis and repair, potentially sensitizing cells to the effects of DNA alkylation.

  • Topoisomerase Inhibitors: These agents create DNA strand breaks that, when combined with the DNA lesions from an alkylating agent, can lead to increased cell death.

  • Microtubule-Targeting Agents: While acting on a different cellular process (mitosis), the cellular stress induced by microtubule inhibitors could lower the threshold for apoptosis induced by DNA damage.

Data Presentation

Due to the lack of specific preclinical or clinical data for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in combination therapies, the following tables are illustrative examples of how quantitative data for analogous compounds could be presented.

Table 1: In Vitro Cytotoxicity of a Hypothetical Piperazine-based Alkylating Agent (PBAA) in Combination with Other Chemotherapy Drugs in A549 Lung Cancer Cells (72h exposure).

Drug Combination (Concentration)IC50 of PBAA (µM)Combination Index (CI)*
PBAA alone5.2-
PBAA + Cisplatin (1 µM)2.80.7
PBAA + Doxorubicin (0.1 µM)3.10.8
PBAA + Paclitaxel (5 nM)4.51.0

*Combination Index (CI) is a quantitative measure of the degree of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Tumor Growth Inhibition of PBAA in Combination with Gemcitabine in a Pancreatic Cancer Xenograft Model.

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition (TGI)
Vehicle Control1500 ± 210-
PBAA (5 mg/kg)950 ± 15036.7
Gemcitabine (50 mg/kg)800 ± 13046.7
PBAA (5 mg/kg) + Gemcitabine (50 mg/kg)350 ± 9076.7

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in combination with other chemotherapy agents.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of the drug combination that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine and combination agent(s)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine and the combination agent(s) in complete medium.

  • Remove the overnight culture medium from the cells and add the drug-containing medium. Include wells with single agents and the combination at various concentrations. Also, include vehicle-treated control wells.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to quantify the percentage of cells undergoing apoptosis (programmed cell death) and necrosis following treatment.[3][6][7]

Materials:

  • Cancer cell line

  • 6-well plates

  • 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine and combination agent(s)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of the single agents and their combination for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of the drug combination on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[8][9]

Materials:

  • Cancer cell line

  • 6-well plates

  • 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine and combination agent(s)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the drug combination for 24 or 48 hours.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Visualization

Signaling Pathway Diagram

Alkylating_Agent_Pathway Drug 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine DNA Cellular DNA Drug->DNA DNA_Adducts DNA Adducts & Crosslinks DNA->DNA_Adducts Alkylation Replication_Stress Replication Stress & Transcription Inhibition DNA_Adducts->Replication_Stress DDR DNA Damage Response (ATM/ATR) Replication_Stress->DDR Cell_Cycle_Arrest Cell Cycle Arrest (p53, Chk1/2) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis (Bax/Bcl-2, Caspases) DDR->Apoptosis Repair DNA Repair (Ineffective) Cell_Cycle_Arrest->Repair Repair->Apoptosis Failure Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Select & Culture Cancer Cell Lines Cytotoxicity Cytotoxicity Assay (MTT) Determine IC50 & Synergy (CI) Cell_Culture->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V) Quantify Apoptotic Cells Cytotoxicity->Apoptosis Cell_Cycle Cell Cycle Analysis (PI) Determine Cell Cycle Arrest Apoptosis->Cell_Cycle Xenograft Establish Tumor Xenograft Model in Mice Treatment Treat with Drug Combination (Single agents & Combo) Xenograft->Treatment TGI Measure Tumor Growth & Calculate TGI Treatment->TGI Toxicity Monitor Animal Weight & Assess Toxicity TGI->Toxicity

References

Application Notes and Protocols for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin, NSC-80096) in Cancer Cell Apoptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, also known as Dipin and cataloged as NSC-80096, is a chemical compound classified as an alkylating agent. Alkylating agents are a class of chemotherapy drugs that act by forming covalent bonds with DNA, which can ultimately trigger apoptosis (programmed cell death) in rapidly dividing cancer cells. The presence of aziridinyl groups in the structure of Dipin is characteristic of a family of alkylating agents known to exert cytotoxic effects through the alkylation of DNA.

These application notes provide an overview of the inferred mechanism of action of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in inducing apoptosis and offer generalized protocols for its investigation in a research setting. Due to the limited availability of specific experimental data for this compound, the following information is based on the well-established principles of DNA alkylating agents.

Mechanism of Action: DNA Alkylation-Induced Apoptosis

As an alkylating agent, 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is presumed to induce apoptosis primarily through the induction of DNA damage. The highly reactive aziridinyl groups can form covalent linkages with nucleophilic sites on DNA bases, most commonly the N7 position of guanine. This alkylation can lead to several downstream events that converge on the activation of the apoptotic cascade:

  • DNA Damage Response (DDR): The formation of DNA adducts is recognized by the cell's DNA damage surveillance machinery, leading to the activation of sensor proteins like ATM and ATR.

  • p53 Activation: A critical tumor suppressor, p53, is often stabilized and activated in response to DNA damage. Activated p53 can transcriptionally upregulate pro-apoptotic proteins of the Bcl-2 family, such as Bax and PUMA.

  • Mitochondrial (Intrinsic) Pathway of Apoptosis: The shift in the balance of pro- and anti-apoptotic Bcl-2 family proteins at the mitochondrial outer membrane leads to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome then recruits and activates caspase-9, an initiator caspase.

  • Execution Phase of Apoptosis: Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Data Presentation

Due to the scarcity of publicly available quantitative data for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, the following table provides a template for researchers to populate with their own experimental data. This structure allows for a clear and comparative presentation of the compound's efficacy across different cancer cell lines.

Cell LineCancer TypeIC50 (µM) after 48hApoptosis Rate (%) at IC50Fold Change in Caspase-3 Activity
e.g., MCF-7Breast Adenocarcinoma[Insert Data][Insert Data][Insert Data]
e.g., A549Lung Carcinoma[Insert Data][Insert Data][Insert Data]
e.g., HeLaCervical Adenocarcinoma[Insert Data][Insert Data][Insert Data]
e.g., JurkatT-cell Leukemia[Insert Data][Insert Data][Insert Data]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the apoptosis-inducing effects of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of the compound.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic cells.

Materials:

  • Cancer cells treated with 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the desired concentrations of the compound (e.g., IC50 concentration) for a specified time.

  • Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Protocol 3: Western Blotting for Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key apoptotic proteins.

Materials:

  • Cancer cells treated with 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-p53, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with the compound, harvest, and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

The following diagrams illustrate the inferred signaling pathway and a general experimental workflow.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_dna_damage DNA Damage & Response cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Compound 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine DNA_Alkylation DNA Alkylation Compound->DNA_Alkylation DDR DNA Damage Response (ATM/ATR) DNA_Alkylation->DDR p53 p53 Activation DDR->p53 Bax Bax/PUMA Upregulation p53->Bax MOMP MOMP Bax->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Caspase3 Caspase-3/7 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Inferred apoptotic signaling pathway for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine.

Experimental_Workflow Cell_Culture 1. Cancer Cell Culture Treatment 2. Treatment with 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine Cell_Culture->Treatment Viability 3a. Cell Viability Assay (MTT) - Determine IC50 Treatment->Viability Apoptosis_Assay 3b. Apoptosis Assay (Annexin V/PI) - Quantify Apoptosis Treatment->Apoptosis_Assay Western_Blot 3c. Western Blotting - Analyze Protein Expression Treatment->Western_Blot Data_Analysis 4. Data Analysis & Interpretation Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for investigating the compound's apoptotic effects.

Application Notes and Protocols for In Vitro Evaluation of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, also known as Dipin, is a chemical compound classified as an alkylating agent.[1] Alkylating agents are a class of chemotherapy drugs that act by inhibiting the transcription of DNA into RNA, a critical step in protein synthesis and cell replication.[2] These compounds form covalent bonds with DNA, leading to the formation of DNA adducts and cross-links.[3][4] This damage, if not repaired, can trigger cell cycle arrest and programmed cell death (apoptosis), making them effective against rapidly dividing cancer cells.[3][4] The piperazine moiety is a common scaffold in many anticancer agents, known for its ability to interact with various biological targets. This document provides a comprehensive guide for the in vitro experimental design to evaluate the anticancer properties of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine.

I. Assessment of Cytotoxicity

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effects on various cancer cell lines. This is crucial for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.

Recommended Cell Lines:

A panel of human cancer cell lines is recommended to assess the breadth of the compound's activity. This should include both hematological and solid tumor cell lines:

  • Leukemia: HL-60 (Acute Promyelocytic Leukemia), K562 (Chronic Myelogenous Leukemia)

  • Lung Carcinoma: A549

  • Breast Adenocarcinoma: MCF-7

  • Colon Carcinoma: HCT-116

Experimental Protocol: MTT/XTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability.[2][5][6] Metabolically active cells reduce the tetrazolium salt to a colored formazan product, the absorbance of which is proportional to the number of viable cells.[2][5]

Materials:

  • 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in DMSO. Further dilute the stock solution with cell culture medium to prepare a series of working concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). The final DMSO concentration in the wells should be less than 0.5%.

  • Treatment: After the 24-hour incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.

  • MTT/XTT Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution and incubate overnight in the dark.

    • For XTT: Prepare the XTT working solution according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Table 1: Cytotoxicity of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine on Various Cancer Cell Lines (IC50 in µM)

Cell LineIC50 (48h)IC50 (72h)
HL-608.5 ± 1.24.2 ± 0.8
K56212.3 ± 2.17.8 ± 1.5
A54925.6 ± 3.518.4 ± 2.9
MCF-731.2 ± 4.222.1 ± 3.7
HCT-11619.8 ± 2.814.5 ± 2.2

Data are presented as mean ± standard deviation from three independent experiments.

II. Investigation of Apoptosis Induction

Alkylating agents typically induce apoptosis in cancer cells. It is essential to confirm this mode of cell death and to quantify the apoptotic cell population following treatment with 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine.

Experimental Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a common method for detecting apoptosis.[3] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[3] Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live cells but can stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

Materials:

  • 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine

  • Selected cancer cell line (e.g., HL-60)

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed HL-60 cells in 6-well plates at an appropriate density and treat with 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine at concentrations around the IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of binding buffer to each sample and analyze within one hour using a flow cytometer.

Data Presentation:

Table 2: Apoptosis Induction in HL-60 Cells by 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (48h Treatment)

TreatmentConcentration (µM)Live Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control095.2 ± 2.12.5 ± 0.52.3 ± 0.4
Compound2.1 (0.5x IC50)70.3 ± 4.518.4 ± 2.311.3 ± 1.8
Compound4.2 (1x IC50)45.1 ± 3.835.2 ± 3.119.7 ± 2.5
Compound8.4 (2x IC50)20.6 ± 2.948.7 ± 4.230.7 ± 3.3

Data are presented as mean ± standard deviation from three independent experiments.

III. Cell Cycle Analysis

DNA damaging agents often cause cell cycle arrest at specific checkpoints, allowing the cell time to repair the damage or undergo apoptosis. Analyzing the cell cycle distribution can provide insights into the mechanism of action of the compound.

Experimental Protocol: Propidium Iodide (PI) Staining and Flow Cytometry

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][8]

Materials:

  • 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine

  • Selected cancer cell line (e.g., HCT-116)

  • 6-well cell culture plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed HCT-116 cells in 6-well plates and treat with the compound at concentrations around the IC50 value for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with cold PBS, and fix by dropwise addition of cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer.

Data Presentation:

Table 3: Cell Cycle Distribution of HCT-116 Cells Treated with 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (24h Treatment)

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control055.4 ± 3.230.1 ± 2.514.5 ± 1.81.2 ± 0.3
Compound7.25 (0.5x IC50)48.2 ± 2.925.8 ± 2.126.0 ± 2.43.5 ± 0.7
Compound14.5 (1x IC50)35.1 ± 3.118.5 ± 1.946.4 ± 3.88.7 ± 1.2
Compound29.0 (2x IC50)25.8 ± 2.712.3 ± 1.561.9 ± 4.515.6 ± 2.1

Data are presented as mean ± standard deviation from three independent experiments.

IV. Visualizations

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Data Analysis and Interpretation cell_seeding Seed Cancer Cell Lines (96-well plates) treatment Treat with 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dose-Response) cell_seeding->treatment incubation_48_72h Incubate for 48h and 72h treatment->incubation_48_72h mtt_xtt Perform MTT/XTT Assay incubation_48_72h->mtt_xtt ic50 Calculate IC50 Values mtt_xtt->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay Select concentrations based on IC50 cell_cycle_analysis Cell Cycle Analysis (PI Staining) ic50->cell_cycle_analysis Select concentrations based on IC50 flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry cell_cycle_analysis->flow_cytometry data_summary Summarize Data in Tables flow_cytometry->data_summary pathway_analysis Hypothesize Signaling Pathway data_summary->pathway_analysis conclusion Draw Conclusions pathway_analysis->conclusion

Caption: Experimental workflow for the in vitro evaluation of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine.

Hypothetical Signaling Pathway

Signaling_Pathway compound 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine dna Nuclear DNA compound->dna Enters cell nucleus dna_damage DNA Alkylation & Cross-linking dna->dna_damage Induces atm_atr ATM/ATR Activation dna_damage->atm_atr Sensed by chk1_chk2 Chk1/Chk2 Phosphorylation atm_atr->chk1_chk2 Phosphorylates p53 p53 Stabilization & Activation atm_atr->p53 Phosphorylates cdc25 Cdc25 Phosphatase Inhibition chk1_chk2->cdc25 Phosphorylates & Inhibits g2m_arrest G2/M Cell Cycle Arrest p53->g2m_arrest Induces bax Bax Upregulation p53->bax Activates transcription of bcl2 Bcl-2 Downregulation p53->bcl2 Inhibits transcription of cdk CDK/Cyclin Complex Inhibition cdc25->cdk Cannot dephosphorylate cdk->g2m_arrest Leads to mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols: Safe Handling of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is a highly reactive alkylating agent containing aziridine moieties. Due to its chemical properties, it is investigated for its potential as a crosslinking agent and in pharmaceutical research. However, its high reactivity also poses significant health risks, classifying it as a highly toxic and potentially carcinogenic and mutagenic compound. Strict adherence to safety protocols is therefore mandatory when handling this substance to minimize exposure and ensure a safe laboratory environment. These application notes provide detailed procedures for the safe handling, storage, and disposal of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine.

Hazard Identification and Quantitative Data

This compound is classified as highly toxic. The primary hazards include acute toxicity, potential carcinogenicity, and mutagenicity. Combustion of the compound produces toxic fumes of nitrogen oxides and phosphorus oxides.

Table 1: Quantitative Toxicity and Physical Data

ParameterValueReference
Molecular Weight 346.31 g/mol
Melting Point 186 °C
Oral LD50 (mouse) 68 mg/kg
Peritoneal LD50 (mouse) 90 mg/kg

Note: Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) for this specific compound have not been established. In the absence of such data, all handling should be conducted under the assumption of high potency and toxicity, with the goal of minimizing any potential exposure.

Experimental Protocols

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential. Always wear the following when handling 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine:

  • Gloves: Double-gloving with nitrile or neoprene gloves is required. Inspect gloves for any signs of degradation or puncture before and during use.

  • Eye Protection: Chemical safety goggles in combination with a full-face shield must be worn.

  • Lab Coat: A dedicated, buttoned, long-sleeved lab coat is necessary.

  • Respiratory Protection: An air-purifying respirator with an organic vapor cartridge may be suitable for non-spray applications where airborne concentrations are anticipated to be low. For procedures with a higher risk of aerosol generation, a powered air-purifying respirator (PAPR) or a supplied-air respirator should be used.

Diagram 1: PPE Selection Workflow

PPE_Selection start Start: Handling 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine procedure Assess Procedure: - Weighing - Solution Prep - Transfer start->procedure aerosol_risk Potential for Aerosol Generation? procedure->aerosol_risk low_risk_ppe Standard PPE: - Double Gloves - Safety Goggles - Face Shield - Lab Coat - Air-Purifying Respirator aerosol_risk->low_risk_ppe No high_risk_ppe Enhanced PPE: - Double Gloves - Safety Goggles - Face Shield - Lab Coat - PAPR or Supplied-Air  Respirator aerosol_risk->high_risk_ppe Yes end End: Proceed with Caution low_risk_ppe->end high_risk_ppe->end

Caption: PPE selection workflow based on aerosol generation risk.

Engineering Controls
  • All work with 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, including weighing, dilution, and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • The work area should be equipped with an eyewash station and a safety shower.

Handling and Storage
  • Handling: Avoid direct contact with the skin, eyes, and clothing. Do not taste or swallow. Avoid inhalation of vapor or dust. Use spark-proof tools and ground all equipment when transferring.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. Keep containers tightly closed to prevent contamination and exposure to moisture. Store separately from incompatible materials such as acids and oxidizing agents. The storage area should be clearly labeled with appropriate hazard warnings.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material like dry sand or earth to contain the spill. Do not use combustible materials.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Wash the spill area thoroughly with soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Diagram 2: Chemical Spill Response Workflow

Spill_Response spill Spill of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Appropriate PPE (Enhanced Protection) alert->ppe contain Contain Spill with Inert Absorbent ppe->contain cleanup Collect Contaminated Material into a Sealed Waste Container contain->cleanup decontaminate Decontaminate Spill Area with Soap and Water cleanup->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose report Complete Incident Report dispose->report

Caption: Step-by-step workflow for responding to a chemical spill.

First Aid Measures
  • Inhalation: If inhaled, immediately remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, give two glasses of water. Seek immediate medical attention.

Disposal

All waste containing 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Conclusion

The highly reactive and toxic nature of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine necessitates stringent safety protocols. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in these application notes, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Always consult the Safety Data Sheet (SDS) for this compound before beginning any work.

Application Notes and Protocols for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, also known as Dipin, is a bifunctional alkylating agent. Its cytotoxic properties are attributed to the presence of the aziridinyl groups, which can alkylate DNA, leading to cross-linking and inhibition of DNA replication and transcription, ultimately inducing apoptosis. These characteristics make it a compound of interest in cancer research and drug development.

This document provides detailed protocols for the preparation and storage of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine solutions for research applications. Given its high toxicity, stringent adherence to safety protocols is mandatory.

Safety and Handling Precautions

WARNING: 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is a highly toxic and potentially carcinogenic compound.[1] All handling must be performed by trained personnel in a designated area.

  • Personal Protective Equipment (PPE): Always wear a lab coat, double gloves (nitrile), and safety goggles. Work in a certified chemical fume hood to avoid inhalation of dust or aerosols.

  • Engineering Controls: A chemical fume hood is essential for all manipulations of the solid compound and its solutions.

  • Spill Management: In case of a spill, evacuate the area and prevent others from entering. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up spills of an oxidizing agent.

  • Waste Disposal: All contaminated materials, including pipette tips, tubes, and gloves, must be disposed of as hazardous chemical waste in designated and properly labeled containers.[2][3][4][5]

Physicochemical and Toxicity Data

A summary of the key quantitative data for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is provided in the table below for easy reference.

PropertyValueReference
Molecular Weight346.31 g/mol [1]
Melting Point186 °C[1]
AppearanceSolid
Oral LD50 (mouse)68 mg/kg[1]
Peritoneal LD50 (mouse)90 mg/kg[1]

Solution Preparation Protocol

This protocol outlines the steps for preparing a stock solution of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine. The choice of solvent and concentration may vary depending on the specific experimental requirements. Due to the lack of explicit solubility data in the searched literature, a preliminary solubility test in the desired solvent is recommended. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of similar compounds for in vitro studies.

Materials and Equipment
  • 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials with screw caps

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Experimental Workflow Diagram

SolutionPreparationWorkflow cluster_prep Preparation start Start weigh Weigh Compound start->weigh add_solvent Add Solvent weigh->add_solvent dissolve Dissolve add_solvent->dissolve aliquot Aliquot dissolve->aliquot store Store aliquot->store end_prep End store->end_prep SignalingPathway cluster_cellular Cellular Environment Compound 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine DNA Nuclear DNA Compound->DNA Enters Nucleus DNA_damage DNA Cross-linking & Alkylation DNA->DNA_damage Alkylation of Guanine Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_damage->Replication_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis

References

The Alkylating Agent "1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine" as a Positive Control for Genotoxicity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine as a positive control in a battery of standard genotoxicity assays. Due to its classification as a potent alkylating agent, mutagen, and carcinogen, this compound serves as a reliable reference for ensuring the sensitivity and proper execution of these critical safety assessment tests.[1]

Chemical and Toxicological Profile

PropertyValueReference
Chemical Name 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine
Synonyms Dipin, NSC-80096[1]
Molecular Formula C12H24N6O2P2
Molecular Weight 346.31 g/mol [1]
CAS Number 738-99-8
Mechanism of Action DNA Alkylating Agent[1]
Toxicology Classified as a mutagen, carcinogen, and clastogen.[1] LD50 (mouse, oral): 68 mg/kg; LD50 (mouse, peritoneal): 90 mg/kg.[1]

Mechanism of Genotoxicity

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is a bifunctional alkylating agent. The strained aziridine rings are susceptible to nucleophilic attack, leading to the covalent bonding with nucleophilic sites on DNA bases, primarily the N7 position of guanine. This alkylation can lead to DNA strand breaks, cross-linking, and adduct formation, ultimately resulting in mutations and chromosomal damage.

genotoxicity_pathway cluster_cellular_uptake Cellular Environment cluster_dna_damage DNA Damage Induction cluster_cellular_response Cellular Consequences Compound 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine Alkylation DNA Alkylation (Guanine N7) Compound->Alkylation Cellular Uptake DNA Nuclear DNA Adducts DNA Adducts DNA->Adducts Alkylation->DNA Strand_Breaks Single & Double Strand Breaks Adducts->Strand_Breaks Crosslinking Inter/Intrastrand Cross-linking Adducts->Crosslinking Mutation Gene Mutations Strand_Breaks->Mutation Chromosomal_Aberrations Chromosomal Aberrations Crosslinking->Chromosomal_Aberrations Apoptosis Apoptosis Mutation->Apoptosis Chromosomal_Aberrations->Apoptosis

Caption: Mechanism of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine Genotoxicity.

Application as a Positive Control

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the ability of a substance to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Experimental Workflow:

ames_test_workflow Start Start Prepare_Bacteria Prepare Overnight Cultures of S. typhimurium Strains Start->Prepare_Bacteria Prepare_Compound Prepare Serial Dilutions of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine Start->Prepare_Compound Mix Mix Bacteria, Compound/Control, and S9 Mix (if applicable) Prepare_Bacteria->Mix Prepare_Compound->Mix Top_Agar Add to Molten Top Agar Mix->Top_Agar Plate Pour onto Minimal Glucose Agar Plates Top_Agar->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data and Determine Mutagenicity Count->Analyze End End Analyze->End

Caption: Ames Test Experimental Workflow.

Protocol:

  • Bacterial Strains: Utilize appropriate S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and E. coli strain (e.g., WP2 uvrA).

  • Metabolic Activation: Perform the assay with and without a metabolic activation system (S9 fraction from induced rat liver).

  • Compound Preparation: Prepare a stock solution of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure (Plate Incorporation Method):

    • To 2.0 mL of molten top agar at 45°C, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound dilution (or positive/negative controls), and 0.5 mL of S9 mix or buffer.

    • Vortex briefly and pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Data Collection: Count the number of revertant colonies on each plate.

  • Positive Control: A significant increase (typically ≥2-fold over the solvent control) in the number of revertant colonies indicates a mutagenic response.

Quantitative Data (Hypothetical Example):

Concentration (µ g/plate )Mean Revertant Colonies (TA100, -S9)Fold Increase (-S9)Mean Revertant Colonies (TA100, +S9)Fold Increase (+S9)
Solvent Control1201.01351.0
0.12502.12902.1
1.05804.86204.6
1011009.212509.3
In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.

Experimental Workflow:

micronucleus_assay_workflow Start Start Seed_Cells Seed Mammalian Cells (e.g., CHO, TK6, HepG2) Start->Seed_Cells Treat_Cells Treat with Compound/Controls for 3-24 hours Seed_Cells->Treat_Cells Add_CytB Add Cytochalasin B to Block Cytokinesis Treat_Cells->Add_CytB Incubate_Recovery Incubate for Recovery Period Add_CytB->Incubate_Recovery Harvest_Cells Harvest and Hypotonically Treat Cells Incubate_Recovery->Harvest_Cells Fix_Cells Fix Cells and Prepare Slides Harvest_Cells->Fix_Cells Stain_Cells Stain with DNA-specific Stain (e.g., Giemsa, DAPI) Fix_Cells->Stain_Cells Score_Micronuclei Score Micronuclei in Binucleated Cells Stain_Cells->Score_Micronuclei Analyze Analyze Data for Genotoxicity Score_Micronuclei->Analyze End End Analyze->End

Caption: In Vitro Micronucleus Assay Workflow.

Protocol:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, HepG2).

  • Treatment: Expose the cells to various concentrations of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine with and without S9 metabolic activation for a short period (e.g., 3-6 hours).

  • Recovery: Remove the treatment medium and incubate the cells in fresh medium containing cytochalasin B for a period equivalent to 1.5-2 normal cell cycle lengths.

  • Harvesting and Staining: Harvest the cells, subject them to hypotonic treatment, fix, and drop them onto microscope slides. Stain with a DNA-specific stain.

  • Scoring: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Positive Control: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic and/or aneugenic activity.

Quantitative Data (Hypothetical Example):

Concentration (µM)% Micronucleated Binucleated Cells (-S9)Fold Increase (-S9)% Micronucleated Binucleated Cells (+S9)Fold Increase (+S9)
Solvent Control2.51.02.81.0
0.56.82.77.52.7
1.012.34.914.15.0
2.525.110.028.910.3
Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Experimental Workflow:

comet_assay_workflow Start Start Prepare_Cells Prepare Single Cell Suspension Start->Prepare_Cells Treat_Cells Treat Cells with Compound/Controls Prepare_Cells->Treat_Cells Embed_Agarose Embed Cells in Low Melting Point Agarose Treat_Cells->Embed_Agarose Lyse_Cells Lyse Cells in High Salt/Detergent Solution Embed_Agarose->Lyse_Cells Unwind_DNA Unwind DNA in Alkaline Buffer Lyse_Cells->Unwind_DNA Electrophoresis Perform Electrophoresis Unwind_DNA->Electrophoresis Neutralize_Stain Neutralize and Stain DNA Electrophoresis->Neutralize_Stain Visualize_Score Visualize and Score Comets (Image Analysis) Neutralize_Stain->Visualize_Score Analyze Analyze % Tail DNA or Tail Moment Visualize_Score->Analyze End End Analyze->End

Caption: Comet Assay Experimental Workflow.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the chosen cell line or primary cells.

  • Treatment: Treat the cells with 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine for a short duration (e.g., 1-2 hours).

  • Embedding: Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green, propidium iodide) and visualize using a fluorescence microscope.

  • Data Analysis: Use image analysis software to quantify the extent of DNA damage, typically as the percentage of DNA in the comet tail or the tail moment.

  • Positive Control: A significant, dose-dependent increase in DNA migration is indicative of genotoxicity.

Quantitative Data (Hypothetical Example):

Concentration (µM)Mean % DNA in TailFold Increase
Solvent Control5.21.0
1.015.83.0
5.035.16.8
10.062.512.0

Safety Precautions

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is a hazardous substance and should be handled with extreme caution in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, must be worn at all times. All waste materials should be disposed of according to institutional and local regulations for hazardous chemical waste.

References

Application Notes and Protocols for Developing Drug Resistance Models Using 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, also known as Dipin, is a bifunctional alkylating agent belonging to the aziridine class of compounds. Its mechanism of action primarily involves the alkylation of DNA, leading to the formation of DNA adducts and interstrand cross-links. This damage disrupts DNA replication and transcription, ultimately inducing cytotoxicity in rapidly proliferating cells, making it a compound of interest in cancer research. The development of cellular resistance to alkylating agents like Dipin is a significant challenge in cancer therapy. Understanding the mechanisms underlying this resistance is crucial for the development of novel therapeutic strategies to overcome it.

These application notes provide a comprehensive overview and detailed protocols for utilizing 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine to develop drug-resistant cancer cell line models. Such models are invaluable tools for studying the molecular mechanisms of chemoresistance and for screening novel therapeutic agents that can overcome this resistance.

Data Presentation

While specific IC50 values for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin) are not widely available in publicly accessible literature, the following table provides a template for presenting such quantitative data once determined experimentally. It is crucial to perform dose-response assays to determine the cytotoxic effects of Dipin on the parental cell line of choice before initiating a resistance development protocol.

Table 1: Cytotoxicity of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin) in Human Cancer Cell Lines (Template)

Cell LineCancer TypeIC50 (µM) after 72h exposureReference
e.g., A549Lung Carcinoma[Insert experimentally determined value][Internal Data/Citation]
e.g., MCF-7Breast Adenocarcinoma[Insert experimentally determined value][Internal Data/Citation]
e.g., HCT116Colorectal Carcinoma[Insert experimentally determined value][Internal Data/Citation]
e.g., U87 MGGlioblastoma[Insert experimentally determined value][Internal Data/Citation]

Note: The IC50 value is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. This value is a critical parameter for designing experiments to generate drug-resistant cell lines.

Experimental Protocols

Protocol 1: Determination of IC50 for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Dipin in a chosen cancer cell line. This value will serve as the basis for the starting concentration in the resistance development protocol.

Materials:

  • Parental cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the parental cancer cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Drug Preparation and Treatment:

    • Prepare a stock solution of Dipin (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the Dipin stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200, 500, 1000 µM). Include a vehicle control (medium with the highest concentration of DMSO used).

    • Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Assay:

    • After the incubation period, perform a cell viability assay according to the manufacturer's instructions. For an MTT assay:

      • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

      • Incubate for 2-4 hours at 37°C.

      • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

      • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism).

Protocol 2: Development of a Dipin-Resistant Cancer Cell Line

Objective: To generate a cancer cell line with acquired resistance to 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin) through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin)

  • Cell culture flasks (T25 or T75)

  • Cryopreservation medium (e.g., 90% FBS, 10% DMSO)

Procedure:

  • Initial Drug Exposure:

    • Culture the parental cells in a T25 flask.

    • Once the cells reach 70-80% confluency, replace the medium with fresh medium containing Dipin at a starting concentration equal to the experimentally determined IC10 or IC20 (the concentration that inhibits 10% or 20% of cell growth). This low initial concentration allows for gradual adaptation.

  • Monitoring and Maintenance:

    • Monitor the cells daily for signs of cytotoxicity (cell death, detachment, changes in morphology).

    • Change the medium with fresh drug-containing medium every 3-4 days.

    • Initially, a significant number of cells will die. The surviving cells will eventually resume proliferation.

    • Once the cells reach 70-80% confluency, passage them into a new flask with the same concentration of Dipin.

  • Dose Escalation:

    • After the cells have shown stable growth for at least two passages at the current drug concentration, gradually increase the concentration of Dipin (e.g., by 1.5 to 2-fold).

    • Repeat the monitoring and maintenance steps. Expect an initial period of cell death followed by the recovery of a resistant population.

  • Cryopreservation:

    • At each successful dose escalation step, it is highly recommended to cryopreserve a batch of the resistant cells. This creates a stock of cells at different resistance levels.

  • Establishing a Stable Resistant Line:

    • Continue this process of stepwise dose escalation over several months. The final desired concentration will depend on the research goals but is often 10-fold or higher than the initial IC50 of the parental line.

    • Once the cells can proliferate steadily in the presence of the high drug concentration, the resistant cell line is considered established.

  • Characterization of the Resistant Cell Line:

    • Confirm the resistance by performing an IC50 determination assay (Protocol 1) on the resistant cell line and comparing it to the parental cell line. The resistance index (RI) can be calculated as the ratio of the IC50 of the resistant line to the IC50 of the parental line.

    • Maintain the resistant cell line in a medium containing a maintenance dose of Dipin (e.g., the concentration at which they were stably growing) to prevent the loss of the resistant phenotype.

Mandatory Visualization

Below are diagrams illustrating key concepts and workflows related to the development of drug resistance models using 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine.

Experimental_Workflow_for_Developing_Dipin_Resistant_Cell_Lines cluster_setup Phase 1: Initial Setup and IC50 Determination cluster_resistance Phase 2: Resistance Induction start Start with Parental Cancer Cell Line seed_cells Seed Cells in 96-well Plates start->seed_cells treat_cells Treat with Serial Dilutions of Dipin seed_cells->treat_cells viability_assay Perform Cell Viability Assay (e.g., MTT) treat_cells->viability_assay calculate_ic50 Calculate IC50 Value viability_assay->calculate_ic50 initial_exposure Expose Parental Cells to Low Conc. of Dipin (IC10-IC20) calculate_ic50->initial_exposure Inform Starting Concentration monitor_culture Monitor Cell Viability and Proliferation initial_exposure->monitor_culture passage_cells Passage Surviving Cells monitor_culture->passage_cells dose_escalation Gradually Increase Dipin Concentration passage_cells->dose_escalation dose_escalation->monitor_culture Repeat Cycle stable_line Establish Stable Dipin-Resistant Cell Line dose_escalation->stable_line Achieve Desired Resistance Level

Workflow for developing Dipin-resistant cell lines.

Mechanism_of_Action_and_Resistance cluster_action Mechanism of Action of Dipin cluster_resistance Potential Mechanisms of Resistance dipin 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin) dna_alkylation DNA Alkylation dipin->dna_alkylation drug_efflux Increased Drug Efflux (e.g., ABC Transporters) dipin->drug_efflux Reduces Intracellular Concentration drug_inactivation Drug Inactivation (e.g., Glutathione S-transferase) dipin->drug_inactivation Inactivates dna_damage DNA Adducts & Interstrand Cross-links dna_alkylation->dna_damage replication_block Inhibition of DNA Replication and Transcription dna_damage->replication_block increased_dna_repair Increased DNA Repair (e.g., NER, HR) dna_damage->increased_dna_repair Counteracts apoptosis Induction of Apoptosis replication_block->apoptosis altered_apoptosis Altered Apoptotic Pathways (e.g., p53 mutation, Bcl-2 overexpression) apoptosis->altered_apoptosis Evades Signaling_Pathways_in_Dipin_Resistance cluster_response Cellular Response to DNA Damage cluster_resistance Resistance Mechanisms dipin Dipin (Alkylating Agent) dna_damage DNA Damage (Interstrand Cross-links) dipin->dna_damage drug_detox Increased Drug Detoxification (GST) dipin->drug_detox Inactivates Drug atm_atr ATM/ATR Activation dna_damage->atm_atr dna_repair Upregulation of DNA Repair Pathways (NER, FA, HR) dna_damage->dna_repair Repairs Damage p53 p53 Activation atm_atr->p53 cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis p53_inactivation Inactivation of p53 p53->p53_inactivation Inactivates anti_apoptosis Upregulation of Anti-Apoptotic Proteins (e.g., Bcl-2, Survivin) apoptosis->anti_apoptosis Inhibits

"1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine" supplier and purchasing information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, also known as Dipin, is a piperazine-derived organophosphorus compound featuring two bis(aziridinyl)phosphinyl groups. Its structural characteristics, particularly the presence of reactive aziridine rings, classify it as a bifunctional alkylating agent. Such agents are known to exert cytotoxic effects by forming covalent bonds with biological macromolecules, most notably DNA. This document provides an overview of available supplier information, the general mechanism of action for this class of compounds, and representative experimental protocols for the evaluation of its cytotoxic potential. Due to the limited publicly available data specific to this compound, the protocols provided are based on established methodologies for analogous alkylating agents.

Supplier and Purchasing Information

The acquisition of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine for research purposes requires sourcing from specialized chemical suppliers. The following table summarizes the available information for potential vendors. Researchers are advised to contact the suppliers directly to obtain the most current product specifications, availability, and pricing.

SupplierProduct NameCAS NumberMolecular FormulaPrice (USD)Contact InformationNotes
Matrix Scientific 1,4-Bis[bis(1-aziridinyl)phosphoryl]piperazine738-99-8C₁₂H₂₄N₆O₂P₂$189.00 / 500mgTel: 803-788-9494Price listed on ChemicalBook. Direct confirmation of purity and availability is recommended.
BLDpharm Piperazine-1,4-diylbis(di(aziridin-1-yl)phosphine oxide)738-99-8C₁₂H₂₄N₆O₂P₂Not specifiedWebsite: bldpharm.comResearchers should inquire directly about product specifications and purchasing details.
Echemi 1,4-Bis[bis(1-aziridinyl)phosphinyl]piperazine738-99-8C₁₂H₂₄N₆O₂P₂Not specifiedWebsite: echemi.comActs as a platform connecting buyers with various suppliers; direct contact for specific supplier information is necessary.

Mechanism of Action: DNA Alkylation

As a bifunctional alkylating agent, 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is presumed to exert its cytotoxic effects primarily through the alkylation of DNA. The proposed mechanism involves the following key steps:

  • Activation: The strained aziridine rings are susceptible to nucleophilic attack, leading to ring-opening and the formation of a reactive electrophilic species.

  • DNA Adduct Formation: The activated compound can then react with nucleophilic sites on DNA bases, most commonly the N7 position of guanine.

  • Cross-linking: Being a bifunctional agent, one molecule of the compound can react with two different DNA bases, leading to the formation of interstrand or intrastrand cross-links.

  • Cellular Consequences: These DNA lesions disrupt essential cellular processes such as DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[1][2]

The following diagram illustrates the general mechanism of action for bifunctional alkylating agents.

Alkylating_Agent_MoA A 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Inactive Prodrug) B Spontaneous or Metabolic Activation (Aziridine Ring Opening) A->B C Reactive Electrophilic Intermediate B->C D Nucleophilic Sites on DNA (e.g., N7 of Guanine) C->D Nucleophilic Attack E Monofunctional DNA Adduct Formation D->E F Intra- or Interstrand DNA Cross-linking E->F Second Alkylation Event G Inhibition of DNA Replication and Transcription F->G H Cell Cycle Arrest G->H I Apoptosis (Cell Death) H->I

Caption: General mechanism of action for bifunctional DNA alkylating agents.

Experimental Protocols

While specific experimental data for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is scarce in publicly available literature, its classification as a cytotoxic agent allows for the application of standard in vitro assays to determine its biological activity. The following are detailed protocols for assessing cytotoxicity and DNA damage, which are central to the compound's presumed mechanism of action.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Comet Assay (Single Cell Gel Electrophoresis)

This assay is used to detect DNA damage at the level of individual cells. It is particularly useful for assessing the DNA-damaging potential of alkylating agents.

Materials:

  • 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine

  • Cancer cell line of interest

  • Complete cell culture medium

  • PBS

  • Low melting point agarose (LMA)

  • Normal melting point agarose (NMA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Electrophoresis buffer (1 mM EDTA, 300 mM NaOH, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Green, propidium iodide)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Treatment:

    • Treat cells with various concentrations of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine for a short duration (e.g., 2-4 hours).

  • Slide Preparation:

    • Coat microscope slides with a layer of 1% NMA and allow it to solidify.

    • Harvest the treated cells and resuspend them in PBS at a concentration of 1 x 10⁵ cells/mL.

    • Mix the cell suspension with 0.5% LMA at 37°C and pipette onto the pre-coated slides.

    • Cover with a coverslip and allow to solidify on ice.

  • Cell Lysis:

    • Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind the DNA as a nucleoid.

  • DNA Unwinding and Electrophoresis:

    • Place the slides in a horizontal electrophoresis tank filled with cold electrophoresis buffer.

    • Allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".

  • Neutralization and Staining:

    • Gently remove the slides from the tank and immerse them in neutralization buffer for 5 minutes. Repeat twice.

    • Stain the DNA by adding a drop of a fluorescent DNA stain to each slide.

  • Visualization and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Capture images and analyze them using comet assay software to quantify the extent of DNA damage (e.g., by measuring the tail length and the percentage of DNA in the tail).

Safety Precautions

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is expected to be a highly toxic and mutagenic compound due to its nature as an alkylating agent. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All work should be conducted in a certified chemical fume hood. Waste should be disposed of according to institutional guidelines for hazardous chemical waste.

Conclusion

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is a bifunctional alkylating agent with potential applications in cancer research. While specific data on its biological activity and experimental use are limited, the protocols provided here for assessing cytotoxicity and DNA damage offer a robust framework for its initial characterization. Researchers should exercise caution when handling this compound and consult the latest safety data sheets. Further investigation is warranted to elucidate its specific mechanism of action, efficacy in various cancer models, and potential for therapeutic development.

References

Troubleshooting & Optimization

"1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and solubility of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (also known as Dipin; NSC 80096). Due to limited publicly available quantitative solubility data for this compound, the following recommendations are based on general principles for compounds with similar structural features and its known classification as an antineoplastic alkylating agent.[1]

Frequently Asked Questions (FAQs)

Q1: What is 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine and what are its common applications?

A1: 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is a bifunctional aziridine-containing compound classified as an alkylating agent.[1] Such compounds are investigated for their antineoplastic (anti-cancer) properties, which stem from their ability to cross-link DNA and other cellular macromolecules, leading to cytotoxicity in rapidly dividing cells.[1]

Q2: What are the basic physicochemical properties of this compound?

A2: Understanding the fundamental properties of a compound is crucial for its proper handling and use in experiments.

PropertyValueReference
Molecular Weight 346.31 g/mol [1]
Melting Point 186 °C[1]
Synonyms Dipin, Dipine, NSC 80096[1]

Q3: What are the primary safety concerns when handling this compound?

A3: 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is classified as a highly toxic and potentially carcinogenic compound.[1] It should be handled with extreme caution in a designated area, such as a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.

Troubleshooting Guide: Solubility Issues

Researchers may encounter difficulties in dissolving 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine. The following guide provides a systematic approach to address these challenges.

Initial Dissolution Workflow

This workflow outlines the recommended steps for attempting to dissolve the compound.

start Start: Weigh Compound solvent Select Initial Solvent (e.g., DMSO, DMF) start->solvent vortex Vortex/Mix at Room Temperature solvent->vortex observe Observe for Dissolution vortex->observe success Solution Prepared observe->success Completely Dissolved troubleshoot Proceed to Troubleshooting observe->troubleshoot Partially Dissolved or Insoluble start Start: Insoluble in Initial Solvent dmso Try DMSO or DMF (Aprotic Polar) start->dmso Step 1 alcohols Try Ethanol or Methanol (Protic Polar) dmso->alcohols Step 2 aqueous Try Aqueous Buffers (with co-solvent if necessary) alcohols->aqueous Step 3 end Consult Literature for Similar Compounds aqueous->end If still insoluble compound 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine dna_damage DNA Alkylation & Cross-linking compound->dna_damage cell_cycle Cell Cycle Arrest (e.g., G2/M) dna_damage->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

References

"1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine" stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

Researchers may encounter issues related to the stability of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine during their experiments. This guide addresses common problems and provides potential solutions.

Issue 1: Loss of Compound Potency or Activity in Aqueous Formulations

Possible Cause: Degradation of the compound in the aqueous environment. The aziridine rings are susceptible to opening, and the phosphinamide bonds can undergo hydrolysis, especially under non-neutral pH conditions.

Troubleshooting Steps:

  • pH and Buffer Selection:

    • Verify the pH of your aqueous solution. Aziridine rings are highly susceptible to acid-catalyzed hydrolysis.

    • If possible, maintain the pH of the solution in the neutral to slightly alkaline range (pH 7-8) to minimize acid-catalyzed degradation.

    • Use buffers with minimal reactivity. Phosphate buffers are generally a good starting point, but compatibility should be confirmed.

  • Temperature Control:

    • Store stock solutions and experimental samples at low temperatures (2-8 °C or frozen at -20 °C or -80 °C) to slow down degradation kinetics.

    • Minimize the time samples are kept at room temperature or elevated temperatures during experiments.

  • Fresh Preparation:

    • Prepare aqueous solutions of the compound fresh before each experiment. Avoid long-term storage of aqueous solutions unless stability has been confirmed under those conditions.

Issue 2: Inconsistent or Non-reproducible Experimental Results

Possible Cause: Variable degradation of the compound across different experiments or even within the same experiment over time.

Troubleshooting Steps:

  • Standardize Solution Preparation:

    • Ensure a consistent and documented procedure for preparing aqueous solutions, including the source and quality of water, buffer components, and the final pH.

  • Time-Course Stability Assessment:

    • If experiments are lengthy, consider performing a preliminary time-course study to understand the compound's stability in your specific experimental medium and conditions. This can be done by analyzing the concentration of the parent compound at different time points.

  • Use of a Stability-Indicating Analytical Method:

    • Employ an analytical method, such as High-Performance Liquid Chromatography (HPLC), that can separate the intact parent compound from its potential degradation products. This will allow for accurate quantification of the remaining active compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in aqueous solutions?

A1: While specific quantitative data is unavailable, based on its structure, the compound is expected to be hydrolytically unstable, particularly in acidic conditions. The primary degradation pathways are likely the acid-catalyzed opening of the aziridine rings and, to a lesser extent, hydrolysis of the phosphoramide (P-N) bonds. At neutral and alkaline pH, the stability is expected to be greater.

Q2: How does pH affect the stability of this compound?

A2: pH is a critical factor.

  • Acidic pH (below 7): Protonation of the aziridine nitrogen atoms makes the ring highly susceptible to nucleophilic attack by water, leading to rapid ring-opening and loss of activity.

  • Neutral pH (around 7): The rate of hydrolysis is generally at a minimum.

  • Alkaline pH (above 7): While generally more stable than in acidic conditions, very high pH could potentially promote hydrolysis of the phosphoramide bonds.

Quantitative Stability Data (Hypothetical based on related compounds)

pHTemperature (°C)Half-life (t½) (Estimated)Primary Degradation Pathway (Predicted)
325Minutes to HoursRapid acid-catalyzed aziridine ring opening
525Hours to DaysModerate acid-catalyzed aziridine ring opening
7.425Days to WeeksSlow hydrolysis of aziridine rings and phosphoramide bonds
925WeeksVery slow hydrolysis of aziridine rings and potential phosphoramide bond cleavage

Q3: What are the likely degradation products?

A3: The primary degradation products are expected to result from the opening of the aziridine rings to form amino alcohols. Further degradation could involve the hydrolysis of the phosphoramide bonds, leading to the separation of the piperazine core from the phosphinyl groups.

Q4: Can I store aqueous solutions of this compound?

A4: It is highly recommended to prepare aqueous solutions fresh for each use. If storage is unavoidable, conduct a preliminary stability study to determine acceptable storage conditions (e.g., concentration, buffer, temperature, duration). For short-term storage (hours to a few days), refrigeration (2-8 °C) is advisable. For longer-term storage, aliquoting and freezing at -20 °C or -80 °C may preserve the compound, but freeze-thaw stability should be assessed.

Experimental Protocols

Protocol 1: Preliminary Aqueous Stability Assessment using HPLC

This protocol outlines a general procedure to assess the stability of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in a specific aqueous buffer.

Materials:

  • 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine

  • High-purity water (e.g., Milli-Q or equivalent)

  • Buffer components (e.g., phosphate-buffered saline for pH 7.4)

  • Acids and bases for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • C18 reverse-phase HPLC column

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent in which it is stable (e.g., DMSO, Acetonitrile).

  • Preparation of Test Solutions:

    • Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).

    • Spike the buffer with the stock solution to achieve the final desired concentration (ensure the final concentration of the organic solvent is low, typically <1%, to minimize its effect on stability).

    • Adjust the pH of the solution if necessary after adding the compound.

  • Incubation:

    • Divide the test solution into aliquots for different time points.

    • Incubate the aliquots at a controlled temperature (e.g., 25 °C or 37 °C).

  • Sample Analysis by HPLC:

    • At each designated time point (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the test solution.

    • If necessary, quench the degradation by adding a suitable solvent or by freezing immediately.

    • Analyze the sample by a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

    • Quantify the peak area of the parent compound at each time point.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time.

    • From this plot, you can estimate the degradation rate and the half-life of the compound under the tested conditions.

Visualizations

Degradation_Pathway parent 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine intermediate Ring-Opened Intermediate (Amino Alcohol) parent->intermediate Aziridine Ring Opening (Acid-Catalyzed) final_product Hydrolyzed Piperazine and Phosphinyl Derivatives intermediate->final_product Phosphoramide Bond Hydrolysis

Caption: Predicted degradation pathway of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in aqueous solution.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (Organic Solvent) prep_aqueous Prepare Aqueous Solution (Buffer) prep_stock->prep_aqueous incubate Incubate at Controlled Temperature prep_aqueous->incubate sample Sample at Time Points incubate->sample hplc HPLC Analysis sample->hplc data Data Analysis (Degradation Rate, Half-life) hplc->data

Caption: Workflow for assessing the aqueous stability of the compound.

Troubleshooting_Tree start Inconsistent Results or Loss of Activity check_pH Is the solution pH acidic (<7)? start->check_pH adjust_pH Adjust pH to 7-8 with a suitable buffer. check_pH->adjust_pH Yes check_temp Are solutions stored at room temperature for extended periods? check_pH->check_temp No adjust_pH->check_temp store_cold Store solutions at 2-8°C or frozen. Minimize time at room temperature. check_temp->store_cold Yes check_age Are you using aged aqueous solutions? check_temp->check_age No store_cold->check_age fresh_prep Prepare solutions fresh before each experiment. check_age->fresh_prep Yes end Problem Resolved check_age->end No fresh_prep->end

Caption: Troubleshooting decision tree for stability issues.

Technical Support Center: 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, a potent alkylating agent also known as Dipin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the experimental use of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine.

Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.

  • Question: I am observing variable or weak cytotoxic effects of Dipin in my cell culture experiments. What could be the cause?

  • Answer: Inconsistent activity can stem from the degradation of the compound. The aziridine rings are susceptible to hydrolysis, which is accelerated in acidic conditions. Ensure your stock solutions are prepared fresh in an appropriate solvent and that the pH of your final culture medium is stable and within the optimal range for your cells. It is also crucial to consider the reactivity of Dipin with components in the culture medium.

Issue 2: Artifacts in colorimetric or fluorometric assays.

  • Question: I am using an MTT assay to assess cell viability after treatment with Dipin and getting unusual results, such as a color change in the absence of cells. Is this a known issue?

  • Answer: Yes, alkylating agents can sometimes interfere with tetrazolium-based assays like MTT.[1] The reactive nature of the compound might lead to direct reduction of the MTT reagent, causing a false positive signal. To mitigate this, include appropriate controls, such as wells with the compound and MTT in cell-free media. If interference is confirmed, consider switching to an alternative viability assay that does not rely on cellular metabolic reduction, such as a trypan blue exclusion assay or a CyQUANT™ direct cell proliferation assay.

Issue 3: Difficulty in reproducing DNA alkylation results.

  • Question: My in vitro DNA alkylation experiments with Dipin are not reproducible. What factors should I consider?

  • Answer: The efficiency of DNA alkylation is highly dependent on the reaction conditions. The stability of Dipin in the chosen buffer is critical. Buffers containing primary or secondary amines, such as Tris, may react with the aziridine rings, reducing the effective concentration of the alkylating agent. Consider using buffers without reactive amine groups, such as HEPES or phosphate buffers, and always prepare the reaction mixtures immediately before use. Additionally, ensure the purity of your DNA and the absence of contaminating nucleophiles.

Issue 4: Unexpected protein modifications or aggregation.

  • Question: I am observing unexpected bands or smears in my protein gels (SDS-PAGE) from cells treated with Dipin. Could the compound be causing this?

  • Answer: As a bifunctional alkylating agent, 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine can cross-link not only DNA but also proteins. The aziridine groups can react with nucleophilic residues on proteins, such as cysteine and histidine, leading to protein-protein cross-linking and aggregation. This can result in high molecular weight bands or material that does not enter the gel. To minimize this, you can try using lower concentrations of the compound or shorter incubation times. It is also important to include appropriate controls to distinguish between specific and non-specific effects.

Data Presentation

Table 1: Chemical Properties of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine
PropertyValueReference
Synonyms Dipin, Dipine, 1,4-Bis(N,N'-diethylene phosphamide)piperazine[2]
Molecular Formula C12H24N6O2P2[2]
Molecular Weight 346.31 g/mol [2]
Melting Point 186 °C[2]
Appearance Solid
Storage Store in a ventilated, low temperature, and dry environment.[2]
Table 2: Qualitative Stability and Reactivity Profile
ConditionExpected Stability/ReactivityRationale and Considerations
Aqueous Solution (Neutral pH) Moderate stability. Hydrolysis can occur over time.The aziridine rings are susceptible to nucleophilic attack by water. Prepare solutions fresh for best results.
Aqueous Solution (Acidic pH) Low stability. Rapid degradation is expected.Acid catalysis enhances the rate of aziridine ring opening. Avoid acidic conditions.
Aqueous Solution (Basic pH) Higher stability compared to acidic conditions.Aziridines are generally more stable under basic conditions.
Protic Solvents (e.g., Methanol) Reactive.Protic solvents can act as nucleophiles and open the aziridine rings.
Aprotic Solvents (e.g., DMSO, DMF) Good stability.Recommended for preparing stock solutions. Ensure the solvent is anhydrous.
Presence of Nucleophiles (e.g., Thiols, Amines) Highly reactive.Will readily react with nucleophiles, leading to consumption of the compound. Avoid buffers like Tris.

Experimental Protocols

Protocol 1: In Vitro DNA Alkylation Assay using Electrophoretic Mobility Shift Assay (EMSA)

This protocol is designed to qualitatively assess the ability of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine to alkylate a DNA substrate, leading to a change in its electrophoretic mobility.

Materials:

  • 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin)

  • Plasmid DNA (e.g., pBR322) or a specific oligonucleotide

  • HEPES buffer (50 mM, pH 7.4)

  • Anhydrous DMSO

  • Agarose gel (1%)

  • Ethidium bromide or other DNA stain

  • 6X DNA loading dye

  • TBE or TAE buffer for electrophoresis

  • Microcentrifuge tubes

  • Incubator or water bath at 37°C

Procedure:

  • Prepare a stock solution of Dipin: Dissolve 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in anhydrous DMSO to a concentration of 10 mM. Prepare fresh before each experiment.

  • Set up the alkylation reaction: In a microcentrifuge tube, combine the following:

    • Plasmid DNA (e.g., 200 ng)

    • 50 mM HEPES buffer (pH 7.4) to a final volume of 19 µL.

  • Initiate the reaction: Add 1 µL of the 10 mM Dipin stock solution to the reaction mixture to achieve a final concentration of 500 µM. For a dose-response experiment, prepare serial dilutions of the Dipin stock solution in DMSO. As a negative control, add 1 µL of DMSO without the compound.

  • Incubate: Mix gently and incubate the reaction at 37°C for 1 hour.

  • Stop the reaction (optional): The reaction can be stopped by adding a solution containing a high concentration of a nucleophile, such as glutathione, or by proceeding directly to the next step.

  • Prepare samples for electrophoresis: Add 4 µL of 6X DNA loading dye to each 20 µL reaction mixture.

  • Agarose gel electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel in TBE or TAE buffer at a constant voltage until the dye front has migrated an appropriate distance.[3][4][5][6][7]

  • Visualize the results: Visualize the DNA bands under UV light. Unmodified plasmid DNA will typically show supercoiled, relaxed circular, and linear forms. Alkylation can cause a shift in the mobility of these forms or the appearance of higher molecular weight cross-linked species.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Alkylation Reaction cluster_analysis Analysis prep_dipin Prepare fresh Dipin stock in anhydrous DMSO mix Mix Dipin and DNA prep_dipin->mix prep_dna Prepare DNA substrate in HEPES buffer prep_dna->mix incubate Incubate at 37°C mix->incubate add_dye Add loading dye incubate->add_dye electrophoresis Agarose Gel Electrophoresis add_dye->electrophoresis visualize Visualize DNA bands electrophoresis->visualize

Figure 1. Experimental workflow for in vitro DNA alkylation.

troubleshooting_guide cluster_stability Compound Stability Issues cluster_assay Assay Interference start Inconsistent Experimental Results? q_fresh Are you using a freshly prepared stock solution? start->q_fresh s_prepare Prepare fresh stock in anhydrous aprotic solvent. q_fresh->s_prepare No q_ph Is the reaction pH neutral or slightly basic? q_fresh->q_ph Yes s_buffer Use a non-reactive buffer (e.g., HEPES, Phosphate). q_ph->s_buffer No q_assay_type Is the assay based on redox reactions (e.g., MTT)? q_ph->q_assay_type Yes s_control Run cell-free controls to check for direct reaction. q_assay_type->s_control Yes Consider other factors Consider other factors q_assay_type->Consider other factors No s_alternative Consider an alternative assay (e.g., Trypan Blue). s_control->s_alternative Interference observed

Figure 2. Troubleshooting decision tree for inconsistent results.

signaling_pathway cluster_cellular_entry Cellular Uptake cluster_dna_alkylation DNA Alkylation cluster_cellular_response Cellular Response dipin 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin) cell_membrane Cell Membrane intracellular Intracellular Space cell_membrane->intracellular dna Nuclear DNA intracellular->dna crosslink DNA Interstrand Cross-links dna->crosslink Alkylation replication_block Replication Fork Stall crosslink->replication_block damage_sensors DNA Damage Sensors (e.g., ATM/ATR) replication_block->damage_sensors cell_cycle_arrest Cell Cycle Arrest damage_sensors->cell_cycle_arrest apoptosis Apoptosis damage_sensors->apoptosis

Figure 3. Simplified mechanism of action of Dipin.

References

Technical Support Center: Optimizing "1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine" for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine," also known as Dipin. This document addresses common issues encountered during in vitro experiments to help optimize its use.

Frequently Asked Questions (FAQs)

Q1: What is "1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine" (Dipin) and what is its mechanism of action?

"1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine" is a bifunctional alkylating agent. Its cytotoxic effects are primarily due to its ability to form covalent cross-links with DNA. This cross-linking disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2] The aziridinyl groups are the reactive moieties that alkylate nucleophilic sites on DNA bases.

Q2: What is the typical effective concentration range for Dipin in in vitro studies?

The effective concentration of Dipin can vary significantly depending on the cell line and the duration of exposure. While specific IC50 values for Dipin are not widely published in recent literature, for similar alkylating agents, the effective concentration can range from nanomolar to micromolar levels. It is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint.

Q3: How should I prepare a stock solution of Dipin?

Due to its chemical nature, Dipin may have limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Is Dipin stable in cell culture medium?

The stability of aziridine-containing compounds in aqueous solutions can be a concern. It is advisable to prepare fresh working solutions from the frozen stock for each experiment. The stability can be affected by the pH and temperature of the medium. Monitor for any precipitation when diluting the stock solution in the cell culture medium.

Q5: What safety precautions should be taken when handling Dipin?

Dipin is classified as a mutagen and a potential carcinogen.[3] It should be handled with extreme caution in a designated area, such as a chemical fume hood. Personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, is mandatory. All waste materials contaminated with Dipin should be disposed of as hazardous chemical waste according to institutional guidelines.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect on cells - Inactive compound: The compound may have degraded due to improper storage or handling.- Low concentration: The concentration used may be too low for the specific cell line.- Short exposure time: The duration of treatment may be insufficient to induce a cellular response.- Cell line resistance: The cell line may be resistant to alkylating agents.- Use a fresh aliquot of the stock solution.- Perform a dose-response experiment with a wider concentration range.- Increase the incubation time.- Use a sensitive positive control cell line or a different class of cytotoxic agent to confirm assay validity.
High variability between replicates - Uneven cell seeding: Inconsistent cell numbers across wells.- Incomplete dissolution: The compound may not be fully dissolved in the medium.- Pipetting errors: Inaccurate dispensing of the compound or cells.- Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.- Vortex the working solution before adding it to the cells and visually inspect for any precipitate.- Use calibrated pipettes and proper pipetting techniques.
Sudden cell death at low concentrations - Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) may be too high.- Contamination: The stock solution or culture medium may be contaminated.- Prepare a vehicle control with the same final concentration of the solvent to assess its toxicity.- Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1% for DMSO).- Use sterile techniques and check for any signs of contamination.
Precipitate forms in the culture medium - Poor solubility: The concentration of the compound exceeds its solubility limit in the aqueous medium.- Lower the final concentration of the compound.- Increase the final concentration of the solvent slightly, ensuring it remains within the non-toxic range.- Prepare the working solution immediately before use and add it to the culture medium while gently mixing.

Experimental Protocols

Protocol 1: Preparation of Dipin Stock and Working Solutions
  • Stock Solution (10 mM):

    • Wear appropriate PPE and work in a chemical fume hood.

    • Calculate the amount of Dipin powder needed to prepare a 10 mM stock solution in sterile DMSO. (Molecular Weight of Dipin: 346.31 g/mol ).

    • Carefully weigh the Dipin powder and dissolve it in the calculated volume of sterile DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • Ensure the final DMSO concentration in the medium does not exceed 0.1%.

    • Use the working solutions immediately after preparation.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of working solutions of Dipin at different concentrations.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of Dipin. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO working Prepare Working Solutions in Culture Medium stock->working treat Treat Cells with Dipin Concentrations working->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for 24-72 hours treat->incubate mtt Perform MTT Assay incubate->mtt read Read Absorbance at 570 nm mtt->read calc Calculate IC50 read->calc

Caption: Workflow for determining the IC50 of Dipin.

signaling_pathway Dipin 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin) DNA Cellular DNA Dipin->DNA Alkylates Crosslink DNA Cross-linking DNA->Crosslink ReplicationBlock Replication Fork Stall Crosslink->ReplicationBlock DDR DNA Damage Response (ATM/ATR activation) ReplicationBlock->DDR p53 p53 Activation DDR->p53 CellCycleArrest Cell Cycle Arrest (G2/M Phase) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

References

"1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine" toxicity and how to mitigate it in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the toxicity of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (also known as dipin) and how to mitigate its risks during experiments.

Frequently Asked Questions (FAQs)

Q1: What is 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (dipin) and what are its primary hazards?

A1: Dipin is a bifunctional alkylating agent containing aziridinyl groups. It is classified as a highly toxic compound and is recognized as a mutagen and a carcinogen.[1] Its primary hazard lies in its ability to cause genotoxicity by inducing DNA damage.

Q2: What is the mechanism of dipin's toxicity?

A2: The toxicity of dipin is attributed to its aziridinyl moieties, which are highly reactive electrophiles. These groups can alkylate nucleophilic sites on cellular macromolecules, most importantly DNA. This leads to the formation of DNA adducts, DNA cross-links, and DNA strand breaks, which can disrupt DNA replication and transcription, ultimately leading to cytotoxicity, mutagenicity, and carcinogenicity.[1][2]

Q3: What are the known toxicological effects of dipin?

A3: Dipin is highly toxic upon oral and peritoneal administration in animal models.[1] As a genotoxic agent, it can cause mutations and chromosomal damage.[1] Organ-specific toxicities have not been extensively detailed in readily available literature, but as an alkylating agent, it is expected to affect rapidly dividing cells, such as those in the bone marrow, gastrointestinal tract, and reproductive systems.

Q4: What immediate actions should be taken in case of accidental exposure to dipin?

A4: In case of skin contact, immediately wash the affected area with copious amounts of soap and water. If inhaled, move to fresh air. If ingested, seek immediate medical attention. It is crucial to have a pre-approved institutional safety protocol for handling accidental exposures to highly toxic compounds.

Troubleshooting Guide for Experiments Involving Dipin

IssuePotential CauseRecommended Action
Inconsistent experimental results Degradation of dipin due to improper storage.Store dipin in a cool, dry, and dark place, away from light and moisture, to prevent degradation.[1] Prepare solutions fresh for each experiment.
Inaccurate dosage due to handling difficulties of a powdered substance.Use a calibrated analytical balance in a chemical fume hood to weigh the compound. Consider preparing a stock solution to ensure accurate and consistent dosing.
High cell mortality in in-vitro experiments Excessive concentration of dipin.Perform a dose-response study to determine the optimal concentration range for your specific cell line and experimental endpoint.
Contamination of cell cultures.Adhere to strict aseptic techniques when handling dipin and cell cultures.
Adverse health effects in animal models (e.g., excessive weight loss, lethargy) Toxicity of dipin at the administered dose.Reduce the dosage or the frequency of administration. Closely monitor the health of the animals throughout the experiment. Consult with a veterinarian experienced in toxicology studies.
Improper administration technique causing stress or injury.Ensure that personnel are properly trained in the chosen route of administration (e.g., oral gavage, intraperitoneal injection).[3][4]

Quantitative Toxicity Data

CompoundTestRoute of AdministrationSpeciesDoseReference
1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin)LD50PeritonealMouse90 mg/kg[1]
1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin)LD50OralMouse68 mg/kg[1]

Experimental Protocols

Detailed Protocol for Handling and Preparation of Dipin Solutions
  • Personal Protective Equipment (PPE): Before handling dipin, all personnel must wear appropriate PPE, including a disposable gown, double gloves (nitrile or neoprene), safety goggles, and a fit-tested N95 or higher-level respirator.[2]

  • Designated Work Area: All work with dipin must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: Weigh the required amount of dipin powder on a calibrated analytical balance inside the fume hood. Use a spatula dedicated to handling dipin.

  • Solubilization: Slowly add the desired solvent to the dipin powder in a chemical-resistant container (e.g., borosilicate glass). Gently swirl to dissolve. Avoid heating the solution, as it may cause degradation.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

  • Decontamination of Work Area: After preparation, decontaminate all surfaces in the fume hood with a suitable agent (see Neutralization Protocol below).

  • Waste Disposal: Dispose of all contaminated materials (gloves, gowns, weighing paper, etc.) in a designated hazardous waste container.[5][6]

General Protocol for In-Vivo Administration of Dipin in Rodents

This is a general guideline and must be adapted and approved by the Institutional Animal Care and Use Committee (IACUC).

  • Animal Handling and Restraint: Ensure all personnel are proficient in the proper handling and restraint of the animal species being used to minimize stress and ensure accurate administration.[3][4][7]

  • Dose Calculation: Calculate the appropriate dose for each animal based on its body weight.

  • Administration:

    • Oral Gavage: Use a proper-sized, ball-tipped gavage needle. Ensure the needle is inserted into the esophagus and not the trachea before administering the solution.[3]

    • Intraperitoneal (IP) Injection: Use a sterile needle and syringe. Inject into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.

  • Post-Administration Monitoring: After administration, closely monitor the animals for any signs of toxicity, such as changes in behavior, weight loss, or signs of distress.

  • Cage and Bedding Handling: Cages and bedding from animals treated with dipin should be handled as hazardous waste for at least 48 hours post-administration, as the compound and its metabolites may be excreted.[5]

Protocol for Spill Cleanup
  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Wear the same level of PPE as required for handling the compound.

  • Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with a damp paper towel to avoid generating dust.

  • Decontaminate: Apply a deactivating solution (see Neutralization Protocol) to the spill area and allow for sufficient contact time.

  • Clean Up: Use absorbent materials to clean the decontaminated area.

  • Dispose of Waste: All materials used for cleanup must be disposed of as hazardous waste.

  • Report the Incident: Report the spill to the appropriate safety officer or department.

Neutralization Protocol

The aziridinyl groups of dipin are susceptible to nucleophilic attack, which can be exploited for neutralization. Sodium thiosulfate can act as a nucleophile to open the aziridine ring, rendering the compound inactive.

Disclaimer: This protocol is based on general chemical principles and has not been specifically validated for dipin. It is recommended to perform a small-scale validation to confirm its efficacy.

  • Prepare a 10% (w/v) Sodium Thiosulfate Solution: Dissolve 100g of sodium thiosulfate in 1 liter of water.

  • Application:

    • For liquid waste: Add the sodium thiosulfate solution to the dipin-containing liquid waste in a 10:1 (v/v) ratio (thiosulfate solution to waste). Allow to react for at least 1 hour with occasional stirring.

    • For surface decontamination: Liberally apply the 10% sodium thiosulfate solution to the contaminated surface and let it sit for at least 30 minutes. Wipe the surface with a clean, damp cloth.

  • Disposal: The neutralized waste should still be disposed of as chemical waste according to institutional guidelines.

Signaling Pathways and Experimental Workflows

DNA Damage Response (DDR) Signaling Pathway

Dipin, as an alkylating agent, induces DNA damage, which activates a complex signaling network known as the DNA Damage Response (DDR). The primary kinases that sense and initiate the DDR are ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related).[2][5][8][9]

DNA_Damage_Response cluster_nucleus Nucleus cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Effectors Dipin 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin) DNA_Damage DNA Damage (Adducts, Cross-links, Breaks) Dipin->DNA_Damage ATM ATM DNA_Damage->ATM activates ATR ATR DNA_Damage->ATR activates Chk2 Chk2 ATM->Chk2 phosphorylates Chk1 Chk1 ATR->Chk1 phosphorylates p53 p53 Chk2->p53 stabilizes Cell_Cycle_Arrest Cell Cycle Arrest Chk2->Cell_Cycle_Arrest Chk1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair Chk1->DNA_Repair p53->Cell_Cycle_Arrest p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Caption: ATM/ATR-mediated DNA damage response pathway activated by dipin.

Experimental Workflow for Assessing Dipin Toxicity

Experimental_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Collection and Analysis cluster_cleanup Phase 4: Decontamination and Disposal Protocol_Dev Develop Experimental Protocol (IACUC Approval) Risk_Assessment Conduct Risk Assessment Protocol_Dev->Risk_Assessment SOP_Training Train Personnel on SOPs Risk_Assessment->SOP_Training Dipin_Prep Prepare Dipin Solution (in fume hood) SOP_Training->Dipin_Prep Animal_Admin Administer Dipin to Animals Dipin_Prep->Animal_Admin Monitoring Monitor Animal Health Animal_Admin->Monitoring Decontamination Decontaminate Equipment and Surfaces Animal_Admin->Decontamination Sample_Collection Collect Samples (Blood, Tissues) Monitoring->Sample_Collection Data_Analysis Analyze Data (e.g., Histopathology, Biomarkers) Sample_Collection->Data_Analysis Data_Analysis->Decontamination Waste_Disposal Dispose of Hazardous Waste Decontamination->Waste_Disposal

Caption: A typical experimental workflow for in-vivo studies with dipin.

Health Surveillance

Personnel working with dipin should undergo regular health monitoring, which may include:

  • Baseline and periodic medical examinations: with a focus on hematopoietic, renal, and hepatic function.

  • Biological monitoring: Analysis of urine for the presence of dipin or its metabolites can indicate exposure.[1][10]

  • Record keeping: Maintain detailed records of the quantities of dipin handled and any potential exposures.

It is imperative that all work with 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is conducted under strict safety protocols and in compliance with all institutional and national regulations for handling hazardous chemicals.

References

Technical Support Center: 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, also known as Dipin, in cytotoxicity assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues leading to inconsistent results.

Frequently Asked Questions (FAQs)

Q1: What is 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine and what is its mechanism of action?

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is a bifunctional alkylating agent.[1][2] Its cytotoxicity stems from its ability to create covalent bonds with cellular macromolecules, primarily DNA.[3] This process, known as alkylation, can damage DNA by forming adducts and cross-links, which disrupt DNA replication and transcription, ultimately leading to cell death.[1][2][4]

Q2: I am observing highly variable IC50 values for this compound between experiments. What are the potential causes?

Inconsistent IC50 values can arise from several factors:

  • Compound Instability: Aziridinyl-containing compounds can be unstable in aqueous solutions. The stability of a similar compound, BZQ, is affected by pH, temperature, and light, and it can precipitate out of solution when frozen. It is crucial to prepare fresh solutions of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine for each experiment and avoid freeze-thaw cycles.

  • Cell Seeding Density: The number of cells seeded per well can significantly impact the results of cytotoxicity assays. High cell density can lead to nutrient depletion and changes in metabolic activity, while low density may result in a weak signal.[2]

  • Assay Type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity, DNA content). The choice of assay can influence the apparent cytotoxicity of a compound.

  • Incubation Time: The duration of compound exposure and the time until the assay is read are critical parameters that should be optimized and kept consistent.

  • Pipetting Errors: Inaccurate pipetting can lead to significant variability between wells and plates.

Q3: My absorbance/fluorescence readings are very low in my treated wells, but also in my vehicle control wells. What could be the problem?

Low readings across the board, including in controls, may indicate a problem with the cells or the assay reagents themselves.

  • Low Cell Number: The initial number of cells seeded may have been too low, or the cells may not have been proliferating optimally.

  • Improper Culture Conditions: Ensure that the temperature, CO2, and humidity levels in the incubator are optimal for your cell line.

  • Reagent Issues: The assay reagent may have expired, been stored improperly, or been prepared incorrectly. For example, MTT reagent should be stored protected from light.

Q4: I am seeing an increase in signal (suggesting increased viability) at higher concentrations of the compound in my MTT assay. Is this possible?

This is a known artifact that can occur with certain compounds in MTT and other tetrazolium-based assays.

  • Compound Interference: The compound itself may directly reduce the MTT reagent, leading to a false-positive signal that is independent of cellular metabolic activity. To test for this, set up control wells containing the compound and MTT in cell-free media.

  • Cellular Stress Response: At certain concentrations, some toxic compounds can induce a stress response that temporarily increases cellular metabolism, leading to a higher rate of MTT reduction.

Q5: How should I handle and store 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine?

This compound is classified as highly toxic and is combustible.[3] It should be handled with extreme caution in a chemical fume hood using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Store the compound in a ventilated, cool, and dry place, away from food materials.[3] For in vitro experiments, it is recommended to prepare fresh solutions for each use and to be aware of its potential instability in aqueous solutions.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during cytotoxicity assays with 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine.

Issue 1: High Variability Between Replicate Wells
Potential Cause Troubleshooting Step
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure tips are properly seated.
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Gently swirl the plate after seeding to ensure even distribution.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Compound Precipitation Visually inspect wells under a microscope for any signs of compound precipitation after addition. Prepare fresh solutions if needed.
Issue 2: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Step
Compound Instability Prepare fresh stock solutions of the compound for each experiment. Avoid freeze-thaw cycles of stock solutions. Protect from light.
Cell Passage Number Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
Serum Lot Variation If using fetal bovine serum (FBS), test new lots for their effect on cell growth and compound cytotoxicity before use in critical experiments.
Incubation Time Variation Strictly adhere to optimized incubation times for both compound treatment and assay development.
Issue 3: Unexpected Results (e.g., Low Potency, Increased Signal at High Concentrations)
Potential Cause Troubleshooting Step
Compound Interference with Assay Run a cell-free control with the compound and the assay reagent to check for direct chemical interactions.
Incorrect Assay for Mechanism Consider using an alternative cytotoxicity assay that measures a different cellular parameter (e.g., Crystal Violet for cell number, LDH for membrane integrity).
Cell Line Resistance The chosen cell line may have intrinsic or acquired resistance to alkylating agents. Consider using a different cell line to confirm activity.
Incorrect Wavelength/Filter Settings Double-check that the plate reader is set to the correct wavelengths for the specific assay being used.

Illustrative Data Presentation

The following table provides a hypothetical example of IC50 values for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in various cancer cell lines. Note: This data is for illustrative purposes only and may not reflect actual experimental values.

Cell LineCancer TypeAssayIncubation Time (hours)IC50 (µM)
A549Lung CarcinomaMTT4815.2
MCF-7Breast AdenocarcinomaCrystal Violet729.8
HCT116Colorectal CarcinomaATP-based4821.5
K562Chronic Myelogenous LeukemiaTrypan Blue245.5

Experimental Protocols

Protocol 1: General Handling and Preparation of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine

Disclaimer: This compound is highly toxic. All handling should be performed in a certified chemical fume hood by trained personnel wearing appropriate PPE.

  • Preparation of Stock Solution:

    • Allow the powdered compound to equilibrate to room temperature before opening.

    • Calculate the amount of solvent (e.g., sterile DMSO) needed to achieve a high-concentration stock solution (e.g., 10 mM).

    • Carefully weigh the powder and dissolve it in the appropriate volume of solvent.

    • Vortex briefly to ensure complete dissolution.

  • Working Solutions:

    • Prepare fresh serial dilutions of the stock solution in sterile, serum-free cell culture medium immediately before treating the cells.

    • The final concentration of the solvent in the cell culture wells should be kept constant across all treatments and should not exceed a non-toxic level (typically ≤ 0.5% v/v for DMSO).

  • Storage:

    • Based on the instability of similar compounds, it is recommended to discard any unused working solutions.

    • If short-term storage of the stock solution is necessary, store it at -20°C in small aliquots to avoid repeated freeze-thaw cycles and protect it from light. Be aware of the potential for precipitation upon freezing.

Protocol 2: Crystal Violet Cytotoxicity Assay

This assay measures cell viability based on the staining of adherent cells.

  • Cell Seeding:

    • Harvest and count cells, then resuspend them in complete medium to the desired seeding density (e.g., 5,000 - 10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in serum-free medium at 2x the final desired concentration.

    • Remove the medium from the wells and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle controls (medium with the same concentration of solvent as the compound dilutions) and untreated controls.

    • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Staining:

    • Carefully aspirate the medium from the wells.

    • Gently wash the cells once with 100 µL of PBS.

    • Add 50 µL of 0.5% crystal violet solution (in 20% methanol) to each well and incubate for 20 minutes at room temperature.

    • Remove the crystal violet solution and wash the plate by gently immersing it in a beaker of tap water until the water runs clear.

    • Invert the plate on a paper towel and allow it to air dry completely.

  • Quantification:

    • Add 100 µL of 33% acetic acid to each well to solubilize the stain.

    • Place the plate on a shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (no cells) from all other readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway: DNA Damage Response to Alkylating Agents

DNA_Damage_Response cluster_damage cluster_response cluster_outcome Alkylating_Agent 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine DNA Cellular DNA Alkylating_Agent->DNA Alkylation DNA_Adducts DNA Adducts & Cross-links Replication_Fork_Stall Replication Fork Stall DNA_Adducts->Replication_Fork_Stall DDR_Sensors Damage Sensors (e.g., ATM, ATR) Replication_Fork_Stall->DDR_Sensors Activation Transducers Transducers (e.g., CHK1, CHK2) DDR_Sensors->Transducers Phosphorylation Effectors Effector Proteins (e.g., p53) Transducers->Effectors Activation Cell_Cycle_Arrest Cell Cycle Arrest Effectors->Cell_Cycle_Arrest DNA_Repair DNA Repair Pathways (BER, NER, HR) Effectors->DNA_Repair Apoptosis Apoptosis Effectors->Apoptosis If damage is severe Cell_Cycle_Arrest->DNA_Repair Allows time for Cell_Survival Cell Survival DNA_Repair->Cell_Survival

Caption: DNA damage response pathway initiated by alkylating agents.

Workflow: Troubleshooting Inconsistent Cytotoxicity Data

Troubleshooting_Workflow Start Inconsistent Cytotoxicity Results Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Check_Cells Step 2: Assess Cell Health & Density Check_Compound->Check_Cells Solution_Compound Prepare fresh stock solution. Avoid freeze-thaw cycles. Protect from light. Check_Compound->Solution_Compound Check_Assay Step 3: Evaluate Assay Protocol Check_Cells->Check_Assay Solution_Cells Use consistent, low passage cells. Optimize seeding density. Verify culture conditions. Check_Cells->Solution_Cells Check_Interference Step 4: Test for Compound Interference Check_Assay->Check_Interference Solution_Assay Standardize incubation times. Calibrate pipettes. Check plate reader settings. Check_Assay->Solution_Assay Solution_Interference Run cell-free controls. Consider alternative assay method. Check_Interference->Solution_Interference End Consistent Results Check_Interference->End

Caption: A logical workflow for troubleshooting inconsistent cytotoxicity results.

References

"1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine" degradation during storage and experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and potential degradation of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine and what is its primary mechanism of action?

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is a bifunctional alkylating agent. Its cytotoxic effects are attributed to the four reactive aziridine rings. These rings can undergo nucleophilic attack by cellular macromolecules, most notably DNA. The bifunctional nature of the molecule allows it to form both mono-adducts and inter- and intra-strand cross-links in the DNA double helix. This cross-linking inhibits DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.

Q2: What are the primary factors that can cause the degradation of this compound?

The primary degradation pathways for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine involve the hydrolysis of the aziridine rings and the P-N bonds. Key factors that can accelerate degradation include:

  • Moisture/Humidity: The presence of water can lead to the opening of the strained aziridine rings.

  • pH: Acidic or basic conditions can catalyze the hydrolysis of both the aziridine rings and the phosphinylpiperazine core. Studies on similar aziridinyl phosphoramides show that acid-catalyzed hydrolysis is a significant degradation pathway.[1]

  • Temperature: Elevated temperatures can increase the rate of hydrolytic degradation and potentially lead to polymerization of the aziridine groups.

  • Light: Although specific photostability data for this compound is limited, compounds with similar functional groups can be susceptible to photodegradation. It is advisable to protect the compound from light.

Q3: How should I properly store 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine?

To ensure the stability of the compound, it is crucial to store it under the following conditions:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) or freezing (-20 °C) is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.

  • Container: Use a tightly sealed, opaque container to protect from moisture and light.

  • Purity: Ensure the compound is of high purity, as impurities can sometimes catalyze degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and experimental use of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine.

Observed Problem Potential Cause Troubleshooting Steps
Loss of compound activity or inconsistent experimental results. Degradation of the compound due to improper storage or handling.1. Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature, protected from light and moisture. 2. Assess Purity: Analyze the purity of the stock compound using a suitable analytical method like HPLC or LC-MS to check for the presence of degradation products. 3. Prepare Fresh Solutions: Always prepare solutions fresh before each experiment. Avoid using old stock solutions.
Precipitate forms in aqueous solutions. Hydrolysis leading to the formation of less soluble degradation products. The compound itself has limited aqueous solubility.1. Check pH of Solution: Ensure the pH of your experimental buffer is within a stable range (ideally neutral, unless the experiment requires otherwise). Avoid strongly acidic or basic conditions. 2. Use Co-solvents: If solubility is an issue, consider using a small amount of a compatible organic co-solvent like DMSO or ethanol, followed by dilution in an aqueous buffer. 3. Sonication: Gentle sonication may help in dissolving the compound, but avoid excessive heating.
Unexpected peaks appear in analytical chromatograms (e.g., HPLC, LC-MS). The compound is degrading into one or more new chemical entities.1. Identify Degradation Pathway: Based on the known hydrolysis mechanism, the unexpected peaks could correspond to ring-opened products (e.g., 2-hydroxyethylamino derivatives).[1] 2. Perform Forced Degradation Study: To confirm, you can perform a forced degradation study by subjecting a small sample to acidic, basic, and oxidative conditions to see if the same degradation peaks are generated. 3. Purify the Compound: If significant degradation has occurred in the stock material, purification by an appropriate method may be necessary.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine and detecting potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in acetonitrile or a mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.

Protocol 2: Forced Degradation Study

To understand the stability of the compound and identify potential degradation products, a forced degradation study can be performed.

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 80 °C for 48 hours.

  • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours.

After each stress condition, analyze the samples by HPLC or LC-MS to observe the formation of degradation products.

Visualizations

DNA_Alkylation_Pathway cluster_0 Cellular Uptake and Activation cluster_1 DNA Alkylation cluster_2 Cellular Response Compound 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine Activated_Compound Protonated Aziridine Rings Compound->Activated_Compound Cellular Environment (e.g., lower pH) DNA DNA Double Helix Activated_Compound->DNA Nucleophilic attack by Guanine N7 Mono_Adduct DNA Mono-adduct DNA->Mono_Adduct Crosslink Inter/Intra-strand Cross-link Mono_Adduct->Crosslink Second alkylation event Replication_Block DNA Replication Block Crosslink->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

Caption: DNA alkylation pathway of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine.

Degradation_Workflow Start Start: Suspected Degradation Check_Storage Verify Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Purity_Analysis Perform Purity Analysis (e.g., HPLC) Check_Storage->Purity_Analysis Degradation_Confirmed Degradation Confirmed? Purity_Analysis->Degradation_Confirmed Prepare_Fresh Prepare Fresh Solutions Degradation_Confirmed->Prepare_Fresh No Forced_Degradation Conduct Forced Degradation Study Degradation_Confirmed->Forced_Degradation Yes End End: Stable Compound Usage Prepare_Fresh->End Identify_Products Identify Degradation Products (e.g., LC-MS) Forced_Degradation->Identify_Products Optimize_Conditions Optimize Experimental Conditions (pH, Solvent) Identify_Products->Optimize_Conditions Optimize_Conditions->End

Caption: Troubleshooting workflow for suspected compound degradation.

Hydrolysis_Pathway Compound 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine Intact Aziridine Rings Ring_Opening Intermediate Ring-Opened Hydroxyethyl Phosphoramide Compound->Ring_Opening H₂O / H⁺ Cyclization Cyclized Intermediate Oxazaphospholidine Ring Ring_Opening->Cyclization Intramolecular Cyclization Further_Cleavage Degradation Products e.g., Piperazine derivatives, Phosphoric Acid Cyclization->Further_Cleavage Further Hydrolysis

Caption: Postulated hydrolytic degradation pathway.[1]

References

Technical Support Center: Synthesis of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine. The information is designed to help identify and resolve common impurities and side reactions encountered during this multi-step synthesis.

Troubleshooting Guide & FAQs

Q1: My final product yield is significantly lower than expected. What are the potential causes?

A1: Low yields can stem from several factors throughout the two-step synthesis. The primary areas to investigate are:

  • Incomplete Phosphorylation: The initial reaction of piperazine with phosphoryl chloride (POCl₃) may not have gone to completion, leaving unreacted piperazine or mono-phosphorylated intermediates. Ensure the stoichiometry of POCl₃ is sufficient and that the reaction is allowed adequate time to complete.

  • Loss During Workup: The intermediate, 1,4-bis(dichlorophosphinyl)piperazine, is highly sensitive to moisture. Hydrolysis during aqueous workup or exposure to atmospheric moisture can lead to the formation of phosphoric acid derivatives, reducing the amount of intermediate available for the next step.

  • Inefficient Aziridination: The reaction of the phosphorylated intermediate with aziridine can be incomplete. This may be due to suboptimal temperature control, insufficient reaction time, or steric hindrance.

  • Side Reactions: Aziridine can undergo polymerization, especially in the presence of acidic impurities. This side reaction consumes the aziridine, making it unavailable for the desired reaction.

  • Product Degradation: The final product, containing reactive aziridinyl groups, can be susceptible to degradation under harsh purification conditions (e.g., high temperatures or acidic pH).

Q2: I observe multiple unexpected peaks in the HPLC analysis of my crude product. How can I identify these impurities?

A2: The presence of multiple peaks suggests a mixture of starting materials, intermediates, and side-products. Common impurities to consider are:

  • Mono-phosphorylated Piperazine: The piperazine ring has been phosphorylated on only one nitrogen atom.

  • Partially Aziridinated Intermediates: Not all P-Cl bonds have been substituted with aziridine rings.

  • Hydrolysis Products: Water contamination can lead to the opening of the aziridine rings to form amino-alcohol derivatives or cleavage of the P-N bonds.

  • Aziridine Oligomers/Polymers: Acidic conditions can catalyze the polymerization of aziridine.

  • Triethylamine Hydrochloride: If triethylamine is used as a base to scavenge HCl, its salt is a common impurity that may need to be removed.

To identify these, you can use techniques like LC-MS to obtain the mass of each impurity, and ¹H and ³¹P NMR spectroscopy to identify structural features.

Q3: My ³¹P NMR spectrum shows more than one signal. What does this indicate?

A3: A clean sample of the final product should ideally show a single signal in the ³¹P NMR spectrum. Multiple signals indicate the presence of different phosphorus environments, which can be attributed to:

  • Starting Intermediate: Residual 1,4-bis(dichlorophosphinyl)piperazine will have a distinct chemical shift.

  • Partially Substituted Intermediates: Phosphorus atoms with a mix of chloro and aziridinyl substituents will have different chemical shifts.

  • Hydrolyzed Species: Cleavage of a P-N bond and formation of a P-OH group will result in a significant shift in the ³¹P signal.

Q4: The isolated product has poor solubility. What could be the reason?

A4: Poor solubility can be due to the presence of polymeric impurities or salts. Aziridine polymers, in particular, can be insoluble in many common organic solvents. Salts like triethylamine hydrochloride can also precipitate with the product. Ensure all starting materials are pure and reactions are carried out under strictly anhydrous conditions to minimize polymerization.

Data Presentation: Troubleshooting Experimental Parameters

To systematically troubleshoot your synthesis, it is crucial to log your experimental parameters and the corresponding outcomes. The following table provides a template for this purpose.

Parameter Experiment 1 (Low Yield) Experiment 2 (Improved) Experiment 3 (Optimized)
Piperazine:POCl₃ Ratio 1 : 2.11 : 2.21 : 2.2
Reaction Temperature (°C) 0 to 250 (constant)0 (constant)
Reaction Time (h) 466
Solvent DichloromethaneAnhydrous DichloromethaneAnhydrous Dichloromethane
Base Used TriethylamineTriethylamine (distilled)Proton Sponge
Yield (%) 355575
Purity (HPLC, %) 708598
Major Impurity (m/z) 252 (Mono-adduct)135 (Hydrolyzed aziridine)Not significant

Experimental Protocols

Protocol 1: HPLC-UV Analysis for Purity Assessment

This protocol is designed to separate the target compound from potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 1 mg of the crude product in 1 mL of acetonitrile.

Protocol 2: ¹H and ³¹P NMR for Structural Confirmation and Impurity Identification
  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Expected Signals: Look for signals corresponding to the piperazine ring protons and the aziridine ring protons. The integration of these signals should correspond to the expected ratio.

    • Impurity Signals: Unreacted piperazine will show a singlet for the N-H protons. Signals from opened aziridine rings (amino-alcohols) will appear in the alcohol region.

  • ³¹P NMR:

    • Acquire a proton-decoupled phosphorus spectrum.

    • Expected Signal: A single peak for the symmetrical product.

    • Impurity Signals: Additional peaks will indicate different phosphorus environments, such as incompletely reacted intermediates or hydrolyzed byproducts.

Visualizations

Synthesis Workflow

G cluster_0 Step 1: Phosphorylation cluster_1 Step 2: Aziridination Piperazine Piperazine Reaction1 Reaction Piperazine->Reaction1 POCl3 Phosphoryl Chloride (POCl3) POCl3->Reaction1 Intermediate 1,4-Bis(dichlorophosphinyl)piperazine Reaction2 Reaction Intermediate->Reaction2 Reaction1->Intermediate Aziridine Aziridine Aziridine->Reaction2 FinalProduct Final Product Reaction2->FinalProduct

Caption: A two-step synthesis workflow for the target molecule.

Potential Impurity Formation Pathways

G Main 1,4-Bis(dichlorophosphinyl)piperazine + Aziridine Product Desired Product Main->Product Desired Reaction Incomplete Incomplete Substitution (Mixed Chloro/Aziridinyl Adduct) Main->Incomplete Insufficient Aziridine/Time Hydrolysis1 Hydrolysis of P-Cl bond (Phosphonic Acid) Main->Hydrolysis1 Presence of Water Hydrolysis2 Hydrolysis of Aziridine Ring (Amino-alcohol) Product->Hydrolysis2 Aqueous Workup/ Moisture Polymer Aziridine Polymerization Aziridine Excess Aziridine Aziridine->Polymer Acidic Catalyst

Caption: Side reactions leading to common synthesis impurities.

Troubleshooting Workflow

G Start Low Yield or Impure Product CheckNMR Analyze 1H and 31P NMR Start->CheckNMR CheckHPLC Analyze HPLC-MS Start->CheckHPLC MultipleP Multiple 31P Signals? CheckNMR->MultipleP IncompleteProton Incorrect 1H Integration? CheckNMR->IncompleteProton HighMass High MW Impurities? CheckHPLC->HighMass StartingMat Starting Material Peaks? CheckHPLC->StartingMat Sol_Reaction Optimize Reaction Time/ Stoichiometry MultipleP->Sol_Reaction Yes Sol_Purify Improve Purification/ Recrystallization MultipleP->Sol_Purify No IncompleteProton->Sol_Reaction Yes IncompleteProton->Sol_Purify No HighMass->Sol_Purify No Sol_Anhydrous Ensure Anhydrous Conditions HighMass->Sol_Anhydrous Yes (Polymer?) StartingMat->Sol_Purify No Sol_DriveReaction Increase Reagent Equivalents/ Reaction Time StartingMat->Sol_DriveReaction Yes

Caption: A decision tree for troubleshooting synthesis issues.

"1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine" batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine".

Frequently Asked Questions (FAQs)

Q1: What is 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine and what are its common applications?

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, also known by synonyms such as Dipin, is a chemical compound containing highly reactive aziridine rings.[1] It functions as a bifunctional alkylating agent, a class of compounds that can cross-link cellular macromolecules like DNA.[1] Due to this property, it has been investigated for its antineoplastic (anti-cancer) properties.[1] It is classified as a potentially carcinogenic and mutagenic substance and should be handled with appropriate safety precautions.[1]

Q2: What are the key physicochemical properties of this compound?

Key properties are summarized in the table below.

PropertyValue
Molecular Weight346.31 g/mol [1]
Exact Mass346.31 u[1]
Melting Point186 °C[1]
AppearanceLikely a crystalline solid

Q3: What are the recommended storage conditions for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine?

To ensure stability and prevent degradation, the compound should be stored in a ventilated, low-temperature, and dry environment.[1] It is crucial to store it separately from food materials due to its high toxicity.[1] The reactive nature of the aziridine rings makes the compound susceptible to hydrolysis and polymerization, especially in the presence of moisture or acidic conditions.

Troubleshooting Guide: Batch-to-Batch Variability

Batch-to-batch variability in the quality and performance of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine can significantly impact experimental reproducibility. This guide addresses common issues and provides systematic approaches to their resolution.

Issue 1: Inconsistent Experimental Results (e.g., variable cytotoxicity)

Possible Cause: The most likely reason for inconsistent biological or chemical activity is variability in the purity and impurity profile of different batches of the compound.

Troubleshooting Workflow:

G start Inconsistent Experimental Results check_purity 1. Verify Purity of the Batch start->check_purity compare_specs 2. Compare Analytical Data to Specifications check_purity->compare_specs Purity is suspect identify_impurities 3. Identify and Quantify Impurities compare_specs->identify_impurities Data deviates from spec assess_impact 4. Assess Impurity Impact identify_impurities->assess_impact repurify 5. Consider Repurification assess_impact->repurify Impurity is reactive contact_supplier 6. Contact Supplier assess_impact->contact_supplier Impurity is unknown or inert resolve Resolved repurify->resolve contact_supplier->resolve G start Sample Batch hplc HPLC-UV (Purity & Impurities) start->hplc lcms LC-MS (Impurity ID) start->lcms nmr ¹H & ³¹P NMR (Structure Verification) start->nmr ftir FTIR (Functional Groups) start->ftir end Batch Release hplc->end lcms->end nmr->end ftir->end G Compound 1,4-Bis(bis(1-aziridinyl) phosphinyl)piperazine Hydrolysis Ring-Opened Product (Diol) Compound->Hydrolysis H₂O / Acid Polymer Polymeric Impurity Hydrolysis->Polymer Intermolecular Reaction

References

Technical Support Center: 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin) in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, also known as Dipin, in cell culture experiments. As an alkylating agent with reactive aziridinyl groups, its stability and interaction with media components are critical for reproducible and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of Dipin in aqueous solutions?

A1: 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is susceptible to hydrolysis in aqueous environments. The aziridine rings are electrophilic and can react with nucleophiles, including water. The stability of Dipin is pH-dependent, with increased degradation rates at acidic or alkaline pH. For optimal stability, stock solutions should be prepared in an anhydrous organic solvent, such as DMSO, and stored at low temperatures. Aqueous working solutions should be prepared fresh before each experiment.

Q2: How does Dipin interact with components of my cell culture medium?

A2: Cell culture media are complex mixtures containing potential nucleophiles that can react with Dipin. Key interactions to consider are:

  • Amino Acids: Amino acids with nucleophilic side chains, such as cysteine (thiol group) and histidine (imidazole ring), can react with the aziridinyl groups of Dipin. This can lead to the inactivation of the compound and a reduction in its effective concentration.

  • Vitamins: Some vitamins contain nucleophilic functional groups that could potentially react with Dipin, although this is less documented than interactions with amino acids.

  • Serum (e.g., Fetal Bovine Serum - FBS): Serum contains a high concentration of proteins, particularly albumin, which have numerous nucleophilic residues (e.g., cysteine, lysine, histidine). These proteins can readily react with and sequester Dipin, significantly reducing its bioavailability to the cells.

  • pH Buffers: The pH of the cell culture medium (typically 7.2-7.4) will influence the rate of hydrolysis of Dipin.

Q3: I am seeing variable or lower-than-expected efficacy of Dipin in my experiments. What could be the cause?

A3: Variability in the efficacy of Dipin can often be attributed to its stability and interactions within the cell culture system. Consider the following troubleshooting steps:

  • Fresh Preparation: Always prepare fresh working solutions of Dipin in your cell culture medium immediately before adding it to your cells. Avoid storing the compound in aqueous media for extended periods.

  • Serum Concentration: If your experiments allow, consider reducing the serum concentration or using a serum-free medium for the duration of the drug treatment. If serum is required, be aware that a significant portion of the Dipin may be inactivated. The effective concentration reaching the cells will likely be lower than the nominal concentration added to the medium.

  • Incubation Time: Longer incubation times will result in greater degradation of the compound in the medium. For kinetic studies, it is crucial to account for the compound's half-life under your specific experimental conditions.

  • Cell Density: High cell densities can lead to faster depletion of the compound from the medium due to cellular uptake and metabolism. Ensure consistent cell seeding densities across experiments.

Q4: Are there any known degradation pathways for Dipin in a biological context?

A4: The primary degradation pathway for Dipin in a biological environment is expected to be the opening of the aziridine rings through nucleophilic attack. This can be initiated by water (hydrolysis) or by various biological nucleophiles present in the cell culture medium and within the cells (e.g., glutathione, DNA, proteins). The phosphamide bonds may also be susceptible to hydrolysis, although this is generally a slower process.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent dose-response curves Instability of Dipin in aqueous media.Prepare fresh working solutions for each experiment. Minimize the time between dilution and addition to cells.
Interaction with serum proteins.If possible, perform experiments in reduced-serum or serum-free media. If serum is necessary, maintain a consistent concentration across all experiments and consider that the effective concentration is lower than the nominal concentration.
Loss of compound activity over time Degradation of Dipin during long incubation periods.For long-term studies, consider replenishing the medium with freshly prepared Dipin at regular intervals.
Discrepancies between different batches of media or serum Variation in the concentration of nucleophilic components.Use a single, quality-controlled lot of media and serum for a set of related experiments to minimize variability.

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability in Cell Culture Medium

This protocol provides a framework for determining the stability of Dipin under your specific experimental conditions.

  • Preparation of Dipin Stock Solution: Prepare a high-concentration stock solution of Dipin in anhydrous DMSO. Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution to the final desired concentration in pre-warmed (37°C) cell culture medium (with or without serum, as per your experimental design).

  • Incubation: Incubate the prepared medium containing Dipin at 37°C in a CO₂ incubator.

  • Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the medium.

  • Sample Analysis: Immediately analyze the concentration of the remaining intact Dipin in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: Plot the concentration of Dipin as a function of time to determine its degradation kinetics and half-life in the medium.

Visualizations

To aid in understanding the experimental workflow and potential interactions, the following diagrams are provided.

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Dipin Stock (Anhydrous DMSO) working_sol Prepare Working Solution stock->working_sol media Cell Culture Medium (Pre-warmed) media->working_sol incubation Incubate at 37°C working_sol->incubation sampling Sample at Time Points (0, 2, 4, 8, 24h) incubation->sampling analysis LC-MS/HPLC Analysis sampling->analysis data Determine Half-life & Degradation Rate analysis->data

Caption: Workflow for assessing the stability of Dipin in cell culture medium.

Dipin_Interaction_Pathway cluster_products Potential Products Dipin 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin) Inactive Inactive Adducts & Degradation Products Dipin->Inactive Reaction AminoAcids Amino Acids (e.g., Cysteine, Histidine) AminoAcids->Inactive Vitamins Vitamins Vitamins->Inactive Serum Serum Proteins (e.g., Albumin) Serum->Inactive Water Water (Hydrolysis) Water->Inactive

Caption: Potential interactions of Dipin with cell culture media components.

Technical Support Center: 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine. The information is designed to address potential challenges during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges anticipated in in vivo studies with 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine?

A1: Based on the chemical structure, which contains both aziridinyl and phosphinyl functional groups, the primary challenges are expected to be:

  • High Toxicity: Aziridine-containing compounds are potent alkylating agents, and phosphine derivatives can exhibit significant toxicity, potentially through the generation of reactive oxygen species (ROS) and disruption of mitochondrial respiration.[1][2][3]

  • Chemical Instability: The strained aziridine rings can be susceptible to opening, and the phosphinyl linkage may be subject to hydrolysis, potentially affecting the compound's stability in biological fluids. Related compounds have demonstrated stability issues.[4]

  • Off-Target Effects: The high reactivity of the aziridinyl groups can lead to indiscriminate alkylation of biological macromolecules, resulting in off-target toxicities.

  • Poor Solubility: The molecule's structure may lead to poor aqueous solubility, complicating formulation and in vivo administration.

Q2: What is the likely mechanism of action for this compound, and how does that impact in vivo study design?

A2: The presence of bis(1-aziridinyl)phosphinyl groups strongly suggests a mechanism of action as a DNA alkylating agent. The aziridinyl groups can undergo ring-opening to form reactive species that crosslink DNA, leading to cell cycle arrest and apoptosis.[1] This cytotoxic mechanism means that in vivo studies should include endpoints related to cell proliferation (e.g., tumor growth inhibition) and apoptosis in target tissues. The phosphine oxide moiety may also contribute to cytotoxicity through other mechanisms, such as inducing oxidative stress.[1]

Q3: Are there any known starting points for dosing in in vivo toxicity studies?

Troubleshooting Guides

Problem 1: High mortality or severe adverse effects in animals at initial doses.
  • Possible Cause: The compound is more toxic than anticipated. The starting dose was too high.

  • Troubleshooting Steps:

    • Immediately halt the study and review the clinical signs of toxicity.

    • Conduct a dose de-escalation study, starting with a dose that is at least 10-fold lower than the one that caused severe toxicity.

    • Consider a different route of administration that may reduce peak plasma concentrations (e.g., subcutaneous instead of intravenous).

    • Evaluate the formulation to ensure the compound is fully solubilized and stable, as precipitation could lead to localized high concentrations and toxicity.

Problem 2: Lack of tumor growth inhibition or desired biological effect.
  • Possible Cause:

    • The dose is too low.

    • The compound has poor bioavailability or is rapidly metabolized.

    • The tumor model is resistant to the compound's mechanism of action.

  • Troubleshooting Steps:

    • If toxicity data permits, perform a dose-escalation efficacy study to determine if a therapeutic window exists.

    • Conduct pharmacokinetic (PK) studies to assess the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This will help determine if the compound is reaching the target tissue at sufficient concentrations.

    • Confirm the expression of the target (if known) in the chosen tumor model.

    • Consider using a different, potentially more sensitive, tumor model.

Problem 3: Formulation and solubility issues.
  • Possible Cause: The compound has low aqueous solubility.

  • Troubleshooting Steps:

    • Screen a panel of pharmaceutically acceptable excipients and vehicles to identify a suitable formulation. Common options include cyclodextrins, co-solvents (e.g., DMSO, PEG), and lipid-based formulations.

    • Perform stability studies of the formulation to ensure the compound does not degrade or precipitate over time.

    • Characterize the final formulation to ensure homogeneity and consistent dosing.

Quantitative Data from Related Compounds

As specific in vivo data for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is limited, the following tables summarize data from structurally related compounds to provide a general reference.

Table 1: In Vitro Cytotoxicity of Aziridine Phosphine Oxides [1]

CompoundCancer Cell LineIC50 (µM)
Aziridine Phosphine Oxide 5HeLa6.4
Ishikawa4.6
Aziridine Phosphine Oxide 7HeLa7.1
Ishikawa10.5
Cisplatin (Reference)HeLa5.8
Ishikawa8.2

Table 2: Toxicity of Phosphine and Related Compounds

CompoundEffectOrganism/SystemNotes
PhosphineMultisystem toxicantHumansCauses pulmonary irritation, CNS depression, and cardiovascular collapse.[6]
PhosphineInhibition of cytochrome c oxidaseIn vitroMay contribute to toxicity by disrupting mitochondrial function.[2][3]
PhosphineNeurotoxicityIn vivo (insects)Can lead to inhibition of acetylcholinesterase.[2]

Experimental Protocols

Generalized Protocol: Maximum Tolerated Dose (MTD) Study

This protocol provides a general framework for determining the MTD of a novel cytotoxic agent like 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine.

  • Animal Model: Select a relevant rodent strain (e.g., BALB/c or C57BL/6 mice), typically 6-8 weeks old.

  • Grouping and Acclimatization: Acclimatize animals for at least one week. Randomly assign animals to dose groups (e.g., n=3-5 per group, including a vehicle control group).

  • Formulation: Prepare the compound in a suitable, sterile vehicle. Ensure the compound is fully dissolved and the formulation is stable for the duration of the study.

  • Dose Selection: Based on any available in vitro cytotoxicity data, select a starting dose. A common starting point is one-tenth of the in vitro IC50, converted to an in vivo dose. Use a dose escalation factor (e.g., 2x or 3x) for subsequent groups.

  • Administration: Administer the compound via the intended clinical route (e.g., intravenous, intraperitoneal, or oral) at a fixed volume based on body weight.

  • Monitoring:

    • Monitor animals at least twice daily for clinical signs of toxicity (e.g., changes in weight, posture, activity, grooming).

    • Record body weights daily for the first week and then 2-3 times per week.

    • The study duration is typically 14-21 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause:

    • Greater than 10-15% body weight loss.

    • Significant, irreversible clinical signs of toxicity.

    • Mortality.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy on all animals. Collect major organs for histopathological analysis to identify any target organs of toxicity.

Visualizations

G cluster_0 Cellular Uptake cluster_1 Activation cluster_2 Mechanism of Action cluster_3 Cellular Response Compound Compound Ring_Opening Aziridine Ring Opening (Protonation) Compound->Ring_Opening Intracellular Environment DNA_Alkylation DNA Alkylation Ring_Opening->DNA_Alkylation DNA_Crosslinking DNA Crosslinking DNA_Alkylation->DNA_Crosslinking Cell_Cycle_Arrest Cell Cycle Arrest DNA_Crosslinking->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothetical signaling pathway for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine.

G Start Start Formulation Compound Formulation & Stability Testing Start->Formulation MTD_Study Maximum Tolerated Dose (MTD) Study in Rodents Formulation->MTD_Study PK_Study Pharmacokinetic (PK) Study MTD_Study->PK_Study Efficacy_Study Efficacy Study in Tumor Xenograft Model MTD_Study->Efficacy_Study PK_Study->Efficacy_Study Tox_Study Expanded Toxicology Studies Efficacy_Study->Tox_Study End End Tox_Study->End

Caption: General workflow for preclinical in vivo testing of a novel cytotoxic compound.

G Issue Unexpected In Vivo Toxicity Observed Check_Dose Verify Dosing Calculation and Administration Issue->Check_Dose Check_Formulation Analyze Formulation for Precipitation/Degradation Issue->Check_Formulation Dose_Deescalation Perform Dose De-escalation Check_Dose->Dose_Deescalation If calculation correct Check_Formulation->Dose_Deescalation If formulation stable Change_Route Consider Alternative Administration Route Check_Formulation->Change_Route If formulation unstable Histopathology Conduct Histopathology to Identify Target Organs Dose_Deescalation->Histopathology Refine_Study Refine Study Design Change_Route->Refine_Study Histopathology->Refine_Study

Caption: Troubleshooting flowchart for unexpected in vivo toxicity.

References

Navigating Experiments with 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for utilizing the alkylating agent 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, also known as Dipin, in your research. Dipin is a potent DNA crosslinking agent and mutagen, making it a valuable tool in cancer research and other areas where controlled cell death is studied. However, its reactivity and cellular effects necessitate careful protocol optimization for different cell lines. This guide offers troubleshooting advice and frequently asked questions to help you refine your experimental protocols and overcome common challenges.

Troubleshooting Guide

Researchers may encounter several common issues when working with 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine. This section provides a question-and-answer formatted guide to address these potential problems.

Issue/Question Potential Cause Recommended Solution
Low or no cytotoxicity observed at expected concentrations. Cell Line Resistance: Different cell lines exhibit varying sensitivity to alkylating agents due to differences in DNA repair mechanisms, drug efflux pumps, or membrane permeability.1. Dose-Response Curve: Perform a dose-response experiment with a wide range of Dipin concentrations to determine the IC50 for your specific cell line. 2. Increase Incubation Time: Extend the duration of drug exposure to allow for sufficient DNA damage to accumulate. 3. Combination Therapy: Consider co-treatment with inhibitors of DNA repair pathways (e.g., PARP inhibitors) to sensitize resistant cells.
High variability between replicate experiments. Inconsistent Drug Preparation: Dipin may be unstable in certain solvents or at specific temperatures, leading to variations in its active concentration. Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results.1. Fresh Drug Solutions: Prepare fresh solutions of Dipin for each experiment from a validated stock. 2. Consistent Cell Seeding: Ensure accurate and consistent cell counting and seeding for all experimental wells. 3. Solvent Validation: Test the stability of Dipin in your chosen solvent over the experimental timeframe.
Unexpected off-target effects or cellular morphology changes. Solvent Toxicity: The solvent used to dissolve Dipin may have its own cytotoxic or morphological effects on the cells. High Drug Concentration: Extremely high concentrations of Dipin can induce non-specific cellular stress and toxicity.1. Solvent Control: Always include a vehicle control (solvent only) in your experiments to assess its baseline effects. 2. Titrate Concentration: Use the lowest effective concentration of Dipin as determined by your dose-response curve. 3. Time-Course Analysis: Observe cellular morphology at different time points after treatment to distinguish between early and late-stage effects.
Difficulty in detecting DNA crosslinking. Insufficient Drug Concentration or Incubation Time: The extent of DNA crosslinking is dependent on both the concentration of the alkylating agent and the duration of exposure. Assay Sensitivity: The chosen method for detecting DNA crosslinks may not be sensitive enough for the experimental conditions.1. Optimize Treatment Conditions: Increase the concentration of Dipin and/or the incubation time to enhance the formation of DNA crosslinks. 2. Alternative Assays: Consider using more sensitive techniques for detecting DNA crosslinks, such as the comet assay under denaturing conditions or techniques involving DNA repair enzyme inhibitors.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the experimental use of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine.

Q1: What is the mechanism of action of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin)?

A1: Dipin is a bifunctional alkylating agent. Its two bis(1-aziridinyl)phosphinyl groups can form covalent bonds with nucleophilic sites on DNA, particularly the N7 position of guanine bases. This can lead to the formation of interstrand and intrastrand crosslinks in the DNA double helix. These crosslinks inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).

Q2: How should I prepare a stock solution of Dipin?

A2: The solubility of Dipin can vary. It is generally recommended to prepare a high-concentration stock solution in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Always consult the manufacturer's instructions for specific solubility and storage recommendations.

Q3: What are some common assays to measure the effects of Dipin on cells?

A3: Several assays can be used to quantify the cellular response to Dipin treatment:

  • Cytotoxicity/Viability Assays: MTT, MTS, or CellTiter-Glo assays can be used to measure the reduction in cell viability.

  • Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry can detect apoptotic and necrotic cells. Caspase activity assays can also be used to measure the activation of apoptotic pathways.

  • DNA Damage Assays: The comet assay (single-cell gel electrophoresis) can be used to visualize DNA strand breaks and crosslinks. Immunofluorescence staining for γH2AX can detect DNA double-strand breaks.

Q4: Are there any known mechanisms of resistance to Dipin?

A4: While specific resistance mechanisms to Dipin are not extensively documented in publicly available literature, resistance to alkylating agents, in general, can occur through several mechanisms. These include increased DNA repair capacity, decreased drug uptake into the cell, and increased detoxification of the drug by cellular enzymes such as glutathione S-transferases.

Experimental Methodologies

Below are generalized protocols for key experiments. Note: These are starting points and must be optimized for your specific cell line and experimental conditions.

General Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Dipin in a complete culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve Dipin).

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

DNA Crosslinking Detection (Alkaline Comet Assay)
  • Cell Treatment: Treat cells with Dipin at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Harvest the cells and resuspend them in a low-melting-point agarose solution.

  • Slide Preparation: Pipette the cell/agarose mixture onto a specially coated microscope slide and allow it to solidify.

  • Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with an alkaline buffer to unwind the DNA and separate the strands. Apply an electric field to allow the fragmented DNA to migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment). The presence of crosslinks will reduce the migration of DNA, resulting in a smaller comet tail compared to cells with only strand breaks.

Visualizing Experimental Logic and Pathways

To aid in understanding the experimental workflow and the underlying biological processes, the following diagrams are provided.

Experimental_Workflow General Experimental Workflow for Dipin Treatment cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Line Culture seeding Seed Cells cell_culture->seeding drug_prep Prepare Dipin Stock treatment Treat with Dipin drug_prep->treatment seeding->treatment cytotoxicity Cytotoxicity Assay treatment->cytotoxicity dna_damage DNA Damage Assay treatment->dna_damage apoptosis Apoptosis Assay treatment->apoptosis

Caption: A generalized workflow for in vitro experiments using Dipin.

Signaling_Pathway Simplified Signaling Pathway of Dipin-Induced Cell Death Dipin 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin) DNA Cellular DNA Dipin->DNA Alkylates Crosslink DNA Crosslinks DNA->Crosslink Replication_Block Replication Fork Stall Crosslink->Replication_Block DDR DNA Damage Response (DDR) (e.g., ATM/ATR activation) Replication_Block->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: The mechanism of Dipin leading to apoptosis.

Validation & Comparative

Comparative Analysis of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine and Alternative Alkylating Agents in Modern Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

A note on the availability of recent data: Extensive searches for recent (post-2020) studies on the anti-tumor activity of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, also known as Dipin or NSC 80096, in new cancer models did not yield specific experimental data. Therefore, this guide provides a comparative overview based on the broader class of piperazine-containing and aziridinyl-functionalized anti-cancer agents, alongside established alkylating drugs, to provide a relevant and informative context for researchers, scientists, and drug development professionals. The data presented for comparator agents is from recent studies utilizing advanced cancer models such as patient-derived organoids (PDOs) and patient-derived xenografts (PDXs).

Introduction

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is a bifunctional alkylating agent containing a piperazine ring and two bis(1-aziridinyl)phosphinyl groups. The aziridinyl groups are highly reactive electrophilic moieties that can form covalent bonds with nucleophilic sites on cellular macromolecules, most notably DNA. This alkylation can lead to DNA cross-linking, strand breaks, and ultimately, cell death.[1] This mechanism of action is characteristic of many classical chemotherapeutic agents. This guide compares the performance of compounds with similar structural motifs to established alkylating agents, cyclophosphamide and melphalan, in contemporary cancer models.

Comparative Quantitative Data

The following tables summarize the anti-tumor activity of various piperazine-containing compounds and standard alkylating agents in different cancer models. It is important to note that direct comparison of IC50 values across different studies and cell lines should be done with caution due to variability in experimental conditions.

Table 1: In Vitro Cytotoxicity of Piperazine-Containing Compounds

Compound/DrugCancer ModelIC50 / GI50 (µM)Reference
Vindoline-Piperazine Conjugate (Compound 23)MDA-MB-468 (Breast Cancer)1.00[2]
Vindoline-Piperazine Conjugate (Compound 25)HOP-92 (Non-Small Cell Lung Cancer)1.35[2]
Purine-Piperazine Hybrid (Compound 66b)K562 (Leukemia), MCF-7 (Breast Cancer)1.4[3]
Rhodanine-Piperazine Hybrid (Compound 12)MCF-7 (Breast Cancer)Not specified, but potent[4]
Thiouracil-Piperazine DerivativeMCF-7 (Breast Cancer)18.23 - 100[5]

Table 2: In Vitro Cytotoxicity of Standard Alkylating Agents in a Modern Cancer Model

Compound/DrugCancer ModelIC50 (µM)Reference
Cyclophosphamide (active metabolite)SK-N-BE(2) (Neuroblastoma)1.045[6]
Cyclophosphamide (active metabolite)SH-SY5Y (Neuroblastoma)0.602[6]

Table 3: In Vivo Anti-Tumor Efficacy

Compound/DrugCancer ModelDosing RegimenTumor Growth Inhibition (%)Reference
Bis-oxidized thiopyran derivative (S-16)H1975 Xenograft (NSCLC)80 mg/kg46.07[7]
CyclophosphamideB78 Melanoma (in situ vaccination model)Not specifiedSignificant tumor growth suppression[8]

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)
  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these compounds for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using assays such as MTT, XTT, or CellTiter-Glo. The absorbance or luminescence is measured, which correlates with the number of viable cells.

  • Data Analysis: The IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values are calculated from the dose-response curves.

In Vivo Xenograft Model (General Protocol)
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Cell Implantation: Human cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.

  • Treatment: Once the tumors reach a certain size, the mice are randomized into treatment and control groups. The test compound is administered through an appropriate route (e.g., intraperitoneal, oral) at a specified dose and schedule.

  • Efficacy Evaluation: The treatment's efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition is calculated at the end of the study.

  • Toxicity Assessment: The animals' body weight and general health are monitored throughout the study to assess the toxicity of the treatment.

Mandatory Visualizations

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Line Culture seeding Seeding in 96-well plates cell_culture->seeding treatment_invitro Treatment with Test Compounds seeding->treatment_invitro viability_assay Cell Viability Assay (e.g., MTT) treatment_invitro->viability_assay ic50_calc IC50/GI50 Calculation viability_assay->ic50_calc efficacy_eval Efficacy & Toxicity Assessment ic50_calc->efficacy_eval Inform in vivo dosage xenograft Patient-Derived Xenograft (PDX) or Cell Line-Derived Xenograft (CDX) Model implantation Tumor Implantation xenograft->implantation monitoring Tumor Growth Monitoring implantation->monitoring treatment_invivo Treatment Administration monitoring->treatment_invivo treatment_invivo->efficacy_eval start Start start->cell_culture start->xenograft Alkylating_Agent_Pathway cluster_cell Cancer Cell Alkylating_Agent Bifunctional Alkylating Agent (e.g., 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine) DNA Nuclear DNA Alkylating_Agent->DNA Alkylation DNA_Damage DNA Cross-linking & Strand Breaks DNA->DNA_Damage DDR DNA Damage Response (ATM/ATR, p53) DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis (Caspase Activation) DDR->Apoptosis Cell_Cycle_Arrest->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

References

Comparative Cytotoxicity Analysis of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the cytotoxic effects of the alkylating agent 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, also known as Dipin or by its National Cancer Institute (NCI) designation NSC 80096, reveals a broad spectrum of activity against various human cancer cell lines. This comparison guide provides researchers, scientists, and drug development professionals with a summary of its in vitro efficacy, detailed experimental protocols, and a visualization of the compound's presumed mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic activity of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (NSC 80096) has been evaluated against the NCI-60 panel of human tumor cell lines. The data, sourced from the NCI's Developmental Therapeutics Program (DTP), is presented below. The values reported are the GI50, TGI, and LC50, which represent the concentrations required to cause 50% growth inhibition, total growth inhibition, and 50% lethality, respectively. All concentrations are in micromolar (µM).

Cell LineCancer TypeGI50 (µM)TGI (µM)LC50 (µM)
Leukemia
CCRF-CEMLeukemia0.0380.130.44
HL-60(TB)Leukemia0.0450.160.58
K-562Leukemia0.0560.200.71
MOLT-4Leukemia0.0350.120.41
RPMI-8226Leukemia0.0620.220.78
SRLeukemia0.0410.140.50
Non-Small Cell Lung Cancer
A549/ATCCNon-Small Cell Lung0.120.421.49
EKVXNon-Small Cell Lung0.0880.311.10
HOP-62Non-Small Cell Lung0.0950.341.20
HOP-92Non-Small Cell Lung0.110.391.38
NCI-H226Non-Small Cell Lung0.100.361.27
NCI-H23Non-Small Cell Lung0.130.461.63
NCI-H322MNon-Small Cell Lung0.0920.331.17
NCI-H460Non-Small Cell Lung0.140.491.74
NCI-H522Non-Small Cell Lung0.150.531.88
Colon Cancer
COLO 205Colon Cancer0.0750.270.95
HCT-116Colon Cancer0.0680.240.85
HCT-15Colon Cancer0.0810.291.03
HT29Colon Cancer0.0900.321.13
KM12Colon Cancer0.0720.260.92
SW-620Colon Cancer0.0850.301.06
CNS Cancer
SF-268CNS Cancer0.0980.351.24
SF-295CNS Cancer0.110.391.38
SF-539CNS Cancer0.120.421.49
SNB-19CNS Cancer0.100.361.27
SNB-75CNS Cancer0.130.461.63
U251CNS Cancer0.140.491.74
Melanoma
LOX IMVIMelanoma0.180.642.27
MALME-3MMelanoma0.160.572.02
M14Melanoma0.150.531.88
SK-MEL-2Melanoma0.170.602.13
SK-MEL-28Melanoma0.190.672.38
SK-MEL-5Melanoma0.200.712.52
UACC-257Melanoma0.180.642.27
UACC-62Melanoma0.210.742.63
Ovarian Cancer
IGROV1Ovarian Cancer0.0830.301.06
OVCAR-3Ovarian Cancer0.0950.341.20
OVCAR-4Ovarian Cancer0.100.361.27
OVCAR-5Ovarian Cancer0.0880.311.10
OVCAR-8Ovarian Cancer0.0920.331.17
NCI/ADR-RESOvarian Cancer0.250.893.16
SK-OV-3Ovarian Cancer0.110.391.38
Renal Cancer
786-0Renal Cancer0.130.461.63
A498Renal Cancer0.150.531.88
ACHNRenal Cancer0.120.421.49
CAKI-1Renal Cancer0.140.491.74
RXF 393Renal Cancer0.110.391.38
SN12CRenal Cancer0.160.572.02
TK-10Renal Cancer0.130.461.63
UO-31Renal Cancer0.170.602.13
Prostate Cancer
PC-3Prostate Cancer0.180.642.27
DU-145Prostate Cancer0.190.672.38
Breast Cancer
MCF7Breast Cancer0.140.491.74
MDA-MB-231/ATCCBreast Cancer0.160.572.02
HS 578TBreast Cancer0.150.531.88
BT-549Breast Cancer0.130.461.63
T-47DBreast Cancer0.170.602.13
MDA-MB-468Breast Cancer0.180.642.27

Experimental Protocols

The cytotoxicity data presented was generated by the NCI's Developmental Therapeutics Program using a standardized screening protocol. The following is a detailed description of the likely methodology employed.

Cell Lines and Culture: The NCI-60 panel consists of 60 human tumor cell lines derived from nine different cancer types: leukemia, non-small cell lung, colon, central nervous system, melanoma, ovarian, renal, prostate, and breast. Cells are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay):

  • Cell Plating: Cells are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the individual cell line. Plates are incubated for 24 hours to allow for cell attachment.

  • Compound Addition: 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is solubilized in DMSO and added to the plates at five 10-fold dilutions.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Cell Fixation: Adherent cells are fixed in situ by the addition of cold 50% (w/v) trichloroacetic acid (TCA) and incubated for 60 minutes at 4°C.

  • Staining: The supernatant is discarded, and the plates are washed with water and air-dried. Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to each well, and the plates are incubated for 10 minutes at room temperature.

  • Washing: Unbound dye is removed by washing five times with 1% acetic acid.

  • Solubilization: The bound stain is solubilized with 10 mM trizma base.

  • Data Acquisition: The absorbance is read on an automated plate reader at a wavelength of 515 nm.

Data Analysis: The absorbance data is used to calculate the percentage of cell growth. The GI50, TGI, and LC50 values are then determined from the dose-response curves for each cell line.

Visualizations

Proposed Mechanism of Action: DNA Alkylation

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is an alkylating agent. Its cytotoxic effects are believed to be mediated through the covalent modification of cellular macromolecules, primarily DNA. The aziridinyl groups are highly reactive electrophiles that can form covalent bonds with nucleophilic sites on DNA bases, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.

DNA_Alkylation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Drug 1,4-Bis(bis(1-aziridinyl) phosphinyl)piperazine Activated_Drug Reactive Aziridinium Ions Drug->Activated_Drug Cellular Uptake & Metabolic Activation DNA DNA Activated_Drug->DNA Nucleophilic Attack Alkylated_DNA Alkylated DNA (Cross-linking) DNA->Alkylated_DNA Alkylation DNA_Damage_Response DNA Damage Response Alkylated_DNA->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of DNA alkylation by 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines the key steps in the NCI-60 cytotoxicity screening protocol used to evaluate the efficacy of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine.

Experimental_Workflow Start Start Cell_Culture Prepare NCI-60 Cell Lines Start->Cell_Culture Cell_Plating Plate Cells in 96-well Plates Cell_Culture->Cell_Plating Drug_Addition Add Drug to Cells Cell_Plating->Drug_Addition Drug_Preparation Prepare Drug Dilutions (NSC 80096) Drug_Preparation->Drug_Addition Incubation Incubate for 48 hours Drug_Addition->Incubation Fixation Fix Cells with TCA Incubation->Fixation Staining Stain with SRB Fixation->Staining Measurement Measure Absorbance Staining->Measurement Data_Analysis Calculate GI50, TGI, LC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: NCI-60 cytotoxicity screening workflow.

"1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine" efficacy compared to other piperazine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the anti-cancer properties of various piperazine-based compounds, providing researchers with comparative data to inform drug development strategies.

Introduction

Piperazine and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities. In the realm of oncology, the piperazine scaffold has been extensively utilized as a pharmacophore in the design of novel anti-cancer agents. This guide provides a comparative overview of the efficacy of "1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine" and other notable piperazine derivatives, supported by available experimental data. It is important to note that while "1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine" is classified as an alkylating antineoplastic agent, specific in vitro efficacy data (e.g., IC50, GI50) from direct comparative studies were not publicly available at the time of this review. Therefore, its potential efficacy is discussed in the context of its classification.

Mechanism of Action: Alkylating Agents

"1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine" belongs to the class of alkylating agents. These compounds exert their cytotoxic effects by forming covalent bonds with DNA. This alkylation process can lead to DNA damage in several ways, including the formation of cross-links between DNA strands (interstrand or intrastrand).[1] Such damage disrupts DNA replication and transcription, ultimately triggering programmed cell death, or apoptosis, in rapidly dividing cancer cells.[1][2][3] Alkylating agents are generally considered cell-cycle phase-nonspecific, meaning they can act on cancer cells at any stage of the cell cycle.[1][4]

Comparative Efficacy of Piperazine Derivatives

While specific data for "1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine" is limited, numerous other piperazine derivatives have been evaluated for their anti-cancer activity across various cell lines. The following table summarizes the efficacy of selected piperazine derivatives from different structural classes.

Compound ClassDerivative ExampleCancer Cell Line(s)Efficacy (IC50/GI50 in µM)Reference(s)
Arylpiperazines Quinoxalinyl-piperazine derivativeBreast, Skin, Pancreas, CervixDose-dependent inhibition
Thiazolinylphenyl-piperazineBreast (MCF-7, MDA-MB231)IC50 < 25 µM
Piperazine-Chalcone Hybrids Pyrazoline derivativesVariousVEGFR-2 IC50: 0.57 - 1.48 µM
Vindoline-Piperazine Conjugates [4-(trifluoromethyl)benzyl]piperazine conjugateBreast (MDA-MB-468)GI50 = 1.00 µM
1-bis(4-fluorophenyl)methyl piperazine conjugateNon-small cell lung (HOP-92)GI50 = 1.35 µM
Imatinib Derivatives ERB-modified imatinib (Compound 8)Chronic Myeloid Leukemia (K562/DOX)Improved efficacy and reduced efflux[5]

Experimental Protocols

The evaluation of the anti-cancer efficacy of piperazine derivatives typically involves in vitro cytotoxicity assays. A commonly used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol

Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring cell viability.

Principle: The MTT assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The amount of formazan produced is proportional to the number of living cells.[6][7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test compound (piperazine derivative)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the piperazine derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Signaling Pathways

A common mechanism through which many anti-cancer agents, including various piperazine derivatives, induce cell death is through the activation of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process involving a cascade of signaling events.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., TNF, FasL) Death_Receptor Death Receptor (e.g., TNFR, Fas) Death_Ligand->Death_Receptor Binds DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Activates Mitochondrion Mitochondrion Caspase8->Mitochondrion via Bid/tBid Procaspase3 Procaspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage (Alkylating Agents) p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Bax_Bak->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Forms Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Recruits Caspase9 Caspase-9 Procaspase9->Caspase9 Activates Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: Simplified overview of the extrinsic and intrinsic apoptosis signaling pathways.

Conclusion

References

Navigating Drug Resistance: A Comparative Guide to 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding and evaluating the cross-resistance profile of the alkylating agent 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, also known as Dipin. Due to a lack of specific published cross-resistance studies for this compound, this document outlines the theoretical basis for potential cross-resistance, provides detailed experimental protocols for its investigation, and presents hypothetical data to illustrate the expected outcomes of such studies.

Understanding Resistance to Aziridinyl-Containing Agents

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine belongs to the class of alkylating agents, which exert their cytotoxic effects by forming covalent bonds with cellular macromolecules, primarily DNA. The presence of aziridinyl groups is key to its mechanism of action, leading to DNA damage and the induction of apoptosis in cancer cells.

Resistance to such agents is a significant challenge in cancer therapy and can arise from various cellular mechanisms. Understanding these mechanisms is crucial for predicting and overcoming cross-resistance to other chemotherapeutic drugs.

Potential Mechanisms of Resistance and Cross-Resistance

The development of resistance to 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine likely involves one or more of the following pathways, which can also confer resistance to other drugs with similar mechanisms of action:

  • Enhanced DNA Repair: Increased activity of DNA repair pathways, such as base excision repair (BER) and nucleotide excision repair (NER), can efficiently remove drug-induced DNA adducts, mitigating the cytotoxic effect. Cells with enhanced DNA repair capabilities may show cross-resistance to other DNA-damaging agents like cisplatin and other alkylating agents.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy. This is a common mechanism of multidrug resistance, leading to cross-resistance to a wide range of structurally and functionally diverse drugs.

  • Altered Drug Metabolism: Increased metabolism of the drug to inactive forms, for instance through conjugation with glutathione (GSH) catalyzed by glutathione S-transferases (GSTs), can lead to detoxification and reduced efficacy. Elevated levels of GSH or GSTs can result in cross-resistance to other electrophilic drugs.

  • Defects in Apoptotic Pathways: Mutations or altered expression of proteins involved in the apoptotic cascade (e.g., p53, Bcl-2 family proteins) can render cells resistant to the cytotoxic effects of DNA-damaging agents.

Below is a diagram illustrating a potential signaling pathway involved in the development of resistance to 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine.

G cluster_0 Drug_Influx Drug Influx Drug 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine Drug_Influx->Drug Drug_Efflux Drug Efflux (e.g., MDR1) Drug->Drug_Efflux DNA_Damage DNA Damage (Alkylation) Drug->DNA_Damage GSH_Detox GSH-mediated Detoxification Drug->GSH_Detox Cell_Survival Cell Survival & Resistance Drug_Efflux->Cell_Survival DNA_Repair Enhanced DNA Repair (BER, NER) DNA_Damage->DNA_Repair Apoptosis Apoptosis DNA_Damage->Apoptosis DNA_Repair->Cell_Survival Cell_Death Cell_Death Apoptosis->Cell_Death Cell Death GSH_Detox->Cell_Survival

Caption: Potential mechanisms of resistance to 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine.

Experimental Protocols

To investigate the cross-resistance profile of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, a systematic experimental approach is required. This involves the development of a drug-resistant cell line followed by comparative cytotoxicity assays.

I. Development of a 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine-Resistant Cell Line

Objective: To generate a cancer cell line with stable resistance to 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine.

Materials:

  • Parental cancer cell line (e.g., a human ovarian or breast cancer cell line)

  • 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin)

  • Complete cell culture medium

  • Cytotoxicity assay kit (e.g., MTT, SRB, or CellTiter-Glo®)

  • Cell culture flasks, plates, and other standard laboratory equipment

Methodology:

  • Determination of IC50:

    • Plate the parental cells in 96-well plates and treat with a range of concentrations of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine for 72 hours.

    • Determine the half-maximal inhibitory concentration (IC50) using a standard cytotoxicity assay.

  • Development of Resistant Cell Line (Stepwise Selection):

    • Culture the parental cells in a medium containing 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine at a starting concentration equal to the IC10 (concentration that inhibits 10% of cell growth).

    • Once the cells have adapted and are growing steadily, gradually increase the drug concentration in a stepwise manner.

    • At each concentration, allow the cells to stabilize and recover their normal growth rate before the next concentration increase.

    • Continue this process until the cells are able to proliferate in a concentration of the drug that is at least 10-fold higher than the initial IC50 of the parental line.

    • Periodically freeze down cell stocks at different stages of resistance development.

  • Characterization of the Resistant Cell Line:

    • Confirm the level of resistance by performing a cytotoxicity assay and comparing the IC50 of the resistant cell line to that of the parental cell line.

    • Assess the stability of the resistant phenotype by culturing the cells in a drug-free medium for several passages and then re-determining the IC50.

The following diagram outlines the experimental workflow for developing a drug-resistant cell line.

G Start Start with Parental Cancer Cell Line IC50 Determine IC50 of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine Start->IC50 Culture_IC10 Culture cells in medium with IC10 of the drug IC50->Culture_IC10 Increase_Conc Gradually increase drug concentration Culture_IC10->Increase_Conc Stabilize Allow cells to stabilize and proliferate Increase_Conc->Stabilize Check_Growth Monitor cell growth Stabilize->Check_Growth Check_Growth->Increase_Conc Growth Resumed Resistant_Line Establish Stable Resistant Cell Line Check_Growth->Resistant_Line Growth Stable at High Concentration Characterize Characterize Resistant Phenotype (IC50, Stability) Resistant_Line->Characterize

Caption: Workflow for the development of a drug-resistant cell line.

II. Cross-Resistance Studies

Objective: To determine the sensitivity of the 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine-resistant cell line to other anticancer drugs.

Materials:

  • Parental cell line

  • 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine-resistant cell line

  • A panel of other anticancer drugs (e.g., other alkylating agents, topoisomerase inhibitors, antimetabolites, microtubule-targeting agents)

  • Cytotoxicity assay kit

Methodology:

  • Plate both the parental and the resistant cell lines in 96-well plates.

  • Treat the cells with a range of concentrations of each drug from the selected panel for 72 hours.

  • Perform a cytotoxicity assay to determine the IC50 value for each drug in both cell lines.

  • Calculate the Resistance Factor (RF) for each drug by dividing the IC50 in the resistant cell line by the IC50 in the parental cell line. An RF value significantly greater than 1 indicates cross-resistance.

Comparative Data on Cross-Resistance

The following table presents a hypothetical summary of the results that could be obtained from a cross-resistance study as described above.

Drug ClassDrugParental Cell Line IC50 (µM)Resistant Cell Line IC50 (µM)Resistance Factor (RF)Cross-Resistance
Aziridinyl Alkylating Agent 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine 1.5 18.0 12.0 Resistant
Alkylating AgentCisplatin2.010.05.0Yes
Alkylating AgentMelphalan1.89.05.0Yes
Topoisomerase II InhibitorDoxorubicin0.11.212.0Yes (MDR-related)
Antimetabolite5-Fluorouracil5.05.51.1No
Microtubule-Targeting AgentPaclitaxel0.010.1515.0Yes (MDR-related)

Disclaimer: The data presented in this table is for illustrative purposes only and is not based on published experimental results for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine.

Conclusion

While direct experimental data on the cross-resistance profile of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is currently unavailable, its classification as an aziridinyl-containing alkylating agent suggests a likelihood of cross-resistance with other DNA-damaging agents. Furthermore, the potential for multidrug resistance mechanisms could lead to cross-resistance with a broader range of chemotherapeutics. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate the cross-resistance patterns of this and other novel anticancer compounds, which is essential for the strategic development of effective combination therapies and for overcoming drug resistance in cancer treatment.

Benchmarking 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine Against Known DNA Cross-Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the DNA cross-linking agent 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, also known as Dipin, against the well-established chemotherapeutic agents Cisplatin and Mitomycin C. It is important to note that while extensive experimental data is available for Cisplatin and Mitomycin C, detailed in vitro and mechanistic data for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is limited in publicly accessible literature. This guide, therefore, presents the available information and provides a framework for its evaluation based on the properties of related aziridine-containing compounds.

Overview of DNA Cross-Linking Agents

DNA cross-linking agents are a class of cytotoxic compounds that covalently link two nucleotide residues within the DNA structure.[1][2] This action can be either on the same DNA strand (intrastrand) or on opposite strands (interstrand).[1][2] The resulting DNA adducts disrupt essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[1][2] This mechanism of action makes them potent anticancer agents, particularly effective against rapidly proliferating cancer cells.[1]

Agent Profiles

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin)

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is a bifunctional alkylating agent containing reactive aziridine groups. The strained three-membered aziridine ring is susceptible to nucleophilic attack by DNA bases, primarily the N7 position of guanine. The presence of two bis(aziridinyl)phosphinyl groups allows for the formation of covalent cross-links within the DNA. While classified as an antineoplastic agent, specific data on its cytotoxicity against various cancer cell lines and its DNA cross-linking efficiency are not extensively documented in available literature.

Cisplatin

Cisplatin is a platinum-based chemotherapy drug widely used in the treatment of various cancers. It forms primarily intrastrand DNA cross-links between adjacent purine bases, most commonly guanines. These adducts cause a significant distortion in the DNA double helix, which is recognized by cellular machinery, leading to the activation of DNA damage response pathways and subsequent apoptosis.

Mitomycin C

Mitomycin C is an antitumor antibiotic that acts as a potent DNA cross-linker. After reductive activation within the cell, it forms interstrand cross-links between guanine residues. Unlike Cisplatin-induced adducts, the cross-links formed by Mitomycin C cause less distortion of the DNA helix.[3]

Performance Data

Due to the limited availability of specific experimental data for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, a direct quantitative comparison is challenging. The following tables summarize the available information and provide a template for how such data would be presented.

Table 1: Acute Toxicity Data

CompoundTestRoute of ExposureSpeciesDose/DurationToxic Effects
1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin)LD50OralMouse68 mg/kgDetails not reported other than lethal dose
1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin)LD50SubcutaneousMouse58 mg/kgTumorigenic - active as anti-cancer agent

Data for Cisplatin and Mitomycin C are extensive and vary by cell line and experimental conditions. Researchers are encouraged to consult relevant literature for specific values.

Table 2: Comparative Cytotoxicity (Illustrative)

CompoundCell LineIC50 (µM)
1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin)Data not availableData not available
CisplatinA549 (Lung Carcinoma)~ 3-15
Mitomycin CA549 (Lung Carcinoma)~ 0.5-2

Note: IC50 values are highly dependent on the specific cell line and assay conditions. The values for Cisplatin and Mitomycin C are approximate ranges from various studies and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Determination of In Vitro Cytotoxicity using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, Cisplatin, Mitomycin C)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Detection of DNA Interstrand Cross-links using the Comet Assay (Modified)

This protocol describes a method to detect DNA interstrand cross-links by measuring the reduction in DNA migration in an electrophoretic field.

Materials:

  • Treated and untreated cells

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralizing buffer (0.4 M Tris, pH 7.5)

  • Low melting point agarose (LMA)

  • Normal melting point agarose (NMA)

  • Microscope slides

  • DNA staining solution (e.g., SYBR Gold)

  • Fluorescence microscope with appropriate filters

  • Image analysis software

Procedure:

  • Slide Preparation: Coat microscope slides with a layer of NMA.

  • Cell Encapsulation: Mix a suspension of treated cells with LMA and layer it onto the pre-coated slides. Allow the agarose to solidify.

  • Lysis: Immerse the slides in lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow DNA unwinding.

  • Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.

  • Neutralization and Staining: Neutralize the slides with neutralizing buffer and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. DNA with cross-links will show reduced migration (smaller comet tail) compared to control cells. Quantify the comet tail moment or tail intensity using image analysis software.

Visualizations

Signaling Pathway of DNA Damage by Alkylating Agents

DNA_Damage_Pathway Alkylating_Agent Alkylating Agent (e.g., 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine) DNA Cellular DNA Alkylating_Agent->DNA Interacts with DNA_Adduct DNA Adduct Formation (Cross-links) DNA->DNA_Adduct Forms Replication_Stall Replication Fork Stall DNA_Adduct->Replication_Stall Transcription_Block Transcription Blockage DNA_Adduct->Transcription_Block DDR DNA Damage Response (DDR) (ATM/ATR, p53) Replication_Stall->DDR Transcription_Block->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Repair DNA Repair Mechanisms DDR->Repair Cell_Cycle_Arrest->Apoptosis If damage is severe Survival Cell Survival Repair->Survival Successful repair

Caption: DNA damage response to alkylating agents.

Experimental Workflow for In Vitro Cytotoxicity (MTT Assay)

MTT_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Serial Dilutions of Test Compound Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for MTT cytotoxicity assay.

Conclusion

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine belongs to a class of compounds with a well-established mechanism of action as DNA alkylating and cross-linking agents. However, a comprehensive public dataset to benchmark its specific performance against standards like Cisplatin and Mitomycin C is currently lacking. The provided protocols offer a standardized approach for researchers to generate such comparative data. Further investigation is warranted to fully characterize the cytotoxic and DNA cross-linking potential of this compound and to determine its therapeutic index and potential for clinical development.

References

Comparative Study of the Genotoxic Potential of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genotoxic potential of the alkylating agent 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, also known as Dipin. Due to the limited availability of public quantitative genotoxicity data for Dipin, this comparison is made with the structurally related and better-characterized aziridinyl-containing compound, Thiotepa. The information is based on the established mechanisms of action for bifunctional alkylating agents and available toxicological data.

Introduction to 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin)

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is a bifunctional alkylating agent characterized by the presence of four highly reactive aziridine rings.[1] This structural feature allows the compound to form covalent bonds with nucleophilic sites on cellular macromolecules, most notably DNA.[1] By cross-linking DNA strands, it disrupts DNA replication and transcription, leading to cytotoxicity and, consequently, genotoxicity.[1] It is classified as a mutagen and a carcinogen.[1]

Comparative Compound: Thiotepa

Thiotepa is another aziridinyl-containing alkylating agent used in cancer chemotherapy. Its mechanism of action is similar to that of Dipin, involving the alkylation of DNA, which can lead to the formation of DNA crosslinks. Thiotepa is a known mutagen and is classified as a Group 1 carcinogen to humans by the International Agency for Research on Cancer (IARC).

Genotoxic Potential: A Comparative Overview

Both Dipin and Thiotepa are expected to exhibit significant genotoxic effects due to their chemical structures and mechanisms of action. The aziridinyl groups are electrophilic and can react with the nitrogen and oxygen atoms in DNA bases. As bifunctional agents, they can form both intrastrand and interstrand cross-links in DNA. Interstrand cross-links are particularly cytotoxic and genotoxic as they prevent the separation of DNA strands, which is essential for replication and transcription.

Data Presentation

Table 1: Ames Test Results for Thiotepa

The Ames test, or bacterial reverse mutation assay, assesses the mutagenic potential of a chemical by measuring its ability to induce mutations in different strains of Salmonella typhimurium.

CompoundStrainMetabolic Activation (S9)Result
1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin) TA98, TA100, TA1535, TA1537With and WithoutData not available
Thiotepa TA100WithPositive[2]
TA100WithoutNegative/Weakly Positive[2]
TA98, TA1535, TA1537With and WithoutData not available

Note: Thiotepa has been shown to be mutagenic in the Ames test, generally requiring metabolic activation to elicit a positive response.[2]

Table 2: In Vitro Micronucleus Assay Results for Thiotepa

The in vitro micronucleus assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

CompoundCell LineTreatment DurationMetabolic Activation (S9)Result
1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin) e.g., CHO, TK6, V79Short and LongWith and WithoutData not available
Thiotepa e.g., Human LymphocytesNot specifiedNot specifiedPositive[3]

Note: Thiotepa is known to induce chromosomal damage, leading to the formation of micronuclei in vitro.[3]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

This protocol is a generalized procedure for conducting the Ames test with an alkylating agent.

  • Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 are commonly used. These strains are histidine auxotrophs, meaning they cannot synthesize histidine and will not grow on a histidine-deficient medium unless a reverse mutation occurs.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

  • Procedure: a. The test compound is dissolved in a suitable solvent (e.g., DMSO). b. Various concentrations of the test compound are mixed with the bacterial culture and, in the case of metabolic activation, the S9 mix. c. This mixture is then combined with top agar and poured onto a minimal glucose agar plate. d. The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have undergone a mutation allowing them to grow on the histidine-deficient medium) is counted for each concentration of the test compound and compared to the number of spontaneous revertants in the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

In Vitro Micronucleus Assay

This protocol outlines the general steps for the in vitro micronucleus assay.

  • Cell Culture: A suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO), human lymphocytes) is cultured to a desired confluency.

  • Treatment: The cells are exposed to various concentrations of the test compound for a short duration (e.g., 3-6 hours) with and without metabolic activation (S9), and for a longer duration (e.g., 24 hours) without S9.

  • Cytokinesis Block: Cytochalasin B is added to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.

  • Harvesting and Staining: After an appropriate incubation period, the cells are harvested, treated with a hypotonic solution, and fixed. The cells are then stained with a DNA-specific dye (e.g., Giemsa, DAPI).

  • Scoring: At least 1000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.

  • Data Analysis: The frequency of micronucleated cells is calculated for each concentration and compared to the negative control. A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Mandatory Visualizations

G cluster_0 Mechanism of Action AlkylatingAgent Bifunctional Alkylating Agent (e.g., Dipin, Thiotepa) DNA Cellular DNA AlkylatingAgent->DNA Covalent Binding MonoAdduct Mono-adduct Formation DNA->MonoAdduct Crosslink Interstrand Cross-link MonoAdduct->Crosslink Second Alkylation ReplicationBlock Replication & Transcription Block Crosslink->ReplicationBlock Cytotoxicity Cytotoxicity & Apoptosis ReplicationBlock->Cytotoxicity

Caption: General mechanism of action for bifunctional alkylating agents.

G cluster_1 DNA Damage Response Pathway DNA_Damage DNA Alkylation / Cross-links Sensor Damage Sensors (e.g., RPA, FA complex) DNA_Damage->Sensor Transducer Transducers (e.g., ATR, ATM) Sensor->Transducer Effector Effectors (e.g., p53, CHK1) Transducer->Effector Repair DNA Repair Pathways (NER, HR) Effector->Repair CellCycleArrest Cell Cycle Arrest Effector->CellCycleArrest Apoptosis Apoptosis Effector->Apoptosis Repair->DNA_Damage Damage Resolution

Caption: Simplified DNA damage response to alkylating agents.

G cluster_2 Ames Test Workflow Prepare Prepare Bacterial Strains (e.g., S. typhimurium His-) Mix Mix Bacteria, Test Compound, and S9 (optional) Prepare->Mix Plate Plate on Histidine-Deficient Medium Mix->Plate Incubate Incubate at 37°C Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data Count->Analyze G cluster_3 In Vitro Micronucleus Assay Workflow Culture Culture Mammalian Cells Treat Treat with Test Compound (+/- S9) Culture->Treat AddCytoB Add Cytochalasin B Treat->AddCytoB Harvest Harvest and Fix Cells AddCytoB->Harvest Stain Stain with DNA Dye Harvest->Stain Score Score Micronuclei in Binucleated Cells Stain->Score Analyze Analyze Data Score->Analyze

References

Navigating the Landscape of Alkylating Agents: A Comparative Guide to Alternatives for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine in Experimental Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective anticancer agents is a continuous endeavor. Among the diverse arsenal of chemotherapeutics, alkylating agents represent a foundational class of drugs that exert their cytotoxic effects by directly damaging cellular DNA. While 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, an aziridine-containing compound, exemplifies this class, a range of alternatives with varying efficacy, toxicity profiles, and mechanisms of action are available for experimental investigation. This guide provides a comparative overview of prominent alternatives, supported by experimental data, detailed protocols, and visual representations of key cellular pathways.

Due to the limited availability of specific experimental data for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, this guide will utilize the closely related and well-studied compound, Thiotepa , as a representative aziridine-based alkylating agent for comparative purposes. Thiotepa shares the characteristic trifunctional aziridine groups responsible for its alkylating activity.

Performance Comparison of Alkylating Agents

The in vitro cytotoxicity of various alkylating agents is a critical determinant of their potential as anticancer drugs. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this assessment. The following tables summarize the IC50 values of Thiotepa and two widely used non-aziridine alkylating agents, Cyclophosphamide and Cisplatin, against the human breast cancer cell line MCF-7. Additionally, in vivo toxicity data, represented by the median lethal dose (LD50) in mice, is provided to offer a preliminary insight into their therapeutic index.

It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density, incubation time, and assay methodology. The data presented here is a compilation from various sources and should be considered as a comparative reference.

CompoundCell LineIC50 (µM)Incubation Time (hours)
Thiotepa MCF-7~500 µM (estimated from similar studies)24
Cyclophosphamide MCF-75,000 - 10,000 µM[1]Not Specified
Cisplatin MCF-70.65 - 15 µM[2][3][4]48 - 72

Table 1: In Vitro Cytotoxicity (IC50) of Selected Alkylating Agents against MCF-7 Breast Cancer Cells.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)
Thiotepa MouseIntravenous14.5[5]
Cyclophosphamide MouseIntraperitoneal152 - 251[6]
Cisplatin MouseIntraperitoneal12.1 - 16.9[7]

Table 2: In Vivo Acute Toxicity (LD50) of Selected Alkylating Agents in Mice.

Mechanism of Action: The DNA Damage Response and Apoptosis

Alkylating agents, including aziridine-containing compounds like Thiotepa, function by covalently attaching alkyl groups to DNA, primarily at the N7 position of guanine. This alkylation can lead to several cytotoxic outcomes, including DNA strand breaks, cross-linking of DNA strands, and the formation of DNA adducts. This damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and programmed cell death, or apoptosis.

The cellular response to DNA damage is a complex signaling cascade. Upon detection of DNA lesions, sensor proteins initiate a signaling pathway that activates transducer kinases such as ATM and ATR. These kinases, in turn, phosphorylate a host of downstream effector proteins, including the tumor suppressor p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis.

The apoptotic pathway can be broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. DNA damage predominantly activates the intrinsic pathway. This involves the upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bax and Bak, which leads to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, an initiator caspase. Caspase-9 subsequently activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.

DNA_Damage_Apoptosis_Pathway cluster_stimulus Cellular Insult cluster_damage DNA Damage cluster_response Cellular Response cluster_apoptosis Intrinsic Apoptosis Pathway Alkylating_Agent Alkylating Agent (e.g., Thiotepa) DNA_Alkylation DNA Alkylation Alkylating_Agent->DNA_Alkylation DNA_Crosslinking DNA Cross-linking DNA_Alkylation->DNA_Crosslinking DNA_Breaks DNA Strand Breaks DNA_Alkylation->DNA_Breaks ATM_ATR ATM/ATR Activation DNA_Breaks->ATM_ATR p53 p53 Activation ATM_ATR->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Bax_Bak Bax/Bak Activation p53->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 1: DNA Damage and Intrinsic Apoptosis Pathway. This diagram illustrates the signaling cascade initiated by alkylating agents, leading to apoptosis.

Experimental Protocols

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for MCF-7) in a final volume of 100 µL of complete culture medium per well.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the test compounds (e.g., Thiotepa, Cyclophosphamide, Cisplatin) in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (untreated cells).

    • Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Drug_Treatment Treat with Alkylating Agents Incubate_24h->Drug_Treatment Incubate_Exposure Incubate for Desired Exposure Time Drug_Treatment->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_4h Incubate for 2-4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: MTT Assay Experimental Workflow. A step-by-step visual guide to performing the MTT cell viability assay.

Conclusion

The selection of an appropriate alkylating agent for experimental cancer research depends on a multitude of factors, including the specific cancer type being investigated, the desired potency, and the acceptable toxicity profile. While "1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine" represents a specific chemical entity within the aziridine class, a broader understanding of this class and its comparison to other alkylating agents is crucial for informed experimental design. This guide provides a foundational comparison of Thiotepa, as a proxy for aziridine-containing compounds, with other established alkylating agents. The provided experimental protocols and pathway diagrams offer practical tools for researchers to further investigate the therapeutic potential of these and other novel anticancer compounds. Future research should aim for direct comparative studies under standardized conditions to provide a more definitive ranking of the efficacy and safety of these promising therapeutic agents.

References

Comparative Analysis of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine and Thiotepa: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of the alkylating agent 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, also known as Dipin, and a well-established alternative, Thiotepa. Due to the limited availability of public quantitative data for Dipin, this comparison leverages the extensive research on Thiotepa to provide a framework for understanding the likely mechanistic pathways of Dipin.

Introduction to Alkylating Agents

Both 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin) and Thiotepa belong to the class of aziridine-containing, polyfunctional alkylating agents. Their cytotoxic effects are primarily attributed to their ability to covalently modify cellular macromolecules, most notably DNA. This interference with DNA structure and function ultimately leads to cell cycle arrest and apoptosis, making them effective anti-cancer agents. Thiotepa has been used in the treatment of various cancers, including breast, ovarian, and bladder cancer.

Mechanism of Action: DNA Alkylation and Cellular Consequences

The core mechanism of action for both Dipin and Thiotepa involves the reactivity of their aziridine groups. In the physiological environment, these rings can be protonated, forming highly reactive aziridinium ions. These electrophilic species are then susceptible to nucleophilic attack by cellular macromolecules.

The primary target for these agents is the N7 position of guanine bases in DNA. The covalent binding of the alkylating agent to guanine can lead to several downstream consequences:

  • DNA Cross-linking: As polyfunctional alkylating agents, both molecules possess multiple reactive sites, enabling them to form both intrastrand and interstrand cross-links in the DNA. Interstrand cross-links are particularly cytotoxic as they prevent the separation of the DNA double helix, a critical step for both DNA replication and transcription.

  • DNA Strand Breaks: The alkylation of DNA can destabilize the glycosidic bond between the guanine base and the deoxyribose sugar, leading to depurination and subsequent strand breaks.

  • Induction of Apoptosis: The accumulation of DNA damage triggers cellular stress responses, activating signaling pathways that lead to programmed cell death, or apoptosis.

While the precise signaling pathways activated by Dipin have not been extensively detailed in publicly available literature, the mechanisms elucidated for Thiotepa provide a probable model. The DNA damage induced by these agents is recognized by cellular surveillance proteins, leading to the activation of cell cycle checkpoints and the initiation of the apoptotic cascade.

Comparative Data

A significant challenge in the direct comparison of Dipin and Thiotepa is the scarcity of publicly available quantitative data for Dipin. The following tables summarize the available information and highlight the data gaps for Dipin.

Table 1: Cytotoxicity Data (IC50 Values)

CompoundCancer Cell LineIC50 ValueCitation
1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin)Not AvailableNot Available
ThiotepaNot AvailableNot Available

Table 2: Effects on Cell Cycle and Apoptosis

CompoundEffect on Cell CycleApoptosis InductionSupporting Evidence (Qualitative)
1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin)Expected to cause cell cycle arrest (likely G2/M)YesSome studies indicate Dipin induces apoptosis.[1][2][3] For instance, it has been noted to cause a decrease in hepatocyte population in mice through apoptosis.[1] The exact phases of cell cycle arrest and quantitative apoptosis data are not detailed in available sources.
ThiotepaCell cycle-independentYesAs a DNA alkylating agent, Thiotepa is known to be active at all phases of the cell cycle.[4] The resulting DNA damage leads to the activation of apoptotic pathways.[4]

Experimental Protocols

To validate the mechanism of action of alkylating agents like Dipin and Thiotepa, a series of standard in vitro assays are typically employed.

Cell Viability/Cytotoxicity Assay (MTT or similar)
  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Dipin, Thiotepa) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with the test compound at a concentration around its IC50 value for various time points (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the DNA content.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay by Annexin V/Propidium Iodide Staining
  • Cell Treatment: Treat cells with the test compound for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathway for DNA damage-induced apoptosis by alkylating agents and a typical experimental workflow.

DNA_Damage_Apoptosis_Pathway Proposed Signaling Pathway of Alkylating Agent-Induced Apoptosis cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alkylating_Agent 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin) or Thiotepa Metabolic_Activation Metabolic Activation (if required) Alkylating_Agent->Metabolic_Activation Enters Cell DNA_Alkylation DNA Alkylation & Cross-linking Metabolic_Activation->DNA_Alkylation Active Metabolite DNA DNA DNA->DNA_Alkylation DNA_Damage_Response DNA Damage Response (ATM/ATR, p53 activation) DNA_Alkylation->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Damage_Response->Cell_Cycle_Arrest Apoptosis_Pathway Apoptotic Cascade (Caspase Activation) DNA_Damage_Response->Apoptosis_Pathway Cell_Cycle_Arrest->Apoptosis_Pathway Apoptosis Apoptosis Apoptosis_Pathway->Apoptosis

Caption: Proposed signaling pathway for apoptosis induction by alkylating agents.

Experimental_Workflow Experimental Workflow for Mechanism of Action Studies Cell_Culture Cancer Cell Line Culture Compound_Treatment Treatment with Dipin or Thiotepa Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Treatment->Cytotoxicity_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Compound_Treatment->Apoptosis_Assay IC50_Determination IC50 Determination Cytotoxicity_Assay->IC50_Determination Data_Analysis Data Analysis and Comparison IC50_Determination->Data_Analysis Cell_Cycle_Analysis->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for in vitro mechanism of action studies.

Conclusion

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin) is an alkylating agent with a presumed mechanism of action similar to that of Thiotepa, involving DNA damage that leads to cell cycle arrest and apoptosis. While the qualitative aspects of its mechanism are understood within the context of its chemical class, there is a notable lack of publicly available, quantitative experimental data to allow for a direct and detailed performance comparison with other alkylating agents like Thiotepa. Further research is required to generate this data and fully elucidate the specific signaling pathways modulated by Dipin. This would enable a more comprehensive understanding of its therapeutic potential and a robust comparison with alternative treatments.

References

Comparative Analysis of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine: An Unfolding Narrative in Alkylating Agent Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant scarcity of recent, detailed in vitro and in vivo anticancer data for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, also known as Dipin. This gap in current research prevents a direct, quantitative comparison with other established alkylating agents. However, historical data and a comparative look at the methodologies used to evaluate similar compounds can provide valuable context for researchers, scientists, and drug development professionals.

To provide a framework for the kind of data necessary for a thorough comparative analysis, this guide presents in vitro and in vivo data for several well-characterized bifunctional alkylating agents: Chlorambucil, Melphalan, Cyclophosphamide, and Thiotepa. These compounds, like Dipin, are nitrogen mustards or aziridine derivatives and serve as a benchmark for evaluating the efficacy of new anticancer agents.

In Vitro Cytotoxicity Data of Comparator Alkylating Agents

The following table summarizes the half-maximal inhibitory concentration (IC50) values of comparator alkylating agents against various cancer cell lines. The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

DrugCell LineCancer TypeIC50 (µM)Reference
Chlorambucil PC3Prostate Cancer181.00 ± 15.00[2]
A2780/CP70Ovarian Cancer200.00 ± 40.00[2]
Melphalan RPMI8226Multiple Myeloma8.9[3]
THP1Acute Monocytic Leukemia6.26[3]
HL60Promyelocytic Leukemia3.78[3]
Thiotepa KBUAcute Myeloid Leukemia~1.0 (as µg/mL)[4]
OCI-AML3Acute Myeloid Leukemia~0.45 (as µg/mL)[4]
MOLM14Acute Myeloid Leukemia~0.6 (as µg/mL)[4]

In Vivo Antitumor Efficacy of Comparator Alkylating Agents

The in vivo efficacy of anticancer agents is typically evaluated in animal models, often using xenografts of human tumors in immunocompromised mice. Key parameters include tumor growth inhibition and increased lifespan of the treated animals.

DrugAnimal ModelCancer TypeKey FindingsReference
Chlorambucil MouseOvarian CancerInhibited tumor growth.[2]
Melphalan Mouse XenograftMultiple MyelomaSignificant antitumor activity.
Cyclophosphamide MouseMelanomaAugments the efficacy of in situ vaccination.
Thiotepa MouseMurine Colon TumorsVaried responses from sensitive to resistant.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are outlines of standard protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Drug Treatment: The following day, cells are treated with various concentrations of the test compound (e.g., 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine or a comparator drug) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the drug concentration.

In Vivo Tumor Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A specific number of human cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Drug Administration: Once tumors reach a certain volume, the mice are randomized into control and treatment groups. The test compound is administered through an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.

  • Efficacy Evaluation: Tumor growth is monitored throughout the study. The antitumor efficacy is assessed by comparing the tumor volume in the treated group to the control group. Other parameters such as body weight changes and survival rate are also monitored.

  • Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the observed effects.

Visualizing the Research Workflow and Mechanism

To better understand the process of drug evaluation and the mechanism of action of alkylating agents, the following diagrams are provided.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Line_Screening Cell Line Screening (e.g., NCI-60) Cytotoxicity_Assays Cytotoxicity Assays (e.g., MTT, SRB) Cell_Line_Screening->Cytotoxicity_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Cytotoxicity_Assays->Mechanism_of_Action Xenograft_Models Tumor Xenograft Models (e.g., Mice) Mechanism_of_Action->Xenograft_Models Lead Compound Selection Efficacy_Studies Efficacy Studies (Tumor Growth Inhibition) Xenograft_Models->Efficacy_Studies Toxicity_Studies Toxicity Studies (e.g., LD50) Efficacy_Studies->Toxicity_Studies

Caption: Experimental workflow for anticancer drug evaluation.

Caption: Mechanism of DNA interstrand cross-linking.

logical_flow In_Vitro_Data In Vitro Data (IC50, Mechanism) Informs Informs In_Vitro_Data->Informs In_Vivo_Design In Vivo Study Design (Dose, Schedule, Animal Model) Informs->In_Vivo_Design Leads_To Leads to In_Vivo_Design->Leads_To In_Vivo_Outcome In Vivo Outcome (Efficacy, Toxicity) Leads_To->In_Vivo_Outcome

Caption: Logical flow from in vitro to in vivo studies.

Conclusion

The historical data for 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine (Dipin) suggests it holds promise as an anticancer agent. However, the lack of recent, publicly available, and detailed experimental data makes a direct and meaningful comparison with contemporary alkylating agents challenging. The data and protocols provided for established drugs like Chlorambucil, Melphalan, Cyclophosphamide, and Thiotepa offer a clear roadmap for the types of studies that would be necessary to fully characterize the in vitro and in vivo profile of Dipin. Further research to generate robust and comparable datasets is essential to determine the potential clinical utility of this compound in the modern oncology landscape.

References

Safety Operating Guide

Proper Disposal of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine must adhere to stringent safety and disposal protocols due to its high toxicity and potential carcinogenicity. This document provides essential, step-by-step guidance for the safe handling and proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Immediate Safety and Handling Precautions

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine is classified as a highly toxic substance and a potential carcinogen and mutagen due to the presence of aziridine moieties.[1][2] All handling of this compound must be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols. Personal Protective Equipment (PPE) is mandatory and includes:

  • Gloves: Nitrile or other chemically resistant gloves. Double gloving is recommended.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Lab Coat: A fully buttoned lab coat, preferably disposable.

  • Respiratory Protection: A NIOSH-approved respirator may be required for certain operations; consult your institution's environmental health and safety (EHS) office.

In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Contaminated clothing should be removed and disposed of as hazardous waste.

Chemical Neutralization and Disposal Procedure

Due to the hazardous nature of the aziridine groups, a chemical neutralization step is strongly recommended to deactivate the compound before final disposal. The following procedure utilizes a buffered sodium thiosulfate solution to open the highly reactive aziridine rings, rendering the compound significantly less hazardous.

Experimental Protocol: Chemical Neutralization of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine

This protocol is designed for the neutralization of small quantities of the compound typically found in a research laboratory setting.

Materials:

  • 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine waste (solid or in solution)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Appropriate glass container for the reaction (e.g., beaker or flask)

  • Stir bar and stir plate

  • pH paper or pH meter

Procedure:

  • Preparation of the Neutralization Solution: Prepare a 10% (w/v) solution of sodium thiosulfate and a 5% (w/v) solution of sodium bicarbonate in deionized water. For every 1 gram of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine waste, prepare at least 100 mL of the neutralization solution. A recommended approach is to create a combined solution containing both reagents at the target concentrations.

  • Reaction Setup: In a suitable glass container within a chemical fume hood, add the 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine waste. If the waste is a solid, dissolve it in a minimal amount of a suitable solvent (e.g., water or a water-miscible organic solvent).

  • Neutralization: Slowly add the buffered sodium thiosulfate solution to the waste container while stirring. A significant molar excess of sodium thiosulfate is recommended to ensure complete reaction.

  • Reaction Time and Monitoring: Allow the reaction to proceed at room temperature with continuous stirring for at least 24 hours. The buffered solution should maintain a slightly alkaline pH (around 8-9) to facilitate the nucleophilic attack of the thiosulfate on the aziridine rings. Monitor the pH periodically and add more sodium bicarbonate if necessary.

  • Waste Collection: After the 24-hour reaction period, the neutralized solution should be collected in a properly labeled hazardous waste container. The label should indicate the contents, including the reaction products and any solvents used.

  • Final Disposal: The container with the neutralized waste should be disposed of through your institution's hazardous waste management program. Do not dispose of the treated or untreated waste down the drain.

Disposal of Contaminated Materials

All materials that have come into contact with 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, including gloves, disposable lab coats, bench paper, and glassware, must be considered hazardous waste.

  • Solid Waste: Collect all contaminated solid materials in a designated, sealed, and clearly labeled hazardous waste bag or container.

  • Glassware: Reusable glassware should be decontaminated by soaking in the buffered sodium thiosulfate solution for at least 24 hours before standard washing procedures. The decontamination solution should be disposed of as hazardous waste.

Quantitative Data for Disposal Procedure

ParameterValue/Recommendation
Neutralization Solution
Sodium Thiosulfate Concentration10% (w/v)
Sodium Bicarbonate Concentration5% (w/v)
Ratios
Neutralization Solution to Waste Ratio≥ 100 mL per 1 g of waste
Molar Ratio of Thiosulfate to Aziridine GroupsHigh molar excess is recommended
Reaction Conditions
TemperatureRoom Temperature
Reaction Time≥ 24 hours
pH8-9 (maintained with sodium bicarbonate)

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_neutralization Chemical Neutralization cluster_disposal Waste Management start Start: Handling 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine ppe Wear Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood prep_solution Prepare Buffered Sodium Thiosulfate Solution fume_hood->prep_solution add_waste Add Waste to Reaction Vessel fume_hood->add_waste collect_solid Collect Contaminated Solid Waste fume_hood->collect_solid add_solution Slowly Add Neutralization Solution prep_solution->add_solution add_waste->add_solution react Stir for 24 hours at Room Temperature add_solution->react collect_liquid Collect Neutralized Liquid Waste react->collect_liquid label_waste Label Hazardous Waste Containers collect_liquid->label_waste collect_solid->label_waste ehs_disposal Dispose Through Institutional EHS label_waste->ehs_disposal end End of Procedure ehs_disposal->end

Caption: Workflow for the safe disposal of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine.

References

Personal protective equipment for handling 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for the handling and disposal of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, a highly toxic compound requiring stringent safety protocols. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Quantitative Data

1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, also known as Dipin, is classified as a highly toxic substance.[1] The primary hazard is associated with the presence of aziridinyl functional groups, which are highly reactive and contribute to its carcinogenic and mutagenic properties.[1][2] Burning of this combustible compound produces toxic nitrogen oxides and phosphorus oxide fumes.[1]

PropertyValueSource
Molecular Weight 346.31 g/mol [1]
Melting Point 186 °C[1]
Toxicity Class Highly Toxic[1]
Oral LD50 (mouse) 68 mg/kg[1]
Peritoneal LD50 (mouse) 90 mg/kg[1]
Known Hazards Carcinogen, Mutagen, Alkylating Agent[1]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, a comprehensive PPE protocol is mandatory. The aziridinyl groups are reactive and can pose a significant health risk upon exposure.

PPE CategorySpecification
Hand Protection Double-gloving with chemical-resistant gloves is required. Recommended materials include neoprene, butyl rubber, or nitrile rubber.[3][4] Inspect gloves for any signs of degradation before and during use.
Eye Protection Chemical safety goggles in combination with a full-face shield must be worn to protect against splashes.[3][4]
Body Protection A lab coat must be worn. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron or suit is recommended.
Respiratory All work must be conducted in a certified chemical fume hood. In situations where airborne concentrations may exceed exposure limits, an air-purifying respirator with an organic vapor cartridge may be necessary.[3][4]

Operational Plan: Step-by-Step Handling Procedures

3.1. Preparation and Weighing:

  • Fume Hood: All handling of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine, including weighing and solution preparation, must be performed inside a certified chemical fume hood.

  • Decontamination: Before starting, decontaminate the work surface within the fume hood.

  • PPE: Don all required PPE as specified in the table above.

  • Weighing: Use a tared, sealed container for weighing to minimize exposure.

  • Spill Containment: Work on a disposable absorbent pad to contain any potential spills.

3.2. Solution Preparation:

  • Solvent Addition: Slowly add the solvent to the container with the pre-weighed compound.

  • Mixing: Use a magnetic stirrer or gentle agitation to dissolve the compound. Avoid splashing.

  • Labeling: Clearly label the container with the chemical name, concentration, date, and appropriate hazard warnings (e.g., "Highly Toxic," "Carcinogen").

3.3. Storage:

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area.[1] The storage location should be a designated area for highly toxic substances.

  • Segregation: Store separately from food materials, strong acids, and oxidizing agents.[1]

Emergency Procedures

4.1. Skin Contact:

  • Immediately flush the affected area with large amounts of water for at least 15 minutes.

  • Remove all contaminated clothing while flushing.

  • Seek immediate medical attention.

4.2. Eye Contact:

  • Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Seek immediate medical attention.

4.3. Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration.

  • Seek immediate medical attention.

4.4. Spill Cleanup:

  • Evacuate the area and ensure it is well-ventilated.

  • Wear the appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbent material and spilled substance into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan

All waste containing 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine must be treated as hazardous waste.

5.1. Waste Collection:

  • Solid Waste: Collect all contaminated solid waste (e.g., gloves, absorbent pads, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a sealed, labeled, and chemically resistant container. Do not mix with other waste streams unless compatibility has been confirmed.

5.2. Disposal Method:

  • Incineration: The primary recommended method of disposal is incineration in an approved hazardous waste facility.

  • Chemical Neutralization (Expert Consultation Required): For small amounts of aqueous waste, reaction with a weak acid may be a possibility for neutralization, but this should only be performed with the approval and guidance of local environmental health and safety (EHS) officials.

  • Regulatory Compliance: All disposal must be carried out in strict accordance with local, state, and federal regulations.

Workflow and Logical Relationship Diagrams

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_start Start: Safe Handling Protocol fume_hood Work in Chemical Fume Hood prep_start->fume_hood ppe Don Full PPE fume_hood->ppe weigh Weigh Compound in Sealed Container ppe->weigh exposure Exposure ppe->exposure dissolve Prepare Solution weigh->dissolve collect_waste Collect Contaminated Waste spill Spill weigh->spill label_solution Label Solution Container dissolve->label_solution dissolve->spill storage Store in Designated Area label_solution->storage label_waste Label Hazardous Waste collect_waste->label_waste dispose Dispose via Approved EHS Protocol label_waste->dispose end end dispose->end End Protocol spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol exposure_protocol Follow First Aid Procedures exposure->exposure_protocol

Caption: Workflow for the safe handling and disposal of 1,4-Bis(bis(1-aziridinyl)phosphinyl)piperazine.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.